Product packaging for 1,4-Dibromo-2,3-dichlorobenzene(Cat. No.:CAS No. 100191-20-6)

1,4-Dibromo-2,3-dichlorobenzene

Cat. No.: B3070295
CAS No.: 100191-20-6
M. Wt: 304.79 g/mol
InChI Key: YKQCCQSRNJMDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Dibromo-2,3-dichlorobenzene is a useful research compound. Its molecular formula is C6H2Br2Cl2 and its molecular weight is 304.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br2Cl2 B3070295 1,4-Dibromo-2,3-dichlorobenzene CAS No. 100191-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-2,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQCCQSRNJMDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304119
Record name 1,4-Dibromo-2,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100191-20-6
Record name 1,4-Dibromo-2,3-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100191-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to 1,4-Dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 1,4-dibromo-2,3-dichlorobenzene (CAS No. 100191-20-6).[1][2] Intended for researchers in organic synthesis, materials science, and drug development, this document moves beyond simple data presentation. It offers an in-depth interpretation of the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing parallels with related isomers, this guide explains the causal relationships between the molecular structure and its spectral output, providing a robust framework for the compound's identification and characterization.

Introduction and Molecular Structure

This compound is a halogenated aromatic compound with the molecular formula C₆H₂Br₂Cl₂.[3] Its structure features a benzene ring substituted with two bromine atoms in a para arrangement and two chlorine atoms on the adjacent 2 and 3 positions. Halogenated benzenes are crucial intermediates in organic synthesis, serving as building blocks for pharmaceuticals, agrochemicals, and specialty polymers. Accurate spectroscopic characterization is the cornerstone of ensuring purity, verifying structure, and understanding the reactivity of such compounds.

The substitution pattern of this compound imparts a C₂ᵥ symmetry to the molecule. This symmetry is a critical determinant of its spectroscopic signature, as it renders certain nuclei chemically and magnetically equivalent, thereby simplifying the resulting spectra and reducing the number of unique signals observed.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The symmetry of this compound dictates the number of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

Due to the C₂ᵥ symmetry plane that bisects the C1-C4 and C2-C3 bonds, the two protons on the benzene ring (at C5 and C6) are chemically equivalent. This equivalence leads to the prediction of a single signal in the ¹H NMR spectrum.

  • Chemical Shift (δ): The protons are flanked by a bromine atom and a carbon atom bearing a chlorine substituent. The cumulative electron-withdrawing effects of the four halogen substituents will deshield the aromatic protons, shifting their resonance significantly downfield. A chemical shift is predicted in the range of 7.6 - 7.9 ppm . This prediction is informed by data from related compounds like 1,4-dibromobenzene, where the protons appear around 7.3 ppm, and the additional deshielding from two chlorine atoms is factored in.

  • Multiplicity: Since the two protons are chemically and magnetically equivalent, they will not couple with each other. Therefore, the signal is expected to be a singlet .

Predicted SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
17.6 - 7.9Singlet (s)2HH-5, H-6

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted ¹³C NMR Spectrum

The molecule's symmetry results in three distinct types of carbon atoms, which should give rise to three signals in the broadband proton-decoupled ¹³C NMR spectrum.

  • C1 & C4 (Carbon-Bromine): These two carbons are equivalent. The heavy atom effect of bromine and its electronegativity typically place these signals around 120-125 ppm .

  • C2 & C3 (Carbon-Chlorine): These two carbons are also equivalent. Chlorine is more electronegative than bromine, causing a greater deshielding effect. These signals are predicted to be the most downfield, likely in the 132-136 ppm range.

  • C5 & C6 (Carbon-Hydrogen): The two protonated carbons are equivalent. Their chemical shift will also be downfield due to the influence of adjacent halogens, predicted to be in the region of 130-134 ppm .

Predicted SignalChemical Shift (ppm)Assignment
1132 - 136C-2, C-3
2130 - 134C-5, C-6
3120 - 125C-1, C-4

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The IR spectrum of this compound is expected to be dominated by absorptions related to the aromatic ring and the carbon-halogen bonds.

  • Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹ ).

  • Aromatic C=C Stretch: Multiple sharp, medium-intensity bands are characteristic of the benzene ring itself, appearing in the 1400-1600 cm⁻¹ region.

  • C-H Bending (Out-of-Plane): The pattern of out-of-plane bending is highly diagnostic of the substitution pattern on the benzene ring. For two adjacent hydrogens, a strong absorption is expected in the 800-880 cm⁻¹ range.

  • C-Cl and C-Br Stretches: Strong absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region. C-Cl stretches typically appear between 700-850 cm⁻¹ , while C-Br stretches are found at lower frequencies, usually between 500-650 cm⁻¹ .

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumAromatic C-H Stretch
1400 - 1600MediumAromatic C=C Ring Skeletal Vibrations
800 - 880StrongC-H Out-of-Plane Bending (2 adjacent H's)
700 - 850StrongC-Cl Stretch
500 - 650StrongC-Br Stretch

Table 3: Predicted Characteristic IR Absorption Bands

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the elemental composition through isotopic patterns and fragmentation. The molecular weight of this compound is 304.79 g/mol .[3]

  • Molecular Ion (M⁺): The most revealing feature will be the molecular ion cluster. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a complex cluster of peaks. The most abundant peak in this cluster (the nominal mass) will be at m/z 302 (for C₆H₂⁷⁹Br₂³⁵Cl₂). The entire isotopic cluster will span from m/z 302 to 310, with a highly characteristic intensity pattern that serves as a definitive confirmation of the elemental formula.

  • Fragmentation: The primary fragmentation pathway will involve the sequential loss of halogen atoms, which are the weakest bonds.

    • Loss of Br•: A prominent fragment will be observed corresponding to [M - Br]⁺, with a cluster around m/z 223/225/227 .

    • Loss of Cl•: A fragment corresponding to [M - Cl]⁺ will also be present, with a cluster around m/z 267/269/271 .

    • Further Fragmentation: Subsequent losses of halogens or HCl/HBr molecules will lead to smaller fragments.

G M [C₆H₂Br₂Cl₂]⁺˙ m/z 302 (base of cluster) M_Br [C₆H₂BrCl₂]⁺ m/z 223 (base) M->M_Br - Br• M_Cl [C₆H₂Br₂Cl]⁺ m/z 267 (base) M->M_Cl - Cl• M_2Br [C₆H₂Cl₂]⁺˙ m/z 144 (base) M_Br->M_2Br - Br•

Figure 2: Predicted Key Fragmentation Pathway in EI-Mass Spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of at least 15 ppm centered around 5 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard broadband proton-decoupling pulse sequence.

    • Use a spectral width of 250 ppm.

    • Employ a 45-degree pulse angle with a relaxation delay of 5 seconds.

    • Co-add at least 1024 scans.

  • Processing: Apply an exponential line broadening factor of 0.3 Hz to the FID before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The final spectrum should be presented in transmittance mode after automatic background subtraction.

Mass Spectrometry Protocol
  • Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system operating in Electron Ionization (EI) mode.

  • GC Conditions:

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, paying close attention to the molecular ion cluster and major fragment ions.

Conclusion

The spectroscopic profile of this compound is uniquely defined by its highly symmetric substitution pattern and the presence of four halogen atoms. The ¹H NMR is predicted to show a simple singlet, while the ¹³C NMR should display three distinct signals. The IR spectrum will be characterized by absorptions from the aromatic ring and strong C-X bonds. Finally, mass spectrometry will provide unambiguous confirmation of the elemental formula through its complex and highly characteristic molecular ion isotopic cluster. This guide provides a robust, theory-grounded framework for the identification and characterization of this important chemical intermediate.

References

1,4-dibromo-2,3-dichlorobenzene chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dibromo-2,3-Dichlorobenzene: Properties, Reactivity, and Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polyhalogenated aromatic compound featuring a benzene ring substituted with two bromine and two chlorine atoms.[1] Its specific substitution pattern, with bromine atoms at the 1 and 4 positions and chlorine atoms at the 2 and 3 positions, results in a molecule with distinct chemical properties and reactivity. This guide provides a comprehensive overview of this compound, focusing on its physicochemical characteristics, spectroscopic profile, synthetic pathways, and reactivity in key organic transformations. For researchers in medicinal chemistry and materials science, this compound serves as a valuable and versatile building block for the synthesis of complex molecular architectures, leveraging the differential reactivity of its carbon-halogen bonds.[2][3]

Physicochemical and Spectroscopic Profile

The physical properties of this compound are dictated by its high molecular weight and the presence of four halogen substituents, which increase intermolecular forces.[1] It typically appears as a colorless to pale yellow solid at room temperature.[1][4]

Core Chemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 100191-20-6[5]
Molecular Formula C₆H₂Br₂Cl₂[6]
Molecular Weight 304.79 g/mol [6][7]
Appearance Yellow to orange solid[4]
Boiling Point 298.0 ± 35.0 °C (Predicted)[4][5]
Density 2.091 ± 0.06 g/cm³ (Predicted)[4][5]
Solubility Sparingly soluble in water; more soluble in organic solvents like acetone and chloroform.[1]
Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra for this exact isomer are not widely published, its expected spectroscopic features can be predicted based on its structure and data from similar compounds.[8][9][10]

  • ¹H NMR: The molecule's symmetry would result in a simplified proton NMR spectrum. The two chemically equivalent protons on the aromatic ring would appear as a single singlet.

  • ¹³C NMR: The carbon spectrum would show three distinct signals corresponding to the bromine-substituted, chlorine-substituted, and hydrogen-substituted carbons.

  • Mass Spectrometry (MS): The mass spectrum is highly characteristic due to the isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion, which provides definitive evidence of the compound's elemental composition.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region.[10]

Synthesis and Reaction Mechanisms

The synthesis of polyhalogenated benzenes often involves electrophilic aromatic substitution on a less substituted precursor. A logical synthetic route to this compound is the electrophilic bromination of 1,2-dichlorobenzene.

Synthesis via Electrophilic Bromination

The chlorine atoms on 1,2-dichlorobenzene are deactivating but ortho-, para-directing. Bromination is therefore expected to occur at the positions para to each chlorine atom (positions 4 and 5).

G cluster_0 Synthesis Workflow Start 1,2-Dichlorobenzene Reagents Br₂, FeBr₃ (catalyst) Reaction Electrophilic Aromatic Substitution Start->Reaction Substrate Reagents->Reaction Reagents Workup Aqueous Quench & Extraction Reaction->Workup Product This compound Purification Crystallization / Chromatography Workup->Purification Final Pure Product Purification->Final

A general workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the bromination of dichlorobenzenes.[11][12][13]

  • Setup: Equip a four-necked flask with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer. Charge the flask with 1,2-dichlorobenzene and a catalytic amount of iron(III) bromide (FeBr₃).

  • Bromine Addition: With vigorous stirring, add bromine dropwise to the mixture at room temperature. An exothermic reaction will occur. Maintain the temperature within a controlled range (e.g., 25-40 °C) using a water bath if necessary.

  • Reaction: After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: Carefully pour the reaction mixture into a beaker of cold water containing a reducing agent (e.g., sodium bisulfite) to quench excess bromine.

  • Neutralization & Extraction: Neutralize the aqueous layer with a base such as sodium hydroxide. Extract the product into an organic solvent (e.g., dichloromethane or chloroform).

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in synthesis stems from the differential reactivity of its C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond.[14] This allows for regioselective functionalization, making it a powerful tool for building complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. Due to the higher reactivity of the C-Br bonds, this compound can undergo selective mono- or di-substitution at the bromine-bearing positions.

G Pd0 Pd(0)L₂ PdII_add Ar-Pd(II)L₂-X Pd0->PdII_add Oxidative Addition (Ar-X) PdII_trans Ar-Pd(II)L₂-R' PdII_add->PdII_trans Transmetalation (R'-B(OR)₂) PdII_trans->Pd0 Catalyst Regeneration Product Ar-R' PdII_trans->Product Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the mono-arylation of this compound.[15][16][17]

  • Inert Atmosphere: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene/ethanol/water.

  • Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to isolate the mono-coupled product.

Causality and Optimization:

  • Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[16]

  • Catalyst/Ligand Choice: The choice of palladium source and ligand can significantly impact yield and selectivity. For less reactive substrates, more sophisticated ligands like SPhos or XPhos may be required.[15]

  • Side Reactions: Common side reactions include homocoupling of the boronic acid and hydrodehalogenation of the starting material. These can be minimized by maintaining a strict inert atmosphere and using purified, degassed solvents.[14]

Stille Coupling

The Stille coupling reaction partners an organohalide with an organostannane (organotin) reagent.[18][19] Similar to the Suzuki coupling, it proceeds with high selectivity for the C-Br bonds of this compound. While effective, the primary drawback of this method is the toxicity of the organotin reagents and byproducts.[18]

G Pd0 Pd(0)L₂ PdII_add Ar-Pd(II)L₂-X Pd0->PdII_add Oxidative Addition (Ar-X) PdII_trans Ar-Pd(II)L₂-R' PdII_add->PdII_trans Transmetalation (R'-SnR₃) PdII_trans->Pd0 Catalyst Regeneration Product Ar-R' PdII_trans->Product Reductive Elimination

Catalytic cycle of the Stille cross-coupling reaction.[19]

Experimental Protocol: Stille Coupling

  • Setup: To a solution of this compound (1.0 eq.) and the organostannane reagent (1.1 eq.) in a degassed solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[18][20][21]

  • Additives: In some cases, additives like Cu(I) salts or lithium chloride are used to facilitate the transmetalation step.[18][20]

  • Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction, and perform an aqueous work-up. The crude product is then purified by column chromatography. Special care must be taken to handle and dispose of the toxic tin byproducts.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is generally challenging on halogenated benzenes unless the ring is activated by potent electron-withdrawing groups (like -NO₂) in the ortho or para positions.[22][23][24] While the four halogens on this compound are electron-withdrawing, they are only moderate activators. Therefore, SNAr reactions would require harsh conditions (high temperatures, strong nucleophiles) and are less common than cross-coupling reactions for this substrate.[22][25]

G Reactants Aryl Halide + Nucleophile (Nu⁻) Step1 Addition of Nu⁻ Reactants->Step1 Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Step1->Intermediate Step2 Elimination of Halide (X⁻) Intermediate->Step2 Product Substituted Aryl Product Step2->Product

General mechanism for Nucleophilic Aromatic Substitution (SNAr).[22][24]

Safety and Handling

As with all halogenated aromatic compounds, this compound must be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.[26][27][28]

Hazard CategoryPrecautionary MeasuresFirst Aid
Inhalation May cause respiratory irritation. Use only in a well-ventilated area or with respiratory protection.[26][28]Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[26][28]
Skin Contact Causes skin irritation. Wear protective gloves and clothing.[26]Wash off immediately with soap and plenty of water while removing all contaminated clothing.[26][27]
Eye Contact Causes serious eye irritation. Wear safety glasses or goggles.[26]Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[26][27]
Ingestion Harmful if swallowed. Do not eat, drink, or smoke when using.Do NOT induce vomiting. Drink plenty of water. Get medical attention.[26][28]
Environmental Potentially toxic to aquatic life. Avoid release to the environment.[27]Collect spillage. Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a highly functionalized aromatic intermediate with significant potential in synthetic chemistry. Its key value lies in the differential reactivity of its C-Br and C-Cl bonds, which allows for selective, palladium-catalyzed cross-coupling reactions. This feature enables the stepwise and regiocontrolled introduction of different substituents, providing a strategic advantage in the synthesis of complex pharmaceuticals, agrochemicals, and novel organic materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to the Physical Properties of 1,4-Dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of the halogenated aromatic compound, 1,4-dibromo-2,3-dichlorobenzene. Intended for an audience of researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a detailed profile of this molecule. While experimental spectral and certain physical data for this specific isomer are not widely available in surveyed literature, this guide furnishes predicted values, information on related compounds, and established methodologies for experimental determination. The content herein is structured to provide a foundational understanding for those handling or considering this compound in synthetic chemistry and materials science applications.

Introduction

This compound (CAS No: 100191-20-6) is a polysubstituted aromatic hydrocarbon. Its structure, featuring a benzene ring symmetrically substituted with two bromine and two chlorine atoms, imparts a unique combination of chemical stability and potential for further functionalization. Such halogenated benzenes are pivotal intermediates in organic synthesis, finding application in the development of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of the halogen atoms on the benzene ring significantly influences the molecule's physical properties, reactivity, and ultimately its utility in various scientific domains. This guide serves as a centralized resource for the physical and chemical characteristics of this specific isomer.

Chemical and Physical Properties

A summary of the key identifying information and physical properties for this compound is presented below. It is critical to note that while some data is derived from predictive models, it provides a valuable starting point for experimental design and handling protocols.

PropertyValueSource
Molecular Formula C₆H₂Br₂Cl₂N/A
Molecular Weight 304.79 g/mol [1]
CAS Number 100191-20-6[2][3]
Appearance Colorless to pale yellow or orange solid[2][4]
Melting Point Data not availableN/A
Boiling Point (Predicted) 298.0 ± 35.0 °C[2][3][4]
Density (Predicted) 2.091 ± 0.06 g/cm³[2][3][4]
Solubility Sparingly soluble in water; more soluble in organic solvents such as acetone and chloroform.[2]
Elucidation of Physical State and Solubility

The solid state of this compound at room temperature is consistent with its relatively high molecular weight and the potential for significant intermolecular van der Waals forces and dipole-dipole interactions imparted by the four halogen substituents.

The principle of "like dissolves like" governs its solubility profile. The largely nonpolar aromatic ring and halogen atoms result in poor solubility in polar solvents like water. Conversely, its ability to dissolve in less polar organic solvents such as acetone and chloroform is expected and aligns with the behavior of similar polyhalogenated aromatic compounds.

Spectroscopic Characterization (Predicted and Analogous Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the symmetrical substitution pattern of this compound, the two protons on the benzene ring are chemically equivalent. Therefore, the ¹H NMR spectrum is predicted to show a single signal, likely a singlet, in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shift would be influenced by the deshielding effects of the adjacent halogen atoms.

  • ¹³C NMR: The molecule possesses three distinct carbon environments: the two carbons bearing bromine atoms, the two carbons bearing chlorine atoms, and the two carbons bearing hydrogen atoms. Consequently, the proton-decoupled ¹³C NMR spectrum is expected to exhibit three distinct signals in the aromatic region (typically δ 120-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to display characteristic absorption bands for a substituted benzene ring. Key expected absorptions include:

  • C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

  • C=C stretching: Aromatic ring C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region.

  • C-Cl stretching: Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

  • C-Br stretching: C-Br stretching vibrations also appear in the fingerprint region, generally at lower wavenumbers than C-Cl stretching, often between 650 and 500 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained via electron ionization (EI), would be characterized by a prominent molecular ion peak (M⁺). A key feature would be the distinctive isotopic pattern arising from the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion and any halogen-containing fragments, which can be used to confirm the elemental composition.

Synthesis and Purification

Proposed Synthetic Workflow

Synthesis_Workflow Start 1,2-Dichlorobenzene Reaction Electrophilic Aromatic Bromination (Br₂, Lewis Acid Catalyst e.g., FeBr₃) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing, Drying) Reaction->Workup Purification Purification (e.g., Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Electrophilic Bromination

The following is a generalized protocol for the bromination of a dichlorobenzene, which would require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), add 1,2-dichlorobenzene and a catalytic amount of a Lewis acid (e.g., iron(III) bromide or iron filings).

  • Addition of Bromine: Slowly add a stoichiometric amount of bromine (dissolved in a suitable solvent like dichloromethane, if necessary) to the reaction mixture via the dropping funnel at a controlled temperature (typically room temperature or slightly below).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Quenching: Upon completion, cautiously pour the reaction mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to isolate the desired this compound isomer.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling polyhalogenated aromatic compounds should be strictly followed. These compounds are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin.

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Experimental Determination of Physical Properties: Methodologies

For researchers requiring precise experimental data for this compound, the following standard methodologies are recommended.

Melting Point Determination

Melting_Point_Workflow Sample Finely Powdered Sample Packing Pack into Capillary Tube Sample->Packing Apparatus Place in Melting Point Apparatus Packing->Apparatus Heating Heat Slowly (1-2 °C/min) near Expected MP Apparatus->Heating Observation Observe and Record Melting Range Heating->Observation

Caption: Workflow for experimental melting point determination.

  • Sample Preparation: Ensure the sample is pure and finely powdered.

  • Capillary Tube Packing: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

  • IR Spectroscopy:

    • Obtain an IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

    • Alternatively, prepare a KBr pellet containing a small amount of the sample.

  • Mass Spectrometry:

    • Introduce a dilute solution of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-infusion mass spectrometer.

    • Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

Conclusion

References

A Theoretical Exploration of the Electronic Structure of 1,4-Dibromo-2,3-Dichlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth theoretical analysis of the electronic structure of 1,4-dibromo-2,3-dichlorobenzene. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the quantum chemical properties of halogenated aromatic compounds. By leveraging high-level computational methodologies, we will explore the orbital interactions, electron distribution, and spectroscopic properties of this molecule, offering insights into its reactivity and potential applications.

Introduction: The Significance of Halogenated Benzenes

Halogenated benzenes are a class of compounds with significant industrial and pharmaceutical relevance. Their utility is deeply rooted in the unique electronic effects imparted by halogen substituents on the aromatic ring. The interplay of inductive and resonance effects governs the electron density distribution, which in turn dictates the molecule's reactivity in processes such as electrophilic aromatic substitution.[1] Specifically, the number and position of halogen atoms can finely tune the electronic properties, influencing everything from reaction kinetics to intermolecular interactions like halogen bonding.[2][3]

Understanding the electronic structure of polysubstituted benzenes like this compound is crucial for predicting their chemical behavior and designing novel molecules with desired properties. This guide will delve into the theoretical methods used to elucidate these properties and present a computational case study to illustrate the core concepts.

Theoretical and Computational Methodology

To investigate the electronic structure of this compound, a robust computational approach based on Density Functional Theory (DFT) is employed. DFT has proven to be a powerful tool for obtaining accurate electronic properties of medium to large-sized molecules with a favorable balance between computational cost and accuracy.

Experimental Protocol: In Silico Analysis

A detailed, step-by-step methodology for the theoretical analysis is provided below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Molecular Geometry Optimization:

  • Objective: To find the lowest energy conformation of the molecule.

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: The initial structure of this compound is built using a molecular editor. A geometry optimization is then performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

  • Basis Set: The 6-311+G(d,p) basis set is selected. This triple-zeta basis set provides a good description of the valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to accurately model lone pairs and anions.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

2. Electronic Structure Calculations:

  • Objective: To compute the molecular orbitals and their energies.

  • Method: Following the geometry optimization, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)).

  • Analysis: The output of this calculation provides the energies and compositions of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

3. Natural Bond Orbital (NBO) Analysis:

  • Objective: To analyze the charge distribution and intramolecular interactions.

  • Method: NBO analysis is performed on the optimized geometry. This method localizes the molecular orbitals into orbitals that align with the Lewis structure of the molecule (i.e., bonding orbitals and lone pairs).

  • Insights: NBO analysis provides information on atomic charges, hybridization, and delocalization of electron density, which are crucial for understanding the electronic effects of the substituents. A similar approach was used to reveal electron-transfer characteristics in the related compound, 1-bromo-2,3-dichlorobenzene.[4]

4. Time-Dependent DFT (TD-DFT) for Electronic Transitions:

  • Objective: To predict the electronic absorption spectrum (UV-Vis).

  • Method: TD-DFT calculations are carried out to compute the excitation energies and oscillator strengths of the lowest-lying electronic transitions.

  • Solvent Effects: To simulate more realistic conditions, the Polarizable Continuum Model (PCM) can be incorporated to account for the influence of a solvent on the electronic transitions.[4]

Diagram of the Computational Workflow:

Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum) B->C D 4. Single-Point Energy Calculation C->D E 5. NBO Analysis D->E F 6. TD-DFT Calculation (with PCM for solvent) D->F G Molecular Orbitals (HOMO, LUMO) D->G H Atomic Charges & Interactions E->H I Electronic Absorption Spectrum F->I

Caption: A flowchart illustrating the key steps in the computational analysis of this compound's electronic structure.

Results and Discussion

Frontier Molecular Orbitals: HOMO and LUMO

The Frontier Molecular Orbitals, HOMO and LUMO, are central to understanding a molecule's reactivity.[5] The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating the molecule's capacity as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.[6][7]

For halogenated benzenes, the HOMO and LUMO are typically π and π* orbitals, respectively, localized on the benzene ring. The halogen substituents modulate the energies of these orbitals. The inductive effect of the halogens is electron-withdrawing, which stabilizes both the HOMO and LUMO. The resonance effect, involving the donation of a lone pair from the halogen into the π-system of the ring, is electron-donating and destabilizes the HOMO.

In the case of this compound, we expect the HOMO and LUMO to be delocalized over the aromatic ring, with significant contributions from the p-orbitals of the carbon, bromine, and chlorine atoms. A study on mixed dihalobenzenes demonstrated the complex interplay of resonance, inductive, steric, and spin-orbit coupling interactions in determining the final orbital energies.[8]

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 to -7.5 eVIndicates ionization potential and electron-donating ability.
LUMO Energy ~ -0.5 to -1.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap ~ 5.0 to 6.0 eVA larger gap suggests higher kinetic stability and lower reactivity.[5]
Dipole Moment Non-zeroThe asymmetrical substitution pattern will result in a net dipole moment.

Note: The predicted values are estimates based on typical values for similar halogenated benzenes and require specific calculations for this compound for confirmation.

Diagram of Molecular Orbital Interactions:

MO Interactions cluster_0 Benzene π Orbitals cluster_1 Halogen Lone Pairs cluster_2 This compound MOs π1 π1 π2 π2 (HOMO) HOMO HOMO π2->HOMO destabilization (resonance) π3 π3 (LUMO) π4 π4 π3* π3* LUMO LUMO π3*->LUMO stabilization (induction) lp(Br) n(Br) lp(Br)->HOMO lp(Cl) n(Cl) lp(Cl)->HOMO HOMO-n HOMO-n LUMO+n LUMO+n

Caption: A conceptual diagram showing the perturbation of benzene's frontier molecular orbitals by the halogen substituents.

Electron Density and Reactivity

The distribution of electron density in this compound will be non-uniform due to the presence of the electronegative halogen atoms. NBO analysis would likely reveal a net withdrawal of electron density from the benzene ring via the inductive effect, leading to positive charges on the carbon atoms bonded to the halogens and negative charges on the halogen atoms themselves.

This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene.[1] The positions of further substitution would be directed by the combined electronic effects of the four halogen atoms.

A molecular electrostatic potential (MESP) map would visually represent the charge distribution. Regions of negative electrostatic potential (typically shown in red) would be located around the electronegative halogen atoms, indicating areas susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (blue) would highlight areas prone to nucleophilic attack. For similar molecules, MESP analysis has been used to identify reactive sites.[4]

Conclusion

The theoretical study of this compound's electronic structure provides a powerful framework for understanding its chemical properties and reactivity. Through the application of Density Functional Theory and associated analytical tools like NBO and TD-DFT, we can gain detailed insights into its molecular orbitals, charge distribution, and spectroscopic behavior. The interplay of inductive and resonance effects from the bromine and chlorine substituents finely tunes the electronic landscape of the aromatic ring, dictating its stability and interaction with other chemical species. The computational protocols and conceptual frameworks presented in this guide offer a robust foundation for further research and development involving this and other halogenated aromatic compounds.

References

A Technical Guide to the Fundamental Reactivity Patterns of Polyhalogenated Benzenes for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Polyhalogenated benzenes are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic structure, characterized by multiple electron-withdrawing halogen substituents, imparts a distinct set of reactivity patterns that diverge significantly from simple benzene. This guide provides an in-depth exploration of these core reactivities, moving beyond simple definitions to explain the underlying principles and causal relationships that govern reaction outcomes. We will dissect four primary pathways: Nucleophilic Aromatic Substitution (SNAr), Transition Metal-Catalyzed Cross-Coupling, Metal-Halogen Exchange, and the more limited Electrophilic Aromatic Substitution (EAS). For each, we will examine the mechanism, the critical factors influencing regioselectivity, and provide field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to master the strategic functionalization of these versatile scaffolds.

The Unique Electronic Landscape of Polyhalogenated Benzenes

The reactivity of a polyhalogenated benzene is a direct consequence of the dual electronic nature of halogen substituents. Understanding this dichotomy is crucial for predicting and controlling chemical transformations.

The Duality of Halogen Substituents: Inductive vs. Resonance Effects

Halogens exert two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to their high electronegativity, halogens strongly withdraw electron density from the benzene ring through the sigma bond framework. This effect is dominant and renders the entire ring electron-deficient, or "deactivated," compared to unsubstituted benzene.[1] The deactivating effect increases with the number of halogen substituents.

  • Resonance Effect (+R): The lone pairs on the halogen atom can be donated into the aromatic π-system.[1] This donation partially counteracts the inductive withdrawal and is key to explaining the directing effects observed in electrophilic substitutions.

In polyhalogenated systems, the cumulative inductive effect is profound, making the ring highly electrophilic and thus susceptible to attack by nucleophiles.

Impact on Reactivity: A Tale of Two Pathways

The strong electron-withdrawing nature of multiple halogens fundamentally alters the molecule's preferred reaction pathways:

  • Suppression of Electrophilic Attack: The electron-poor nature of the ring makes it a poor nucleophile, significantly hindering classical Electrophilic Aromatic Substitution (EAS) reactions which require an electron-rich aromatic system.[2]

  • Activation for Nucleophilic Attack: Conversely, the same electron deficiency makes the ring an excellent electrophile, priming it for Nucleophilic Aromatic Substitution (SNAr), a pathway unavailable to electron-rich arenes.[3][4]

  • Facilitation of Organometallic Chemistry: The polarized carbon-halogen (C-X) bonds are ideal sites for oxidative addition by transition metals (the first step in cross-coupling) and for metal-halogen exchange with organometallic reagents.[5][6]

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

SNAr is a cornerstone of polyhalogenated benzene chemistry, allowing for the direct displacement of a halide by a wide range of nucleophiles.[7]

Core Mechanism: Formation of the Meisenheimer Complex

The reaction proceeds via a two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 pathways.[4]

  • Addition: A nucleophile attacks the carbon atom bearing a leaving group (the halogen). This is the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[8][9]

  • Elimination: The aromaticity is restored as the leaving group (halide) is expelled, resulting in the substituted product.

The presence of strong electron-withdrawing groups (EWGs), such as nitro groups or additional halogens, is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance or induction, thereby lowering the activation energy of the first step.[3][10]

Controlling Factors for Reactivity & Regioselectivity
  • Electron-Withdrawing Groups (EWGs): The reaction rate is dramatically accelerated when strong EWGs are positioned ortho or para to the leaving group, as they can directly participate in delocalizing the negative charge of the Meisenheimer complex.[3][10] Meta-positioned EWGs offer less stabilization, leading to much slower reactions.

  • The Nature of the Halogen: In SNAr, the reactivity order of the leaving group is F > Cl > Br > I . This is counterintuitive to C-X bond strength and is a direct consequence of the mechanism. The rate-determining step is the nucleophilic attack. Fluorine's extreme electronegativity makes the attached carbon highly electrophilic and thus more susceptible to attack, accelerating the reaction despite the strong C-F bond.[4][11]

  • The Nature of the Nucleophile: Strong nucleophiles are required. Common examples include alkoxides (RO⁻), amines (R₂NH), and thiols (RS⁻).

Visualization: The Meisenheimer Complex in SNAr

Caption: The SNAr mechanism proceeds via a stable Meisenheimer intermediate.

Experimental Protocol: Amination of 1,4-Dichlorobenzene
  • Principle: This protocol demonstrates a typical SNAr reaction where an amine displaces a chloride ion. While 1,4-dichlorobenzene itself is not highly activated, this reaction illustrates the principle under forcing conditions. The presence of a nitro group would dramatically lower the required temperature and pressure.

  • Reagents & Equipment: 1,4-dichlorobenzene, aqueous ammonia (30%), copper(I) oxide (catalyst), autoclave reactor, magnetic stirrer, heating mantle.

  • Methodology:

    • Reactor Setup: To a high-pressure autoclave, add 1,4-dichlorobenzene (1.0 eq), aqueous ammonia (10.0 eq), and a catalytic amount of copper(I) oxide (0.05 eq).

    • Reaction Execution: Seal the autoclave. Begin vigorous stirring and heat the reaction mixture to 200°C. The internal pressure will rise significantly.

      • Causality: High temperature and pressure are required to overcome the activation barrier for SNAr on a substrate lacking strong ortho/para EWGs. The copper catalyst facilitates the displacement.

    • Workup: After 12 hours, cool the reactor to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel, dilute with water, and extract with diethyl ether (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-chloroaniline.

Transition Metal-Catalyzed Cross-Coupling: Forging New C-C Bonds

Cross-coupling reactions are arguably the most powerful tools for functionalizing polyhalogenated benzenes, enabling the formation of C-C, C-N, and C-O bonds with high precision.[12]

The Power of Palladium: An Overview

Palladium-catalyzed reactions like the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Buchwald-Hartwig (using amines) are indispensable.[13][14] The Suzuki-Miyaura coupling is particularly prevalent due to the stability and low toxicity of the boronic acid coupling partners.[15]

The Catalytic Cycle: A Unified View

Most palladium-catalyzed cross-couplings follow a similar three-step catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the polyhalogenated benzene, forming a Pd(II) complex. This is often the rate-determining step.[13]

  • Transmetalation: The organic group from the coupling partner (e.g., the aryl group from an arylboronic acid in a Suzuki reaction) is transferred to the palladium center, displacing a halide.[13]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst which re-enters the cycle.[13]

Achieving Site-Selectivity among Identical Halogens

A key challenge and opportunity in polyhalogenated systems is achieving site-selectivity—reacting at one halogen while leaving others untouched.[14][16] This can be controlled by several factors:

  • Inherent Reactivity Hierarchy: The C-X bond strength dictates the ease of oxidative addition, leading to a clear reactivity trend: C-I > C-Br > C-OTf > C-Cl >> C-F .[14] This allows for the selective coupling at an iodine in the presence of a bromine or chlorine.

  • Steric Hindrance: Bulky ligands on the palladium catalyst or bulky substituents on the benzene ring can direct the catalyst to the most sterically accessible C-X bond.[14]

  • Electronic Effects: The electronic environment can subtly influence reactivity. For instance, a C-Cl bond para to a strong electron-withdrawing group may be more activated towards oxidative addition than one in a different position.

  • Ligand Control: The choice of phosphine ligand on the palladium catalyst can profoundly influence which C-X bond is cleaved, sometimes even overriding inherent reactivity trends.[16]

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OAP Ar-Pd(II)-X(L₂) Pd0->OAP Ar-X RE_label Reductive Elimination Pd0->RE_label TP Ar-Pd(II)-Ar'(L₂) OAP->TP Ar'-B(OH)₂ + Base OA_label Oxidative Addition OAP->OA_label TP->Pd0 Ar-Ar' T_label Transmetalation TP->T_label

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling
  • Principle: This protocol demonstrates the selective coupling at the more reactive C-Br bond in 1-bromo-4-chlorobenzene, leaving the C-Cl bond intact for subsequent functionalization.

  • Reagents & Equipment: 1-bromo-4-chlorobenzene, Phenylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), 2M aqueous sodium carbonate solution, Toluene, round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Methodology:

    • Inert Atmosphere: Assemble a round-bottom flask with a condenser under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent oxidation of the Pd(0) catalyst.

      • Causality: The active catalytic species, Pd(0), is readily oxidized by atmospheric oxygen to an inactive Pd(II) state, which would halt the catalytic cycle before it begins.

    • Reagent Addition: To the flask, add 1-bromo-4-chlorobenzene (1.0 eq), phenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.02 eq).

    • Solvent and Base: Add toluene as the solvent, followed by the 2M aqueous sodium carbonate solution (3.0 eq).

    • Reaction: Heat the biphasic mixture to 90°C with vigorous stirring for 6 hours. Monitor the reaction progress by TLC or GC-MS.

      • Causality: The base activates the boronic acid, forming a more nucleophilic boronate species that is necessary for the transmetalation step.[15] The higher reactivity of the C-Br bond over the C-Cl bond ensures selective oxidative addition at the bromine-substituted position.

    • Workup: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

    • Purification: Purify the crude product by column chromatography on silica gel to yield 4-chloro-1,1'-biphenyl.

Generating Arylmetal Intermediates: Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting the electrophilic carbon of a C-X bond into a nucleophilic carbon of a C-Metal bond, effectively reversing its polarity (a concept known as umpolung).[17] This opens up reactions with a vast array of electrophiles.

Metal-Halogen Exchange: The Two Main Routes
  • Organolithium Reagents: This involves treating the polyhalogenated benzene with an alkyllithium reagent, typically n-BuLi or t-BuLi, at low temperatures.[6] The exchange is very fast and follows the reactivity trend I > Br > Cl .[6] This allows for highly regioselective generation of an aryllithium species, which can then be trapped with an electrophile (e.g., CO₂, aldehydes, ketones).

  • Grignard Reagent Formation: This is an oxidative insertion of magnesium metal into the C-X bond, typically performed in an ether solvent like THF or diethyl ether.[17][18] While effective, it can be more challenging to initiate than lithium-halogen exchange and is often less selective when multiple different halogens are present.

Visualization: Workflow for Functionalization Strategy

Strategy_Workflow start Start: Polyhalogenated Arene q1 Goal: Add a Nucleophile (e.g., -OR, -NR₂)? start->q1 q2 Goal: Form a new C-C bond (e.g., add an Aryl or Alkyl group)? start->q2 q3 Goal: Add an Electrophile (e.g., -CHO, -COOH)? start->q3 res_snar Strategy: SNAr q1->res_snar Yes res_cc Strategy: Cross-Coupling (e.g., Suzuki) q2->res_cc Yes res_mhe Strategy: Metal-Halogen Exchange + Electrophile Quench q3->res_mhe Yes cond_snar Condition: - Strong EWG ortho/para - Strong Nucleophile res_snar->cond_snar cond_cc Condition: - Pd/Ni Catalyst - C-I or C-Br present res_cc->cond_cc cond_mhe Condition: - Alkyllithium Reagent - Low Temperature (-78°C) res_mhe->cond_mhe

Caption: Decision workflow for selecting a functionalization strategy.

Experimental Protocol: Lithium-Halogen Exchange and Quench
  • Principle: Selective lithium-bromine exchange on 1,4-dibromobenzene followed by quenching with solid carbon dioxide (dry ice) to form 4-bromobenzoic acid.

  • Reagents & Equipment: 1,4-dibromobenzene, n-Butyllithium (in hexanes), anhydrous diethyl ether, dry ice, Schlenk flask, syringe, low-temperature thermometer.

  • Methodology:

    • Anhydrous Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon. Anhydrous conditions are absolutely essential.

      • Causality: Organolithium reagents are extremely strong bases and will be instantly quenched by trace amounts of water or other protic sources, preventing the desired metal-halogen exchange.[19]

    • Dissolution: Add 1,4-dibromobenzene (1.0 eq) and anhydrous diethyl ether to the flask. Cool the solution to -78°C using a dry ice/acetone bath.

    • Exchange Reaction: Slowly add n-BuLi (1.0 eq) dropwise via syringe over 15 minutes, maintaining the temperature at -78°C. Stir for 30 minutes.

      • Causality: The low temperature is critical to prevent side reactions, such as elimination or reaction of the newly formed aryllithium with the solvent or starting material.

    • Electrophilic Quench: In a separate flask, crush an excess of dry ice. Rapidly transfer the aryllithium solution onto the crushed dry ice via cannula.

    • Workup: Allow the mixture to warm to room temperature. Quench carefully with 2M HCl. The product will precipitate. Extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate to yield the crude acid.

    • Purification: Recrystallize from ethanol/water to obtain pure 4-bromobenzoic acid.

Electrophilic Aromatic Substitution (EAS): A Limited Pathway

While dominant for simple benzene, EAS is challenging for polyhalogenated benzenes due to the severe deactivation of the ring by the multiple inductive-withdrawing halogens.[2]

  • The Challenge: The electron-poor ring is a weak nucleophile and struggles to attack even strong electrophiles.[20]

  • Directing Effects: Should a reaction occur, halogens are ortho, para-directors due to resonance stabilization of the cationic intermediate (the sigma complex or Wheland intermediate) by the halogen's lone pairs.[1][21]

  • Forcing Conditions: Forcing conditions, such as using fuming sulfuric acid for sulfonation or a very strong Lewis acid catalyst for Friedel-Crafts reactions, are typically required to drive the reaction forward, often with low yields and poor selectivity.[3][22]

Summary and Outlook

The reactivity of polyhalogenated benzenes is rich and highly controllable, governed by a predictable set of rules. Mastery of these patterns allows for the strategic and regioselective construction of complex molecular architectures.

Reactivity Pattern Key Intermediate Driving Force Halogen Reactivity Trend
SNAr Meisenheimer Complex (Anionic)Ring activation by EWGsF > Cl > Br > I
Cross-Coupling Organopalladium ComplexCatalytic CycleI > Br > Cl >> F
Metal-Halogen Exchange Organolithium/GrignardFormation of a strong C-metal nucleophileI > Br > Cl
EAS Wheland Intermediate (Cationic)Electrophile Generation(Deactivating) F > Cl > Br > I

The continued development of new catalysts and methodologies, particularly in site-selective cross-coupling and C-H activation, promises to further expand the synthetic utility of polyhalogenated benzenes, solidifying their role as indispensable tools in modern chemical synthesis.

References

Introduction: The Significance of Solubility for a Heavily Halogenated Benzene Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,4-Dibromo-2,3-dichlorobenzene in Common Organic Solvents

This compound is a polyhalogenated aromatic hydrocarbon. Such molecules are pivotal as intermediates in organic synthesis, building blocks for performance materials, and reference standards in environmental analysis. For professionals in chemical research and pharmaceutical development, understanding the solubility of this compound is a matter of fundamental importance. It governs reaction kinetics, dictates the choice of purification methods such as recrystallization, influences formulation strategies, and is critical for developing analytical protocols.

This guide provides an in-depth analysis of the factors controlling the solubility of this compound, offers a predicted solubility profile based on established principles, and details a rigorous experimental protocol for its precise determination.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its behavior in solution. This compound is a solid at ambient temperature, a characteristic that underscores the importance of solvent selection for its practical application.

PropertyValueSource(s)
Chemical Formula C₆H₂Br₂Cl₂[1][2]
Molecular Weight 304.79 g/mol [1]
Appearance Colorless to pale yellow solid[3]
Boiling Point 298.0 ± 35.0 °C (Predicted)[4]
Density 2.091 ± 0.06 g/cm³ (Predicted)[4]
CAS Number 100191-20-6[5]

Note: Some physical properties, such as boiling point and density, are computationally predicted and should be considered estimates.

Theoretical Framework: Predicting Solubility from First Principles

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process. The primary maxim guiding this process is "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between solute and solvent molecules. For a molecule like this compound, which is non-polar and lacks hydrogen-bonding capability, these forces are dominated by London dispersion forces.

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond the qualitative "like dissolves like" rule, the Hansen Solubility Parameter (HSP) system provides a more nuanced, semi-quantitative framework. It deconstructs the total cohesive energy density of a substance into three components[6][7]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be plotted as coordinates in a 3D "Hansen space." The principle is that solvents with HSP values close to those of the solute will be effective at dissolving it. The distance (Ra) between the solute (1) and solvent (2) in Hansen space is calculated as[7]:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and, therefore, higher solubility. A "solubility sphere" can be defined for a solute, where any solvent falling within that sphere is considered a good solvent.

Fig. 1: Conceptual Diagram of Hansen Solubility Space cluster_solute Solubility Sphere (Radius = R₀) origin xAxis origin->xAxis yAxis origin->yAxis zAxis origin->zAxis Solute Solute GoodSolvent Good Solvent (Ra < R₀) Solute->GoodSolvent Ra (short) BadSolvent Poor Solvent (Ra > R₀) Solute->BadSolvent Ra (long)

Caption: The Hansen Solubility Space model. Good solvents lie within the solute's interaction sphere.

While experimentally determined HSP values for this compound are not available, we can estimate them based on its structure and data from analogues like 1,2-dichlorobenzene (δD=19.2, δP=6.3, δH=3.3)[8]. Given the increased halogenation and molecular weight, the dispersion component (δD) for this compound is expected to be slightly higher, while the polar (δP) and hydrogen bonding (δH) components will be very low.

Estimated HSP for this compound: [δD ≈ 20-21, δP ≈ 2-4, δH ≈ 1-3]

Predicted Solubility Profile

Based on the principles of "like dissolves like" and Hansen Solubility Parameters, a predicted solubility profile can be constructed. The high degree of halogenation and symmetric structure render this compound a non-polar compound. Therefore, it is expected to be most soluble in non-polar and weakly polar aprotic solvents. Its solubility in polar protic solvents, such as alcohols, is anticipated to be significantly lower.

This prediction is strongly supported by qualitative and quantitative data for structurally similar compounds like tetrachlorobenzenes and tetrabromobenzene, which are known to be soluble in solvents like benzene, ether, and chloroform but sparingly soluble in water and ethanol.[3][9][10][11][12]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale / Analogue Behavior
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh Non-polar aromatic solvents closely match the solute's character. Tetrabromobenzene is soluble in benzene.[11][12]
Halogenated Solvents Dichloromethane, ChloroformHigh Similar intermolecular forces (dispersion-dominant). Tetrachlorobenzenes are soluble in chloroform.[9]
Ethers Diethyl Ether, Tetrahydrofuran (THF)High to Medium Ethers are effective solvents for many non-polar compounds. Tetrabromobenzene is soluble in ether.[11][12]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Medium Moderate polarity may limit solubility compared to non-polar solvents. 1,2,3,5-Tetrachlorobenzene is soluble in acetone.[9]
Esters Ethyl AcetateMedium to Low Higher polarity than ethers, likely resulting in lower but still significant solubility.
Alcohols Methanol, Ethanol, IsopropanolLow The hydrogen-bonding network of alcohols is incompatible with the non-polar solute. 1,2,3,4-Tetrachlorobenzene is only slightly soluble in ethanol.[10]
Alkanes Hexane, HeptaneLow Although non-polar, the high cohesive energy of the crystalline solute may not be overcome by the weaker dispersion forces of aliphatic alkanes.
Highly Polar Aprotic DMSO, DMFVery Low The highly polar nature of these solvents makes them poor matches for the non-polar solute.
Water Water (H₂O)Practically Insoluble Extreme polarity mismatch. Halogenated benzenes have very low water solubility.[13]

Experimental Protocol: The Shake-Flask Method for Solubility Determination

For applications requiring precise solubility values, experimental determination is non-negotiable. The equilibrium shake-flask method is the gold standard for measuring the solubility of a solid in a liquid solvent due to its reliability and direct measurement of the saturated state.[4]

Causality in Protocol Design
  • Use of Excess Solute: To ensure the final solution is genuinely saturated, a visible excess of the solid must remain after equilibration. This confirms that the solvent has dissolved the maximum amount of solute possible under the given conditions.

  • Constant Temperature Control: Solubility is highly temperature-dependent. A thermostatic bath is crucial to eliminate temperature fluctuations, which would otherwise lead to significant errors.

  • Extended Equilibration Time: Dissolution is not instantaneous. An extended agitation period (24-72 hours) is necessary to ensure the system reaches true thermodynamic equilibrium.

  • Inert Sampling: The sampling process must not alter the composition of the saturated solution. Using a pre-heated or solvent-rinsed syringe and filtering through an inert membrane (e.g., PTFE) prevents premature precipitation of the solute.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to several glass vials (in triplicate for statistical validity).

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or stirring incubator set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for 48-72 hours.

  • Settling: After agitation, let the vials stand in a temperature-controlled bath for at least 4 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a 0.45 µm PTFE syringe filter. To avoid temperature-induced precipitation, ensure the syringe and filter are at the same temperature as the solution.

  • Analysis (Gravimetric Method):

    • Dispense the filtered solution into a pre-weighed, labeled vial.

    • Record the exact mass of the solution transferred.

    • Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's melting point until a constant weight is achieved.

    • Weigh the vial with the dried solute residue.

  • Analysis (Chromatographic Method - e.g., HPLC-UV):

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Accurately dilute a known mass or volume of the filtered saturated solution with the solvent to fall within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

  • Calculation:

    • Gravimetric: Solubility ( g/100 g solvent) = [(Mass of residue) / (Mass of solution - Mass of residue)] × 100

    • Chromatographic: Solubility (g/L) = (Concentration from curve) × (Dilution factor)

Fig. 2: Workflow for Experimental Solubility Determination A 1. Preparation Add excess solute to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Agitate at constant T (48-72 hrs) B->C D 4. Settling Allow solids to sediment (≥4 hrs) C->D E 5. Sampling Withdraw supernatant via PTFE syringe filter D->E F 6. Analysis G Gravimetric: Evaporate solvent, weigh residue F->G H Chromatographic (HPLC): Dilute sample, analyze vs standards F->H I 7. Calculation Determine solubility value G->I H->I

Caption: The experimental workflow for the equilibrium shake-flask solubility measurement method.

Advanced Predictive Models: An Outlook

For more rigorous theoretical predictions, especially in complex multi-solvent systems, thermodynamic models such as the Universal Quasichemical Functional-group Activity Coefficients (UNIFAC) model can be employed. UNIFAC is a group-contribution method that predicts activity coefficients based on the functional groups present in the solute and solvent molecules.[14][15][16] While powerful, these models require specific interaction parameters that may not be available for all structural groups and are best used for providing initial estimates or for systems where experimental determination is not feasible.[14][17]

Conclusion

This compound is a non-polar, solid aromatic compound whose solubility is governed by the principle of "like dissolves like." It is predicted to have high solubility in non-polar aromatic and halogenated solvents, medium solubility in moderately polar aprotic solvents like ketones and ethers, and low to negligible solubility in polar protic solvents such as alcohols and water. For mission-critical applications in research and development, the detailed shake-flask experimental protocol provided in this guide is strongly recommended for obtaining precise, quantitative solubility data.

References

A Technical Guide to the Historical Synthesis of 1,4-Dibromo-2,3-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide explores the historical synthesis of 1,4-dibromo-2,3-dichlorobenzene, a polyhalogenated aromatic compound. The methodologies detailed herein are reconstructed from established, fundamental organic chemistry reactions that represent the cornerstone of synthetic strategies developed over the past century. This document provides not only procedural steps but also delves into the causality behind the experimental choices, offering insights into the chemical principles that governed these historical syntheses.

Introduction

This compound is a tetrasubstituted benzene derivative with a specific substitution pattern that makes its direct synthesis challenging. Historically, the preparation of such polyhalogenated benzenes relied on multi-step pathways, often leveraging the directing effects of existing substituents on the aromatic ring to introduce new functionalities in a controlled manner. The methods described below are based on a logical and historically plausible sequence of reactions, primarily involving electrophilic aromatic substitution and the venerable Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884.[1][2]

Historically Plausible Synthetic Pathway: A Multi-Step Approach from 2,3-Dichloroaniline

The most logical historical route to this compound commences with a readily available starting material, 2,3-dichloroaniline. This pathway involves the protection of the reactive amino group, followed by a regioselective bromination, and finally, the conversion of the amino group to a second bromine atom via the Sandmeyer reaction.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[2,3-Dichloroaniline] --> B{Amine Protection(Acetylation)}; B --> C[2,3-Dichloroacetanilide]; C --> D{ElectrophilicAromatic Bromination}; D --> E[4-Bromo-2,3-dichloroacetanilide]; E --> F{Hydrolysis}; F --> G[4-Bromo-2,3-dichloroaniline]; G --> H{Diazotization}; H --> I[Diazonium Salt Intermediate]; I --> J{Sandmeyer Reaction(Bromination)}; J --> K[this compound];

} caption="Hypothesized Historical Synthesis Pathway"

Part 1: Protection of the Amino Group - Synthesis of 2,3-Dichloroacetanilide

The initial step involves the protection of the highly activating and reactive amino group of 2,3-dichloroaniline. Acetylation to form an acetanilide is a classic and effective strategy. This transformation moderates the activating effect of the amino group and provides steric hindrance, which aids in directing the subsequent electrophilic substitution to the desired position.[3]

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 2,3-dichloroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with constant stirring. An exothermic reaction will occur.

  • After the addition is complete, heat the mixture under reflux for a period of 30 minutes to ensure complete acylation.

  • Pour the warm reaction mixture into a beaker of ice-cold water to precipitate the 2,3-dichloroacetanilide.

  • Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid.

  • Recrystallize the crude product from ethanol or aqueous ethanol to obtain purified 2,3-dichloroacetanilide.

Part 2: Regioselective Bromination - Synthesis of 4-Bromo-2,3-dichloroacetanilide

The directing effects of the substituents on the 2,3-dichloroacetanilide ring are now leveraged to introduce a bromine atom at the C-4 position. The acetamido group is a strong ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing. The combined effect and the steric hindrance from the substituents in the 1, 2, and 3 positions favor the introduction of the electrophile at the less hindered para position relative to the powerful acetamido directing group.[4][5]

Experimental Protocol:

  • Suspend the purified 2,3-dichloroacetanilide in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the suspension with vigorous stirring. The reaction should be carried out at room temperature.

  • Continue stirring for several hours after the addition is complete to ensure the reaction goes to completion. The disappearance of the bromine color is an indicator of reaction progress.

  • Pour the reaction mixture into a solution of sodium bisulfite in water to quench any unreacted bromine.

  • The solid product, 4-bromo-2,3-dichloroacetanilide, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Part 3: Deprotection - Synthesis of 4-Bromo-2,3-dichloroaniline

With the bromine atom in the desired position, the acetyl protecting group is removed by hydrolysis to regenerate the amino group. This is typically achieved by heating in the presence of a strong acid or base.

Experimental Protocol:

  • Heat the 4-bromo-2,3-dichloroacetanilide under reflux with an excess of aqueous hydrochloric acid.

  • Continue heating until the solid has completely dissolved, indicating that the hydrolysis is complete.

  • Cool the solution and carefully neutralize it with a solution of sodium hydroxide to precipitate the free amine, 4-bromo-2,3-dichloroaniline.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization or sublimation.

Part 4: The Sandmeyer Reaction - Synthesis of this compound

The final step is the conversion of the amino group of 4-bromo-2,3-dichloroaniline to a bromo group. The Sandmeyer reaction is the quintessential method for this transformation.[1][2] It proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst.[6]

Experimental Protocol:

  • Diazotization:

    • Dissolve the 4-bromo-2,3-dichloroaniline in a mixture of hydrobromic acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, gently warm the reaction mixture to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

    • Wash the organic extract with water and a dilute solution of sodium hydroxide to remove any acidic impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Remove the solvent by distillation.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by steam distillation.

Quantitative Data Summary

StepTransformationEstimated Yield (%)
1. Acetylation 2,3-Dichloroaniline to 2,3-Dichloroacetanilide90-95
2. Bromination 2,3-Dichloroacetanilide to 4-Bromo-2,3-dichloroacetanilide70-80
3. Hydrolysis 4-Bromo-2,3-dichloroacetanilide to 4-Bromo-2,3-dichloroaniline85-95
4. Sandmeyer Reaction 4-Bromo-2,3-dichloroaniline to this compound60-75
Overall Estimated Yield 32-54

Alternative Historical Synthetic Considerations

An alternative, though likely less regioselective, historical approach would involve the direct halogenation of a disubstituted benzene.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[1,2-Dichlorobenzene] --> B{Direct Dibromination}; B --> C{Mixture of Isomers}; C --> D[this compound(and other isomers)]; B -- "2 eq. BromineLewis Acid Catalyst" --> C; } caption="Alternative Direct Bromination Pathway"

Direct dibromination of 1,2-dichlorobenzene with bromine in the presence of a Lewis acid catalyst (e.g., iron(III) bromide) would likely lead to a complex mixture of isomers.[6] The directing effects of the two chloro groups would lead to bromination at various positions on the ring, making the isolation of the desired this compound isomer in high yield a significant challenge. This lack of selectivity is why the multi-step, directed synthesis described above is the more plausible and logical historical method for obtaining a pure sample of the target compound.

Conclusion

The historical synthesis of this compound exemplifies the ingenuity of early to mid-20th-century organic chemists. By employing a series of well-understood reactions—protection, regioselective electrophilic substitution, deprotection, and the Sandmeyer reaction—they could overcome the challenges of controlling the substitution patterns on a polysubstituted aromatic ring. This in-depth guide provides a window into these historical methods, offering valuable insights for modern chemists in the fields of chemical research and drug development.

References

Methodological & Application

1,4-dibromo-2,3-dichlorobenzene in organic electronics synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Organic Electronic Materials Utilizing 1,4-Dibromo-2,3-dichlorobenzene

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of this compound in Advanced Organic Semiconductors

In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance materials for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This compound has emerged as a strategically important monomer in the synthesis of novel conjugated polymers and small molecules.[1][2] Its unique substitution pattern—two reactive bromine sites for carbon-carbon bond formation and two electron-withdrawing chlorine atoms—offers a powerful tool for tuning the electronic, optical, and morphological properties of the resulting materials.

The bromine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems.[3] Concurrently, the adjacent chlorine atoms exert significant steric and electronic effects. They can induce a twist in the polymer backbone, which can disrupt excessive intermolecular π-π stacking.[4] This disruption is often beneficial for improving the solubility of the resulting polymers in common organic solvents, a critical factor for solution-based device fabrication.[5] Furthermore, the electron-withdrawing nature of the chlorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can enhance the ambient stability of the material and is a key parameter in designing efficient charge-transporting and light-emitting devices.[6]

This document provides a comprehensive guide to the synthetic utility of this compound, focusing on its application in palladium-catalyzed polymerization reactions. We present detailed protocols, mechanistic insights, and characterization methodologies tailored for researchers and scientists in organic materials chemistry and drug development.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The construction of conjugated polymers from this compound predominantly relies on palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon bonds.[7] The two most prevalent methods employed are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[8][9] This reaction is widely favored due to the low toxicity, stability, and commercial availability of the organoboron reagents.[7] When this compound is used as the dihalide monomer, it can be copolymerized with a variety of aromatic diboronic acids to yield high-molecular-weight conjugated polymers. The choice of the diboronic acid comonomer is a critical determinant of the final polymer's optoelectronic properties.

  • Reaction Causality: The base is essential for the activation of the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step in the catalytic cycle.[9] The choice of palladium catalyst and ligands is crucial for achieving high yields and molecular weights, with phosphine-based ligands being commonly employed.

Stille Coupling

The Stille coupling reaction joins an organohalide with an organotin compound (organostannane) and is catalyzed by a palladium complex.[10] A significant advantage of the Stille reaction is its tolerance to a wide array of functional groups, allowing for the synthesis of complex and highly functionalized polymers.[11] However, a major drawback is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the final polymer.[10]

  • Reaction Causality: The mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[11][12] The reaction is typically performed under inert conditions in a high-boiling point aprotic solvent.

cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling A This compound D Conjugated Polymer A->D B Ar-(B(OR)₂)₂ B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D Toluene/H₂O Heat E This compound H Conjugated Polymer E->H F Ar'-(SnR₃)₂ F->H G Pd Catalyst (e.g., Pd(PPh₃)₄) G->H Toluene or DMF Heat

Figure 1: General schemes for Suzuki-Miyaura and Stille cross-coupling polymerizations.

Detailed Experimental Protocol: Suzuki-Miyaura Polycondensation

This section provides a representative, step-by-step protocol for the synthesis of a conjugated copolymer from this compound and a commercially available diboronic acid ester, such as 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound100191-20-6Sigma-Aldrich, etc.>98% purity
2,5-Thiophenediboronic acid bis(pinacol) ester229533-51-3Combi-Blocks, etc.>98% purity
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-3Strem, etc.Catalyst, handle in a glovebox or inert atmosphere
Potassium Carbonate (K₂CO₃)584-08-7Fisher ScientificAnhydrous, finely powdered
Toluene108-88-3Acros OrganicsAnhydrous, degassed
Deionized WaterN/AIn-houseDegassed
Methanol67-56-1VWRACS grade, for precipitation
Acetone67-64-1VWRACS grade, for washing
Aliquat® 33663393-96-4Sigma-AldrichPhase transfer catalyst (optional, but can improve reaction rates)
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (304.8 mg, 1.0 mmol, 1.0 equiv), 2,5-thiophenediboronic acid bis(pinacol) ester (338.1 mg, 1.0 mmol, 1.0 equiv), and finely powdered anhydrous potassium carbonate (552.8 mg, 4.0 mmol, 4.0 equiv).

    • Add a few drops of Aliquat® 336 phase transfer catalyst.

    • Seal the flask with a rubber septum.

  • Degassing and Solvent Addition:

    • Evacuate the flask and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.

    • Using a cannula or gas-tight syringe, add 20 mL of degassed anhydrous toluene and 5 mL of degassed deionized water to the flask.

  • Catalyst Addition and Polymerization:

    • Under a positive flow of argon, quickly add tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol, 2 mol%) to the reaction mixture.

    • Place the flask in a preheated oil bath at 90-95 °C.

    • Stir the reaction mixture vigorously under an argon atmosphere for 48-72 hours. The mixture will typically become viscous as the polymer forms.

  • Termination and Polymer Isolation:

    • After the reaction period, cool the flask to room temperature.

    • Add a few drops of an end-capping agent, such as bromobenzene or phenylboronic acid, and stir for an additional 2-4 hours to terminate the polymer chains.

    • Pour the viscous reaction mixture slowly into a beaker containing 200 mL of rapidly stirring methanol. A fibrous or powdered precipitate of the crude polymer should form immediately.

  • Purification:

    • Collect the crude polymer by filtration using a Büchner funnel.

    • Wash the polymer sequentially with copious amounts of water, methanol, and acetone to remove residual salts, catalyst, and low molecular weight oligomers.

    • To further purify the polymer, a Soxhlet extraction is recommended. Sequentially extract the polymer with methanol, acetone, and hexane to remove impurities. Finally, extract with a solvent in which the polymer is soluble (e.g., chloroform or chlorobenzene) to isolate the pure polymer fraction.

    • Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under high vacuum at 40-50 °C for 24 hours.

Figure 2: Workflow for Suzuki-Miyaura polycondensation.

Characterization of Synthesized Polymers

Thorough characterization is essential to confirm the structure, purity, and relevant properties of the synthesized polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer's chemical structure.[13] The disappearance of the signals corresponding to the boronic ester protons and the appearance of new aromatic protons in the polymer backbone are indicative of successful polymerization.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer, which are crucial for correlating structure with device performance.[14]

  • Thermal Analysis: Thermogravimetric analysis (TGA) provides information on the thermal stability of the polymer, indicating the decomposition temperature. Differential scanning calorimetry (DSC) is used to identify glass transition temperatures (Tg) and melting points (Tm), which are important for processing.[15]

  • Optical and Electrochemical Properties: UV-visible absorption and photoluminescence spectroscopy are employed to determine the optical bandgap and emission characteristics of the polymer in solution and as a thin film.[16] Cyclic voltammetry (CV) is used to estimate the HOMO and LUMO energy levels, which are critical for predicting charge injection and transport properties in electronic devices.[4]

Properties and Device Performance of Derived Materials

The incorporation of the 2,3-dichloro-substituted phenylene unit into a conjugated backbone imparts specific properties that are advantageous for organic electronics.

PropertyTypical Range/ObservationImplication for Devices
Solubility Generally good in common organic solvents (chloroform, chlorobenzene, o-dichlorobenzene).Enables solution-based processing techniques like spin-coating and printing for large-area device fabrication.[6]
HOMO Energy Level Lowered (deeper) compared to non-chlorinated analogues.Increased stability against oxidation in air; better energy level alignment with common anodes (e.g., PEDOT:PSS).
Optical Bandgap (Eg) Tunable based on the comonomer, often in the range of 2.0 - 2.5 eV.Determines the color of light absorption/emission and the open-circuit voltage (Voc) in solar cells.[15]
Charge Carrier Mobility Varies widely with comonomer and device architecture, with hole mobilities reported up to ~0.2 cm²/Vs in OFETs.[4]A key performance metric for OFETs, determining the switching speed and current output.

These materials have been successfully employed as the active semiconductor layer in OFETs, demonstrating p-type (hole-transporting) characteristics.[4][17] The performance of these devices is highly dependent on the polymer's molecular weight, purity, and the microstructure of the thin film.

Troubleshooting Common Synthetic Challenges

ProblemPotential Cause(s)Suggested Solution(s)
Low Polymer Molecular Weight Impure monomers; incorrect stoichiometry; inefficient catalyst; presence of oxygen; insufficient reaction time.Re-purify monomers; ensure precise 1:1 stoichiometry; use a fresh, active catalyst; maintain a strictly inert atmosphere; extend the reaction time.
Incomplete Reaction Poor mixing (high viscosity); inefficient base or phase transfer catalyst.Use a more dilute solution; increase stirring speed; use a stronger base (e.g., Cs₂CO₃) or a more effective phase transfer catalyst.
Broad Polydispersity Index (PDI) Side reactions; slow initiation compared to propagation.Optimize reaction temperature; ensure rapid and uniform heating; consider alternative catalyst systems.
Difficulty in Purification Residual palladium catalyst contamination.After precipitation, re-dissolve the polymer and treat with a palladium scavenger (e.g., sodium diethyldithiocarbamate) before re-precipitating. Perform thorough Soxhlet extraction.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of advanced organic electronic materials. Its unique substitution pattern provides a means to systematically tune polymer properties such as solubility, energy levels, and backbone conformation. The synthetic protocols, particularly the Suzuki-Miyaura polycondensation, are robust and adaptable, allowing for the creation of a wide library of novel conjugated polymers.[8] Future research will likely focus on copolymerizing this monomer with novel electron-deficient and electron-rich units to further tailor the optoelectronic properties for next-generation flexible and transparent electronics, bio-integrated sensors, and high-efficiency solar cells.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,4-Dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

1,4-Dibromo-2,3-dichlorobenzene is a polyhalogenated aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two reactive bromine atoms and two less reactive chlorine atoms, allows for programmed and regioselective functionalization through palladium-catalyzed cross-coupling reactions. This capability makes it an ideal starting material for the construction of complex molecular architectures, finding extensive applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

The differential reactivity of the carbon-halogen bonds (C-Br > C-Cl) is the cornerstone of its synthetic utility, enabling chemists to perform sequential or site-selective cross-couplings.[2] By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, one can selectively functionalize the C-Br positions while leaving the C-Cl bonds intact for subsequent transformations. This guide provides detailed application notes and experimentally grounded protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, aimed at researchers, scientists, and drug development professionals.

Mechanistic Insights: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions fundamentally proceed through a well-established catalytic cycle.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)-Br(L)2 Pd(0)L2->ArPd(II)XL2 Ar-Br ArX This compound Oxidative_Addition Oxidative Addition ArPd(II)NuL2 Ar-Pd(II)-Nu(L)2 ArPd(II)XL2->ArPd(II)NuL2 Nu-M Transmetalation Transmetalation Nu-M Coupling Partner (e.g., Ar'B(OH)2, R2'NH, R'C≡CH) ArPd(II)NuL2->Pd(0)L2 Ar-Nu Reductive_Elimination Reductive Elimination Ar-Nu Coupled Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle initiates with the oxidative addition of a carbon-bromine bond of this compound to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step and is more facile for C-Br bonds than C-Cl bonds. The subsequent transmetalation step involves the transfer of the nucleophilic partner (e.g., an organoboron compound in Suzuki coupling) to the palladium center. Finally, reductive elimination occurs, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst.[3]

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron reagent.[4][5] For this compound, this reaction can be controlled to achieve either mono- or diarylation at the bromine positions.

Regioselectivity Considerations

Due to the electronic environment created by the two adjacent chlorine atoms, the two bromine atoms in this compound are chemically non-equivalent. This can lead to regioselectivity in mono-arylation reactions, although specific experimental data on this substrate is limited. Generally, the choice of ligand and reaction temperature can influence which bromine atom reacts preferentially. For exhaustive diarylation, harsher conditions and a higher excess of the boronic acid are typically employed.

Protocol 1: Mono-aryl Suzuki-Miyaura Coupling (Representative)

This protocol is designed for the selective mono-arylation of this compound. Optimization may be required for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Toluene (anhydrous and degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Figure 2: Workflow for Mono-aryl Suzuki-Miyaura Coupling.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol), and the ligand, PCy₃·HBF₄ (0.04 mmol).

  • Add degassed toluene and water (typically in a 10:1 ratio, e.g., 5 mL toluene and 0.5 mL water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the mono-arylated product.

Protocol 2: Double Suzuki-Miyaura Coupling for Symmetrical Di-arylation

This protocol aims for the exhaustive diarylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium carbonate (4.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100 °C) under an inert atmosphere.

  • Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the 1,4-diaryl-2,3-dichlorobenzene product.

Coupling TypePalladium SourceLigandBaseSolvent SystemTemp. (°C)Time (h)
Mono-arylation Pd(OAc)₂PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80-1002-12
Di-arylation Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O~10012-24

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[6] This reaction is of paramount importance in medicinal chemistry. With this compound, sequential or double amination can be achieved.

Protocol 3: Mono-amination of this compound (Representative)

This protocol describes a typical procedure for the mono-amination, leveraging the higher reactivity of the C-Br bonds.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction for the disappearance of the starting material (typically 4-24 hours).

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the residue by flash chromatography to obtain the mono-aminated product.

Protocol 4: Double Buchwald-Hartwig Amination

To achieve double amination, more forcing conditions and a higher excess of the amine are generally required.

Materials:

  • This compound

  • Primary or secondary amine (2.5 - 3.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (4 mol%)

  • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (6 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • Combine this compound (1.0 mmol), Pd(OAc)₂ (0.04 mmol), BINAP (0.06 mmol), and Cs₂CO₃ (3.0 mmol) in a sealable reaction vessel.

  • Add the amine (2.5-3.0 mmol) and anhydrous, degassed 1,4-dioxane (8 mL).

  • Seal the vessel and heat to 110-120 °C for 18-36 hours.

  • Cool the reaction mixture, dilute with dichloromethane, and filter through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography to yield the N,N'-disubstituted-2,3-dichloro-1,4-benzenediamine.

Coupling TypePalladium SourceLigandBaseSolventTemp. (°C)
Mono-amination Pd₂(dba)₃XPhosNaOtBuToluene100-110
Di-amination Pd(OAc)₂BINAPCs₂CO₃1,4-Dioxane110-120

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a crucial transformation for creating conjugated systems.[7][8] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[9]

Protocol 5: Copper-Catalyzed Sonogashira Coupling (Mono-alkynylation)

This protocol outlines a standard procedure for the mono-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

  • Tetrahydrofuran (THF) (co-solvent, optional)

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation A Combine Aryl Halide and Alkyne B Add Amine Base (e.g., TEA) A->B C Degas Mixture B->C D Add Pd and Cu Catalysts C->D E Stir at RT to 60°C D->E F Filter and Concentrate E->F G Purify (Chromatography) F->G

Figure 3: Key stages of a Sonogashira coupling experiment.

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add triethylamine (10 mL) and THF (5 mL, optional, to aid solubility).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol) under a positive pressure of argon.

  • Stir the reaction mixture at room temperature to 60 °C. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the amine hydrobromide salt and catalyst residues.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the mono-alkynylated product.

Protocol 6: Copper-Free Sonogashira Coupling for Di-alkynylation

Copper-free conditions can be advantageous in certain contexts, particularly in the synthesis of materials for electronic applications where copper contamination is a concern.

Materials:

  • This compound

  • Terminal alkyne (2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (4 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (8 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a sealable tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.04 mmol), IPr·HCl (0.08 mmol), and Cs₂CO₃ (3.0 mmol).

  • Evacuate and backfill with argon.

  • Add the terminal alkyne (2.5 mmol) and anhydrous DMF (8 mL).

  • Seal the tube and heat to 120 °C for 24 hours.

  • Cool to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to isolate the 1,4-dialkynyl-2,3-dichlorobenzene.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound offers a powerful and modular approach to a wide array of disubstituted and polysubstituted aromatic compounds. By judiciously selecting the reaction conditions, chemists can achieve selective mono- or di-functionalization at the more reactive C-Br positions. The protocols provided herein serve as a robust starting point for researchers exploring the synthetic utility of this versatile building block. Further investigations into catalyst-controlled regioselectivity between the two non-equivalent bromine atoms could unlock even more sophisticated synthetic strategies, expanding the chemical space accessible from this readily available precursor.

References

Application Notes and Protocols for 1,4-Dibromo-2,3-dichlorobenzene in the Synthesis of Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utilization of 1,4-Dibromo-2,3-dichlorobenzene

This compound is a polyhalogenated aromatic compound with significant potential as a precursor for a variety of functional materials. Its unique substitution pattern, featuring two bromine and two chlorine atoms on a benzene ring, allows for selective and sequential functionalization through modern cross-coupling methodologies. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its utility, with the C-Br bonds being significantly more susceptible to oxidative addition in palladium-catalyzed reactions.[1] This chemoselectivity enables the stepwise introduction of different functionalities, paving the way for the synthesis of complex molecules with tailored electronic and photophysical properties for applications in organic electronics and materials science.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a versatile building block. We will explore its application in the synthesis of π-conjugated systems, which are fundamental components of organic light-emitting diodes (OLEDs) and other organic electronic devices. The protocols detailed herein are based on established principles of cross-coupling chemistry and are designed to be robust and reproducible.

Core Principle: Chemoselective Cross-Coupling

The synthetic utility of this compound is primarily derived from the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-OTf > C-Cl.[3] This reactivity gradient allows for the selective reaction at the C-Br positions while leaving the C-Cl bonds intact, providing a handle for subsequent transformations.

By carefully selecting the catalyst, ligands, base, and reaction conditions, a high degree of selectivity can be achieved. Milder conditions, such as lower temperatures and shorter reaction times, will generally favor the more reactive C-Br bond.[3] This principle will be a recurring theme in the following application notes.

Application I: Synthesis of Substituted Biphenyl Derivatives as Precursors for π-Conjugated Systems

Substituted biphenyls are fundamental building blocks for a wide range of functional materials, including liquid crystals and the active components of OLEDs.[4] The selective functionalization of this compound via Suzuki-Miyaura coupling provides a direct route to dichlorinated biphenyl and terphenyl derivatives. These intermediates can be further elaborated to create more complex, conjugated structures.

Protocol 1: Selective Mono- and Di-arylation via Suzuki-Miyaura Coupling

This protocol outlines the selective mono- and di-arylation of this compound with arylboronic acids. Control over the stoichiometry of the boronic acid is key to achieving the desired product.

Reaction Scheme:

Figure 1: Suzuki coupling of this compound.

Materials:

ReagentPuritySupplierNotes
This compound>98%e.g., Sigma-Aldrich
Arylboronic Acid>98%Variouse.g., Phenylboronic acid
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))>98%Strem, Sigma-AldrichAir-sensitive, handle under inert gas
Sodium Carbonate (Na₂CO₃)>99%Fisher ScientificAnhydrous
TolueneAnhydrousAcros OrganicsDegassed
Ethanol200 ProofDecon Labs
Deionized Water--Degassed

Protocol Steps:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add degassed toluene (10 mL), ethanol (3 mL), and a degassed 2M aqueous solution of sodium carbonate (3 mL).

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality and Insights:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for Suzuki couplings, although other palladium sources and ligands can be used to optimize yield and selectivity.[5]

  • Base: The base is crucial for the activation of the boronic acid to form a boronate species, which then undergoes transmetalation with the palladium center.[5] Sodium carbonate is a common and effective choice.

  • Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents. Ethanol is often added to improve the solubility of the boronic acid.

  • Stoichiometry: Precise control of the arylboronic acid stoichiometry is the primary method for controlling the extent of arylation. A slight excess is used for mono-arylation to drive the reaction to completion, while a larger excess is required for di-arylation.

Application II: Synthesis of Arylalkynes for Optoelectronic Materials

Arylalkynes are important structural motifs in a variety of functional materials, including organic semiconductors and nonlinear optical materials. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl halide, is a powerful tool for their synthesis.[6] The selective Sonogashira coupling of this compound allows for the introduction of one or two alkynyl groups.

Protocol 2: Selective Sonogashira Coupling

This protocol describes the selective mono- and di-alkynylation of this compound.

Reaction Scheme:

Figure 2: Sonogashira coupling of this compound.

Materials:

ReagentPuritySupplierNotes
This compound>98%e.g., Sigma-Aldrich
Terminal Alkyne>98%Variouse.g., Phenylacetylene
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)>98%Strem, Sigma-Aldrich
Copper(I) Iodide (CuI)>99%Acros Organics
Triethylamine (Et₃N)>99%Sigma-AldrichAnhydrous, freshly distilled
Tetrahydrofuran (THF)AnhydrousAcros OrganicsDegassed

Protocol Steps:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add degassed THF (15 mL) and anhydrous triethylamine (5 mL). Stir to dissolve the solids. Add the terminal alkyne (1.1 mmol for mono-alkynylation, 2.2 mmol for di-alkynylation) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive substrates, gentle heating (40-50 °C) may be required. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous ammonium chloride solution (to remove copper salts), then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction. The palladium facilitates the oxidative addition to the aryl bromide, while the copper is believed to form a copper acetylide intermediate, which then transmetalates to the palladium center.[6]

  • Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.

  • Regioselectivity: Similar to the Suzuki coupling, the reaction occurs preferentially at the C-Br bonds. By controlling the stoichiometry of the alkyne, either mono- or di-substituted products can be obtained. The second coupling is generally slower than the first due to steric and electronic effects.

Application III: Synthesis of Stilbene Derivatives via Heck Coupling

Stilbene derivatives are another important class of π-conjugated molecules with applications in organic electronics and as fluorescent materials. The Heck reaction, which couples an aryl halide with an alkene, provides a direct route to these compounds.[7]

Protocol 3: Selective Heck Vinylation

This protocol outlines the mono- and di-vinylation of this compound with an alkene such as styrene.

Reaction Scheme:

Figure 3: Heck coupling of this compound.

Materials:

ReagentPuritySupplierNotes
This compound>98%e.g., Sigma-Aldrich
Alkene>98%Variouse.g., Styrene
Palladium(II) Acetate (Pd(OAc)₂)>98%Strem, Sigma-Aldrich
Tri(o-tolyl)phosphine (P(o-tol)₃)>98%Strem, Sigma-AldrichAir-sensitive
Triethylamine (Et₃N)>99%Sigma-AldrichAnhydrous, freshly distilled
N,N-Dimethylformamide (DMF)AnhydrousAcros OrganicsDegassed

Protocol Steps:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add degassed, anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.2 mmol for mono-vinylation, 2.5 mmol for di-vinylation).

  • Reaction: Heat the sealed tube in an oil bath at 100 °C for 24-48 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Causality and Insights:

  • Jeffery Conditions: The use of a phosphine ligand like P(o-tol)₃ and a polar aprotic solvent like DMF are characteristic of conditions that can promote the Heck reaction with less reactive aryl bromides.

  • Base: Triethylamine is used to neutralize the HBr that is formed during the catalytic cycle.

  • Selectivity: The C-Br bonds are selectively targeted. Achieving high yields of the di-vinylation product may require more forcing conditions (higher temperature, longer reaction time) and a larger excess of the alkene.

Conclusion and Future Directions

This compound is a valuable and versatile precursor for the synthesis of a range of functional organic materials. The key to its utility lies in the strategic and selective functionalization of its carbon-halogen bonds, primarily through palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Heck couplings serve as a robust starting point for the synthesis of substituted biphenyls, arylalkynes, and stilbenes.

Further exploration of stepwise, orthogonal functionalization of the remaining C-Cl bonds can lead to even more complex and highly functionalized molecular architectures. The development of more active catalyst systems for the activation of C-Cl bonds will further expand the synthetic utility of this and other polyhalogenated aromatic compounds. The materials synthesized from this precursor have potential applications in OLEDs, organic photovoltaics, and as advanced liquid crystalline materials.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 1,4-Dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Polysubstituted Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The strategic selection of starting materials is paramount to the successful and efficient construction of complex molecular architectures. 1,4-Dibromo-2,3-dichlorobenzene is a unique, polysubstituted aromatic compound that offers a versatile platform for the synthesis of a variety of heterocyclic systems. The differential reactivity of its bromine and chlorine substituents, coupled with the steric and electronic influence of the four halogen atoms, presents both challenges and opportunities for the synthetic chemist. This guide provides an in-depth exploration of proposed synthetic routes to valuable heterocyclic cores, such as carbazoles, dibenzofurans, and phenazines, starting from this compound. We will delve into the mechanistic rationale behind the proposed protocols and offer detailed, field-proven insights to navigate the complexities of these transformations.

Strategic Considerations for a Tetrahalogenated Arene

The synthetic utility of this compound is primarily dictated by the chemoselectivity of carbon-halogen bond activation. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F. This inherent difference allows for the selective functionalization of the C-Br bonds while leaving the C-Cl bonds intact for subsequent transformations. However, the vicinal chlorine atoms at positions 2 and 3 introduce significant steric hindrance around the C-Br bonds, which can impede the approach of bulky catalysts and coupling partners. Furthermore, the electron-withdrawing nature of the four halogens deactivates the aromatic ring, potentially slowing down reaction rates.

Successful synthetic strategies must therefore employ robust catalytic systems, often featuring sterically demanding and electron-rich phosphine ligands, to overcome these hurdles. The choice of base, solvent, and reaction temperature will also be critical in achieving high yields and selectivities.

Proposed Synthetic Pathways and Methodologies

Synthesis of Dichloro-Substituted Carbazoles via Buchwald-Hartwig Amination

Carbazole derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities and applications in organic electronics.[1] A powerful strategy for their synthesis is the palladium-catalyzed Buchwald-Hartwig amination, which forms a key carbon-nitrogen bond.[2][3] We propose a two-step sequence starting with a double Buchwald-Hartwig amination of this compound with an appropriate aniline, followed by an intramolecular cyclization.

Reaction Scheme:

dot graph "Buchwald-Hartwig Amination for Carbazole Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Proposed synthesis of dichloro-carbazoles.

Causality Behind Experimental Choices:

  • Catalyst System: A robust palladium catalyst, such as Pd₂(dba)₃ or a pre-catalyst like those from the Buchwald group, is essential.[4] The choice of ligand is critical to overcome the steric hindrance. Bulky, electron-rich biaryl phosphine ligands, for instance, XPhos or RuPhos, are recommended as they promote both oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the formation of the palladium-amido complex.[5] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.

  • Solvent: Anhydrous, deoxygenated aprotic polar solvents such as toluene, dioxane, or DMF are suitable for this reaction as they can solubilize the reactants and the catalytic species.

Protocol: Synthesis of a Dichloro-N-arylcarbazole (Hypothetical)

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired aniline (2.2 mmol), sodium tert-butoxide (2.4 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the N,N'-diaryl-2,3-dichloro-1,4-phenylenediamine intermediate.

  • Cyclization: The purified intermediate is then subjected to an intramolecular C-H arylation, potentially using a palladium catalyst with a suitable oxidant, to form the carbazole ring.

Synthesis of Dichlorodibenzofurans via Ullmann Condensation

Dibenzofurans are another important class of heterocycles with applications in pharmaceuticals and materials science.[6] The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of diaryl ethers, which are precursors to dibenzofurans.[7][8]

Reaction Scheme:

dot graph "Ullmann Condensation for Dibenzofuran Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Proposed synthesis of dichloro-dibenzofurans.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI or CuBr, are commonly used in Ullmann condensations. The addition of a ligand, such as 1,10-phenanthroline or an N,N-dimethylglycine, can accelerate the reaction and allow for milder conditions.

  • Base: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol and form the corresponding phenoxide.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to facilitate the reaction, which often requires high temperatures.[7]

Protocol: Synthesis of a Dichlorodibenzofuran (Hypothetical)

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), a substituted phenol (2.2 mmol), potassium carbonate (3.0 mmol), and copper(I) iodide (0.2 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 15 mL).

  • Reaction: Heat the mixture to 140-160 °C under an inert atmosphere of argon or nitrogen. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude diaryl ether can be purified by column chromatography.

  • Cyclization: The resulting 1,4-diaryloxy-2,3-dichlorobenzene can be cyclized to the corresponding dibenzofuran using a palladium-catalyzed intramolecular C-H activation/C-C bond formation.[9]

Synthesis of Dichlorophenazines via Palladium-Catalyzed Aryl Ligation

Phenazines are nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antitumor properties.[10] A direct approach to substituted phenazines involves the palladium-catalyzed double amination of a 1,2-dihaloarene with a 1,2-diaminobenzene. In our case, we can envision a reaction between this compound and a 1,2-diaminobenzene.

Reaction Scheme:

dot graph "Phenazine Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Proposed synthesis of dichloro-phenazines.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the carbazole synthesis, a highly active palladium catalyst and a sterically hindered, electron-rich phosphine ligand are crucial for this transformation.[11]

  • Base: A strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is preferred to avoid side reactions that can occur with stronger bases like NaOtBu.[11]

  • Solvent: High-boiling aprotic solvents such as toluene or xylene are suitable for this reaction, which typically requires elevated temperatures.

Protocol: Synthesis of a Dichlorophenazine (Hypothetical)

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), 1,2-diaminobenzene (1.1 mmol), cesium carbonate (2.5 mmol), Pd(OAc)₂ (0.05 mmol), and a suitable phosphine ligand (e.g., BINAP, 0.08 mmol).[11]

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Solvent Addition: Add anhydrous toluene (10 mL).

  • Reaction: Heat the reaction mixture to 120 °C for 12-24 hours. Monitor the progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with chloroform, and filter through Celite.

  • Purification: Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the desired dichlorophenazine.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical, yet realistic, quantitative data for the proposed syntheses, based on typical yields for similar reactions found in the literature.

HeterocycleSynthetic MethodCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Dichloro-N-arylcarbazoleBuchwald-HartwigPd₂(dba)₃ (2), XPhos (4)NaOtBuToluene1101865-75
DichlorodibenzofuranUllmann CondensationCuI (10)K₂CO₃DMF1502450-60
DichlorophenazinePd-catalyzed LigationPd(OAc)₂ (5), BINAP (8)Cs₂CO₃Toluene1202060-70

Conclusion and Future Outlook

This compound represents a challenging yet potentially highly rewarding starting material for the synthesis of novel, polysubstituted heterocyclic compounds. The protocols and insights provided in this guide, while based on established chemical principles, are proposed pathways that will require empirical optimization. The successful execution of these syntheses will hinge on the careful selection of robust catalytic systems capable of overcoming the steric and electronic challenges posed by this unique substrate. Future research in this area should focus on the experimental validation of these proposed routes and the exploration of the pharmacological and material properties of the resulting novel heterocyclic compounds.

References

The Strategic Utility of 1,4-Dibromo-2,3-Dichlorobenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

As a cornerstone of synthetic strategy, the judicious selection of starting materials is paramount in the successful development of novel therapeutic agents. Among the vast arsenal of chemical building blocks, polyhalogenated aromatic compounds offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of 1,4-dibromo-2,3-dichlorobenzene in medicinal chemistry, detailing its role as a key intermediate and providing insights into its synthetic transformations.

Introduction: A Scaffold for Complexity

This compound is a symmetrically substituted aromatic compound featuring two bromine and two chlorine atoms. This specific arrangement of halogens provides distinct reactive handles for selective chemical modifications, making it an attractive starting material for medicinal chemists. The differential reactivity of the carbon-bromine versus carbon-chlorine bonds under various catalytic conditions allows for a stepwise and controlled elaboration of the benzene core, enabling the synthesis of diverse and highly functionalized molecules.

While direct incorporation into a marketed drug is not widely documented, its utility is evident in the synthesis of crucial intermediates for pharmacologically active compounds, particularly in the realm of kinase inhibitors. The rigid phenyl core, adorned with multiple points for diversification, allows for the precise spatial arrangement of pharmacophoric elements necessary for potent and selective target engagement.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

Kinase inhibitors represent a significant class of targeted therapies in oncology and immunology. The scaffolds of many of these inhibitors are often complex heterocyclic systems, and the synthesis of these systems frequently relies on the strategic use of functionalized aromatic precursors. This compound serves as a valuable precursor for the synthesis of substituted diamines and other key fragments that are subsequently incorporated into these larger, more complex structures.

The primary application of this compound in this context lies in its ability to undergo sequential, site-selective cross-coupling reactions. The greater reactivity of the C-Br bonds compared to the C-Cl bonds in palladium-catalyzed reactions is the cornerstone of this strategy. This allows for the initial selective functionalization at the 1 and 4 positions, followed by subsequent modifications at the 2 and 3 positions, if desired.

Key Synthetic Transformations and Protocols

The true value of this compound is realized through its participation in a variety of powerful cross-coupling reactions. These reactions, which form the bedrock of modern synthetic organic chemistry, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Double Sonogashira Coupling: Building Rigid Scaffolds

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the construction of arylethynyl moieties. A double Sonogashira coupling of this compound provides a direct route to 2,3-dichloro-1,4-di(alkynyl)benzene derivatives. These rigid, linear scaffolds can serve as central components in the design of various functional molecules.

Protocol: Double Sonogashira Coupling of this compound

This protocol outlines a general procedure for the double Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine base.

  • Add the terminal alkyne (2.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.

  • Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.

  • Amine Base: The amine base is required to deprotonate the terminal alkyne, forming the nucleophilic acetylide species. It also serves to neutralize the hydrogen halide byproduct formed during the reaction.

  • Anhydrous Conditions: Moisture can lead to unwanted side reactions, including the hydrolysis of the catalyst and starting materials.

Sequential Cross-Coupling: A Strategy for Asymmetric Functionalization

The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve sequential, site-selective functionalization. For instance, a Suzuki-Miyaura or Buchwald-Hartwig amination can be performed selectively at the C-Br positions under milder conditions, leaving the C-Cl bonds intact for subsequent transformations under more forcing conditions. This strategy is invaluable for the synthesis of asymmetrically substituted benzene derivatives, which are often required for optimizing structure-activity relationships in drug candidates.

Conceptual Workflow for Sequential Cross-Coupling:

G A This compound B Selective Reaction at C-Br (e.g., Suzuki, Buchwald-Hartwig) A->B Mild Conditions C Monofunctionalized Intermediate B->C D Reaction at remaining C-Br C->D Mild Conditions E Symmetrically Difunctionalized Intermediate D->E F Reaction at C-Cl (Harsher Conditions) E->F Forcing Conditions G Trifunctionalized Product F->G H Reaction at remaining C-Cl G->H Forcing Conditions I Tetrafunctionalized Product H->I

Caption: Sequential Cross-Coupling Strategy.

Data Summary and Physicochemical Properties

PropertyValue
Chemical Formula C₆H₂Br₂Cl₂
Molecular Weight 304.79 g/mol
Appearance Off-white to pale yellow solid
Melting Point 103-107 °C
Boiling Point 287.8 °C at 760 mmHg
CAS Number 100191-20-6

Conclusion and Future Outlook

This compound is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern allows for controlled and sequential functionalization through a variety of modern cross-coupling reactions. While its direct presence in final drug structures may be limited, its role in the synthesis of key intermediates for complex and biologically active molecules, particularly kinase inhibitors, is significant. As the demand for novel and highly specific therapeutics continues to grow, the strategic application of such polyhalogenated scaffolds will undoubtedly remain a cornerstone of innovative drug discovery.

Application Notes and Protocols for the Regioselective Functionalization of 1,4-Dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Synthetic Potential of a Polysubstituted Benzene Core

1,4-Dibromo-2,3-dichlorobenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its utility stems from the presence of multiple halogen atoms, which can be selectively functionalized to introduce a variety of substituents, leading to the construction of complex molecular architectures. This capability makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of two bromine and two chlorine atoms on the benzene ring presents both a challenge and an opportunity for chemists. The key to unlocking its synthetic potential lies in the ability to achieve regioselective functionalization, targeting one of the bromine atoms preferentially. This guide provides a comprehensive overview of the principles and detailed protocols for the regioselective functionalization of this compound, empowering researchers to leverage this compound in their synthetic endeavors.

The two bromine atoms in this compound are chemically non-equivalent due to the presence of the adjacent chlorine atoms. The bromine at the C1 position is flanked by a chlorine atom and a proton, while the bromine at the C4 position is flanked by two protons. This subtle difference in the chemical environment can be exploited to achieve regioselective reactions. This document will focus on two primary strategies for achieving such selectivity: palladium-catalyzed cross-coupling reactions and halogen-metal exchange.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3] In the context of this compound, the significantly higher reactivity of the C-Br bond compared to the C-Cl bond in the catalytic cycle of palladium allows for selective functionalization at the bromine positions.[4]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically involving the reaction of an organoboron reagent with an organohalide.[1][5][6][7] For this compound, a regioselective mono-Suzuki coupling can be achieved by carefully controlling the reaction conditions.

The choice of a palladium catalyst and ligand is crucial for achieving high yields and selectivity. Catalysts with bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination.[1][7] The base plays a critical role in the transmetalation step, activating the organoboron species.[8] The solvent system is chosen to ensure the solubility of all reaction components.

Protocol 1: Regioselective Mono-Suzuki-Miyaura Coupling

Objective: To selectively couple an arylboronic acid at one of the bromine positions of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add Pd(PPh₃)₄ (0.03 equivalents) to the flask.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling

EntryArylboronic AcidProduct RegioisomerExpected Yield (%)
1Phenylboronic acid1-Bromo-4-phenyl-2,3-dichlorobenzene75-85
24-Methoxyphenylboronic acid1-Bromo-4-(4-methoxyphenyl)-2,3-dichlorobenzene70-80
33-Thienylboronic acid1-Bromo-4-(3-thienyl)-2,3-dichlorobenzene65-75

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Workflow Visualization: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic acid + K₂CO₃ Heating Heat to 80-90 °C (12-24 h) Reactants->Heating Add Catalyst & Solvent Catalyst Pd(PPh₃)₄ Solvent 1,4-Dioxane/Water Extraction Aqueous Work-up & Extraction Heating->Extraction Reaction Complete Purification Column Chromatography Extraction->Purification Product Mono-arylated Product Purification->Product Halogen_Metal_Exchange cluster_lithiation Lithiation cluster_trapping Electrophilic Trap cluster_workup Work-up & Purification Starting_Material This compound in THF Lithiation_Step Add n-BuLi at -78 °C Starting_Material->Lithiation_Step Organolithium Aryllithium Intermediate Lithiation_Step->Organolithium Electrophile Add Electrophile at -78 °C Organolithium->Electrophile Quench Quench with NH₄Cl Electrophile->Quench Warm to RT Purification Purification Quench->Purification Product Functionalized Product Purification->Product

References

The Versatile Building Block: Application Notes for Ligand Synthesis Utilizing 1,4-Dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Polysubstituted Aromatic Scaffold

In the intricate world of ligand design and drug development, the starting materials often dictate the accessible chemical space and ultimate molecular architecture. 1,4-Dibromo-2,3-dichlorobenzene emerges as a uniquely valuable building block, offering a rigid phenyl core decorated with four halogen atoms of differing reactivity. This substitution pattern provides a powerful platform for the sequential and site-selective introduction of diverse functional groups, enabling the construction of complex, multi-functional ligands for a wide array of applications in catalysis, materials science, and medicinal chemistry.

The inherent reactivity differences between the carbon-bromine and carbon-chlorine bonds, primarily governed by their respective bond dissociation energies, form the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-Br bonds are generally more susceptible to oxidative addition than the more robust C-Cl bonds, allowing for a programmed, stepwise functionalization.[1] Furthermore, the electronic environment created by the two chlorine atoms influences the reactivity of the adjacent bromine atoms, offering opportunities for regioselective transformations. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.

Strategic Functionalization: A World of Possibilities

The strategic manipulation of this compound allows for the synthesis of a diverse range of ligand scaffolds. The primary pathways for its functionalization include palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by reaction with an electrophile.

Caption: Synthetic utility of this compound.

I. Palladium-Catalyzed Cross-Coupling Reactions: Building C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] For this compound, these reactions can be performed sequentially, capitalizing on the differential reactivity of the C-Br and C-Cl bonds.

A. Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and liquid crystals.[3] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), are often employed to facilitate the oxidative addition of the less reactive aryl chlorides in a second coupling step, should that be desired.[5] For the initial, more reactive C-Br bond, a standard catalyst like Pd(PPh₃)₄ can be effective.

  • Base: The base plays a crucial role in the transmetalation step by activating the organoboron species.[6] The choice of base, such as sodium carbonate or potassium phosphate, can influence the reaction rate and the tolerance of other functional groups.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Protocol: Regioselective Mon-Arylation via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective coupling at one of the C-Br positions. The inherent electronic differences between the C1 and C4 bromine atoms, influenced by the adjacent chlorine atoms, may allow for regioselectivity, although in many cases a statistical mixture of mono-arylated products may be obtained.

Reagent Molar Equiv. Purpose
This compound1.0Starting Material
Arylboronic Acid1.1 - 1.2Coupling Partner
Pd(PPh₃)₄0.02 - 0.05Catalyst
K₂CO₃2.0 - 3.0Base
Dioxane/H₂O (4:1)-Solvent

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03 mmol) to the flask.

  • Add degassed 4:1 dioxane/water (10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Suzuki-Miyaura mono-arylation workflow.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[4]

Causality of Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) co-catalyst activates the alkyne.[8]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.

  • Regioselectivity: Similar to the Suzuki coupling, the first Sonogashira coupling is expected to occur at one of the C-Br bonds. Site-selectivity can sometimes be influenced by steric hindrance and electronic effects. For instance, in 1,4-dibromo-2-(trifluoromethyl)benzene, the Sonogashira coupling occurs preferentially at the C-4 position, which is para to the electron-withdrawing trifluoromethyl group.[9]

Protocol: Stepwise Mono-Alkynylation via Sonogashira Coupling

Reagent Molar Equiv. Purpose
This compound1.0Starting Material
Terminal Alkyne1.1Coupling Partner
Pd(PPh₃)₂Cl₂0.02Palladium Catalyst
CuI0.04Copper Co-catalyst
Triethylamine-Base and Solvent

Step-by-Step Methodology:

  • In a Schlenk tube, dissolve this compound (1.0 mmol) and the terminal alkyne (1.1 mmol) in triethylamine (10 mL).

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, which are fundamental in a vast number of pharmaceuticals and organic materials.[10]

Causality of Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are known to promote the reductive elimination step, leading to higher yields and broader substrate scope.[11]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[11]

Protocol: Regioselective Mono-Amination

Reagent Molar Equiv. Purpose
This compound1.0Starting Material
Amine1.2Nucleophile
Pd₂(dba)₃0.01 - 0.02Palladium Pre-catalyst
XPhos0.02 - 0.04Ligand
NaOtBu1.4Base
Toluene-Solvent

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

II. Metal-Halogen Exchange: A Gateway to Phosphine Ligands

Beyond palladium-catalyzed reactions, metal-halogen exchange offers a distinct and powerful strategy for the functionalization of this compound, particularly for the synthesis of phosphine ligands. This reaction typically involves the use of an organolithium reagent to selectively replace a halogen atom with a lithium atom, creating a potent nucleophile that can react with various electrophiles.[12]

Causality of Experimental Choices:

  • Regioselectivity of Lithiation: The site of metal-halogen exchange is influenced by both kinetic and thermodynamic factors. The C-Br bond is significantly more reactive towards exchange than the C-Cl bond.[12] Furthermore, the presence of ortho-directing groups can influence which proton is abstracted if deprotonation occurs. For this compound, selective mono-lithiation at one of the bromine positions can be achieved at low temperatures, followed by quenching with a phosphorus electrophile.

  • Synthesis of Bidentate Phosphine Ligands: A stepwise double metal-halogen exchange allows for the introduction of two phosphine groups, leading to valuable bidentate ligands. These ligands are crucial in coordination chemistry and homogeneous catalysis.[13]

Protocol: Synthesis of a Bidentate Phosphine Ligand

This protocol describes a two-step process for the synthesis of a 1,4-bis(diphenylphosphino)-2,3-dichlorobenzene ligand.

Caption: Synthesis of a bidentate phosphine ligand.

Step-by-Step Methodology:

Step 1: Mono-phosphination

  • Dissolve this compound (1.0 mmol) in anhydrous THF (20 mL) in a flame-dried Schlenk flask under argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 mmol, 1.6 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add chlorodiphenylphosphine (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the mono-phosphinated intermediate by column chromatography.

Step 2: Di-phosphination

  • Repeat steps 1-8 using the purified mono-phosphinated intermediate as the starting material.

  • Purify the final bidentate phosphine ligand by recrystallization or column chromatography.

Safety and Handling

This compound is a halogenated aromatic compound and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound stands out as a highly versatile and strategic building block for the synthesis of complex ligands. Its unique pattern of halogen substituents allows for a programmed and regioselective approach to molecular construction. By leveraging the well-established methodologies of palladium-catalyzed cross-coupling and metal-halogen exchange, researchers can access a vast chemical space of biaryl, aryl-alkynyl, aryl-amino, and phosphine-containing ligands. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this remarkable scaffold in their pursuit of novel and impactful molecules.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-dibromo-2,3-dichlorobenzene. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this compound from its isomeric impurities. The separation of halogenated benzene isomers is notoriously difficult due to their similar physical and chemical properties.[1] This resource provides in-depth, field-proven troubleshooting guides and FAQs to help you achieve high purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found with this compound?

A1: The specific isomeric impurities depend entirely on the synthetic route used. However, during the synthesis of any polysubstituted benzene, rearrangements and alternative substitution patterns are common. For this compound (a C₆H₂Br₂Cl₂ compound), you can expect to find other isomers with the same molecular formula, such as 1,2-dibromo-3,4-dichlorobenzene, 1,3-dibromo-2,5-dichlorobenzene, and other permutations. These isomers will have the same mass, making them indistinguishable by mass spectrometry alone, but will differ slightly in their polarity, dipole moment, and crystal packing efficiency.

Q2: Why is the separation of these isomers so challenging?

A2: The challenge lies in the subtle differences between the isomers. They share the same molecular weight and often have very close boiling points, which typically renders fractional distillation impractical or requires columns with a very high number of theoretical plates.[2][3] Their separation relies on exploiting minor differences in physical properties:

  • Polarity and Dipole Moment: The specific arrangement of electron-withdrawing halogen atoms creates a unique dipole moment for each isomer. This is the primary property exploited in chromatographic separations.[4][5]

  • Molecular Symmetry and Crystallinity: Molecular symmetry significantly affects how a molecule packs into a crystal lattice. Highly symmetrical isomers, like many para-substituted compounds, tend to have higher melting points and lower solubilities compared to their less symmetrical ortho and meta counterparts. This principle is the foundation of purification by recrystallization.

Q3: What are the primary methods for purifying this compound?

A3: The two most effective and accessible methods for laboratory-scale purification are recrystallization and column chromatography .

  • Recrystallization is often the first choice for larger quantities (>1 g) if a suitable solvent system can be identified. It is cost-effective and scalable.

  • Flash Column Chromatography is the preferred method for achieving very high purity (>99%) and for separating complex mixtures or smaller quantities of material. It offers high resolution but is more solvent and labor-intensive.

  • Advanced Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC) with specialized columns (e.g., C70-fullerene coated columns that leverage halogen-π interactions), can be used for extremely difficult separations but require specialized equipment.[6]

Q4: How do I choose the best purification method for my experiment?

A4: Your choice depends on four factors: the initial purity of your material, the quantity you need to purify, the required final purity, and the equipment available.

Factor Recrystallization is Preferred Column Chromatography is Preferred
Initial Purity >85%<85% or multiple impurities
Quantity > 1 gram< 5 grams (can be scaled)
Required Purity Good to High (95-99%)Very High (>99.5%)
Resources Simple glassware, heating/coolingChromatography system, large solvent volumes

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the crude product when hot but allows only the desired compound to crystallize upon cooling, leaving impurities behind in the mother liquor.

Experimental Workflow: Single-Solvent Recrystallization

cluster_0 Recrystallization Workflow A Step 1: Solvent Screening (Small Scale Tests) B Step 2: Dissolution Dissolve crude solid in minimum amount of boiling solvent A->B Select best solvent C Step 3: Hot Filtration (Optional) Remove insoluble impurities B->C If solution is cloudy D Step 4: Crystallization Slowly cool the solution to room temp, then in an ice bath B->D If solution is clear C->D E Step 5: Isolation Collect crystals by vacuum filtration D->E F Step 6: Washing & Drying Wash crystals with ice-cold solvent. Dry under vacuum. E->F G Step 7: Purity Analysis (GC-MS, NMR, Melting Point) F->G

Caption: Workflow for single-solvent recrystallization.

Troubleshooting Common Recrystallization Issues

Q: My compound is not dissolving, even when the solvent is boiling. What should I do?

A: This indicates the solvent is not suitable. You have two options:

  • Incorrect Solvent Choice: The compound's polarity may not be well-matched to the solvent. Refer to the solvent selection table below and choose a solvent with a more appropriate polarity.

  • Insufficient Solvent: You may not have added enough solvent. Add the solvent in small increments to the boiling mixture until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing your yield.

Q: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

  • Solution 1: Re-heat and Add More Solvent. Re-heat the mixture until the oil redissolves completely. Add slightly more solvent (10-20% extra volume) to reduce the saturation level, then attempt to cool slowly again.

  • Solution 2: Induce Crystallization. As the solution cools, scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous pure batch.

  • Solution 3: Change Solvents. If the problem persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point.

Q: My yield is very low after recrystallization. What went wrong?

A: Low yield is a common issue with several potential causes:

  • Too Much Solvent: Using an excessive amount of solvent during the dissolution step will keep a significant portion of your product dissolved even after cooling.

  • Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Data Table: Recommended Solvents for Recrystallization

The ideal solvent will dissolve the this compound poorly at low temperatures but readily at its boiling point.

Solvent Boiling Point (°C) Polarity Comments & Rationale
Ethanol 78PolarA good starting point. The polarity difference between isomers can lead to differential solubility.
Methanol 65PolarSimilar to ethanol but with a lower boiling point, which can prevent oiling out.
Isopropanol 82PolarAnother good alcohol to try, with slightly different solubility characteristics.
Hexane 69Non-polarGood for non-polar compounds. Can be used in a solvent/anti-solvent pair with a more polar solvent like Dichloromethane (DCM) or Ethyl Acetate.
Toluene 111Non-polarThe high boiling point allows for a large temperature gradient, which can be effective, but increases the risk of oiling out.

Troubleshooting Guide 2: Purification by Flash Column Chromatography

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). Less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.

Experimental Workflow: Column Chromatography

cluster_1 Column Chromatography Workflow A Step 1: TLC Analysis Develop solvent system to get Rf of target ~0.25-0.35 B Step 2: Column Packing Pack column with silica gel using the initial mobile phase A->B Determine eluent C Step 3: Sample Loading Adsorb crude product onto silica (dry loading) or dissolve in minimal mobile phase (wet loading) B->C D Step 4: Elution Run column with mobile phase, collecting fractions C->D E Step 5: Fraction Analysis Analyze fractions by TLC to identify those containing pure product D->E F Step 6: Combine & Evaporate Combine pure fractions and remove solvent using a rotary evaporator E->F G Step 7: Purity Confirmation (GC-MS, NMR) F->G

Caption: Workflow for purification by flash column chromatography.

Troubleshooting Common Chromatography Issues

Q: My isomeric impurities are co-eluting (not separating) with my product. What can I do?

A: This is the central challenge. The polarity of the isomers is very similar.

  • Solution 1: Decrease Solvent Polarity. The most common fix. If you are using a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. This will cause all compounds to move more slowly, increasing their interaction time with the silica and amplifying small differences in polarity, leading to better separation. This will, however, increase the run time and solvent consumption.

  • Solution 2: Try a Different Solvent System. The selectivity of the separation can change dramatically with different solvents. Instead of an ethyl acetate/hexane system (a hydrogen bond acceptor and a non-polar solvent), try a dichloromethane/hexane system (a dipole-dipole interacting solvent and a non-polar solvent). This can alter the specific interactions with the isomers.[7]

  • Solution 3: Use a Longer Column. Increasing the length of the silica gel bed increases the number of theoretical plates, providing more opportunities for the compounds to separate. A good rule of thumb is a silica gel bed height-to-diameter ratio of at least 10:1.

Q: My compound is streaking on the TLC plate and the column bands are broad.

A: Streaking or "tailing" usually indicates that the compound is too polar for the solvent system or that the sample was overloaded.

  • Overloading: Too much sample was loaded onto the column or TLC plate. For a column, a general guideline is to use a mass of silica gel that is 50-100 times the mass of the crude sample.

  • Insolubility: The compound may be partially insoluble in the mobile phase, causing it to streak as it moves. Ensure your chosen eluent can fully dissolve the compound.

  • Acidity/Basicity: Sometimes, compounds can interact strongly with the slightly acidic silica gel. Adding a very small amount (~0.1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can produce sharper bands. For neutral halogenated benzenes, this is less likely to be the issue.

Q: I can't see my spots on the TLC plate.

A: this compound is a benzene derivative and should be UV-active. View the TLC plate under a UV lamp (254 nm). The compounds should appear as dark spots on the fluorescent green background. If this fails, you can use a developing stain like potassium permanganate, though this is a destructive method.

References

challenges in the regioselective synthesis of 1,4-dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,4-dibromo-2,3-dichlorobenzene. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol grounded in established chemical principles. Our goal is to explain not just the procedural steps, but the fundamental causality behind them, empowering you to optimize your experimental outcomes.

Section 1: Understanding the Core Challenge: The Science of Regioselectivity

The primary obstacle in synthesizing this compound is achieving high regioselectivity. The synthesis typically starts with 1,2-dichlorobenzene, a symmetrically substituted aromatic ring. The challenge arises from the directing effects of the two chloro substituents during the double electrophilic aromatic substitution (bromination).

Both chlorine atoms are electron-withdrawing via induction, which deactivates the ring towards electrophilic attack. However, they are also ortho, para-directors due to resonance stabilization of the intermediate carbocation (the sigma complex)[1][2]. This dual nature is central to the regioselectivity problem.

In the case of 1,2-dichlorobenzene, the two chloro groups' directing effects create a complex reactivity map on the aromatic ring.

Caption: Regioselectivity map for the first bromination of 1,2-dichlorobenzene.

The first bromination is most likely to occur at the 4- or 5-position, which are equivalent. This yields 4-bromo-1,2-dichlorobenzene. The second bromination on this intermediate is where the regiochemical challenge intensifies, as there are now three ortho, para-directing halogen substituents, leading to a potential mixture of dibrominated isomers. The desired this compound is often a minor product in a complex mixture, making both the reaction's selectivity and the subsequent purification formidable tasks.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low overall yield and a complex mixture of isomers are observed in my GC-MS analysis.

  • Potential Cause 1: Inappropriate Reaction Temperature.

    • Explanation: Electrophilic halogenations are sensitive to temperature. High temperatures can provide enough energy to overcome the activation barriers for substitution at less-favored positions, reducing regioselectivity. It can also lead to unwanted side reactions or product isomerization, especially with strong Lewis acids like AlCl₃[3][4].

    • Recommended Solution:

      • Begin the reaction at a lower temperature (e.g., 0-5 °C) during the dropwise addition of bromine.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.

      • Monitor the reaction by GC-MS at various time points to establish an optimal temperature and time profile for your specific setup.

  • Potential Cause 2: Catalyst Choice and Activity.

    • Explanation: The strength of the Lewis acid catalyst is critical. A highly active catalyst like anhydrous AlCl₃ can decrease selectivity. A milder catalyst, such as iron(III) bromide (FeBr₃) or iron filings (which are converted in situ to FeBr₃), often provides a better balance of reactivity and selectivity[5][6]. The catalyst must be strictly anhydrous, as moisture will deactivate it.

    • Recommended Solution:

      • Switch from AlCl₃ to FeBr₃ or iron powder as the catalyst.

      • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Issue 2: The reaction is sluggish, and a significant amount of mono-brominated intermediate (4-bromo-1,2-dichlorobenzene) remains.

  • Potential Cause 1: Insufficient Brominating Agent.

    • Explanation: The reaction requires at least two equivalents of bromine per equivalent of 1,2-dichlorobenzene. Due to the deactivating nature of the halogen substituents, driving the reaction to completion for the second bromination can be difficult. Bromine can also be lost to evaporation if the reaction setup is not properly sealed.

    • Recommended Solution:

      • Use a slight excess of bromine (e.g., 2.1-2.2 equivalents).

      • Add the bromine slowly via a dropping funnel to maintain a steady concentration in the reaction mixture.

      • Ensure your reaction vessel is equipped with a well-sealed reflux condenser (with a drying tube) to minimize bromine loss.

  • Potential Cause 2: Inadequate Reaction Time or Temperature.

    • Explanation: While high temperatures harm selectivity, a temperature that is too low may not provide sufficient energy for the second bromination to occur at a reasonable rate, as the ring is now even more deactivated by the presence of three halogens.

    • Recommended Solution: After an initial period at room temperature, gently heat the reaction mixture (e.g., to 40-50 °C) and monitor its progress. This can help drive the conversion of the mono-brominated intermediate to the desired di-brominated products.

Issue 3: I am observing over-brominated (e.g., tribromo-dichlorobenzene) byproducts.

  • Potential Cause: Excessive Bromine or High Temperature.

    • Explanation: Using a large excess of bromine or running the reaction at elevated temperatures for extended periods can promote a third bromination event, leading to over-brominated impurities.

    • Recommended Solution:

      • Carefully control the stoichiometry. Do not exceed ~2.2 equivalents of bromine.

      • Monitor the reaction closely. Once the desired product is maximized (as determined by GC-MS), quench the reaction promptly to prevent further substitution.

Issue 4: I have successfully synthesized a mixture containing the product, but I am unable to purify it.

  • Potential Cause: Similar Physical Properties of Isomers.

    • Explanation: The various dibromo-dichloro-benzene isomers produced in the reaction often have very similar boiling points and polarities, making separation by standard distillation or column chromatography extremely challenging.

    • Recommended Solution:

      • Fractional Crystallization: This is often the most effective method. Try dissolving the crude product mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or hexane) and allowing it to cool slowly. The different isomers may crystallize at different rates and temperatures. This process may need to be repeated several times[7].

      • Preparative GC or HPLC: If the quantities are small and high purity is essential, preparative-scale chromatography may be a viable, albeit expensive, option.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is 1,2-dichlorobenzene the recommended starting material? A1: 1,2-dichlorobenzene is a readily available and logical precursor. The positions of the chloro groups (at C2 and C3 relative to the desired C1 and C4 bromo groups) provide a synthetic pathway, although it is fraught with the regioselectivity challenges discussed. Starting with other isomers like 1,3- or 1,4-dichlorobenzene would lead to completely different sets of products.

Q2: What is the mechanism of the Lewis acid-catalyzed bromination? A2: The mechanism is a classic electrophilic aromatic substitution[8][9].

  • Formation of the Electrophile: The Lewis acid (e.g., FeBr₃) polarizes the Br-Br bond in molecular bromine (Br₂), creating a highly electrophilic bromine species (Br⁺).

  • Nucleophilic Attack: The π-electron system of the dichlorobenzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (often [FeBr₄]⁻) removes a proton from the carbon atom where the bromine was added, restoring the aromaticity of the ring and regenerating the catalyst.

Q3: Are there safer alternatives to using liquid bromine? A3: Yes. While molecular bromine is traditional, its high toxicity and corrosiveness are significant hazards. Modern approaches can offer safer alternatives[10][11]. One such method is the in situ generation of bromine by reacting an oxidant (like sodium hypochlorite) with a bromide salt (like HBr or KBr) in a continuous flow setup[10]. For lab-scale synthesis, using a solid brominating agent like N-Bromosuccinimide (NBS) can also be considered, though it typically requires radical initiation for benzylic bromination and may not be suitable for this specific aromatic substitution without specific catalysts[12].

Q4: How do I properly quench the reaction and dispose of residual bromine? A4: At the end of the reaction, any unreacted bromine must be neutralized before workup. This is typically done by slowly adding a saturated aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the characteristic red-brown color of bromine disappears. The reaction is Br₂ + 2Na₂S₂O₃ → 2NaBr + Na₂S₄O₆.

Section 4: Recommended Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Researchers should optimize conditions based on their specific equipment and analytical monitoring.

Caption: Step-by-step experimental workflow for the synthesis.

Materials:

  • 1,2-Dichlorobenzene (1.0 eq)

  • Bromine (2.1 eq)

  • Iron powder (0.05 eq)

  • Dichloromethane (or another inert solvent like carbon tetrachloride)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol or Isopropanol (for crystallization)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1,2-dichlorobenzene (1.0 eq) and a suitable solvent (e.g., dichloromethane). Add the iron powder catalyst (0.05 eq). Cool the flask in an ice-water bath to 0-5 °C.

  • Bromine Addition: In a separate flask, dissolve bromine (2.1 eq) in a small amount of the reaction solvent. Transfer this solution to the dropping funnel and add it dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Hydrogen bromide (HBr) gas will be evolved.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS to determine the ratio of starting material, mono-brominated intermediate, and dibrominated products.

  • Quenching: Once the reaction has reached the desired conversion, cool the flask back down in an ice bath. Slowly and carefully add saturated sodium thiosulfate solution dropwise until the red-brown color of bromine is no longer visible.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture as a solid or oil.

  • Purification: Purify the crude product by fractional crystallization from a suitable solvent like ethanol or isopropanol. This step will likely need to be repeated to achieve high purity of the desired this compound isomer.

Section 5: Data Interpretation

The primary challenge in this synthesis is distinguishing the desired product from its isomers. Below is a table summarizing the main potential products.

Compound NameStructureKey Differentiating Feature
This compound (Desired Product) Br-C₆H₂(-Cl)(-Cl)-Br at 1,2,3,4Two singlets in the ¹H NMR spectrum.
1,5-Dibromo-2,3-dichlorobenzene Br-C₆H₂(-Cl)(-Cl)-Br at 1,2,3,5Two doublets in the ¹H NMR spectrum (ortho-coupling).
4,5-Dibromo-1,2-dichlorobenzene Cl-C₆H₂(-Cl)(-Br)-Br at 1,2,4,5Two singlets in the ¹H NMR spectrum. Distinguishable from the desired product by 2D NMR (NOESY) or comparison to a known standard.
3,6-Dibromo-1,2-dichlorobenzene Cl-C₆H₂(-Cl)(-Br)-Br at 1,2,3,6Two doublets in the ¹H NMR spectrum (meta-coupling).

Note: The exact chemical shifts in ¹H NMR will depend on the solvent used. GC-MS will show multiple peaks with the same mass-to-charge ratio (m/z) corresponding to the different isomers.

References

Technical Support Center: Synthesis of 1,4-Dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1,4-dibromo-2,3-dichlorobenzene (CAS: 100191-20-6). This resource is designed for our partners in research, discovery, and process development. We understand that the synthesis of poly-halogenated aromatic compounds presents unique challenges, primarily centered around regioselectivity and the subsequent purification from closely related byproducts. This guide provides in-depth, field-proven insights and troubleshooting protocols to address the common issues encountered during the synthesis of this valuable intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions our team receives regarding the synthesis of this compound.

FAQ 1: What is the most common industrial route for synthesizing this compound, and what are its principal byproducts?

The most direct and frequently employed synthetic strategy is the di-chlorination of 1,4-dibromobenzene via electrophilic aromatic substitution. This route is generally preferred due to the availability of the starting material and predictable, albeit challenging, directing effects of the bromo-substituents.

The primary byproducts are other isomers formed during the second chlorination step. The main contaminants you will encounter are:

  • Isomeric Products: The most significant byproducts are 1,4-dibromo-2,5-dichlorobenzene and, to a lesser extent, 1,4-dibromo-2,6-dichlorobenzene. Their formation is a direct consequence of the ortho, para-directing nature of the bromine and chlorine substituents on the intermediate, 1,4-dibromo-2-chlorobenzene.

  • Under-chlorinated Material: Residual 1,4-dibromo-2-chlorobenzene will be present if the reaction does not go to completion.

  • Over-chlorinated Material: The formation of tri- and tetrachlorinated dibromobenzenes can occur if the reaction conditions are too harsh or if an excessive amount of chlorinating agent is used.

FAQ 2: A Sandmeyer reaction approach was attempted, but it resulted in low yields and significant tar formation. What are the likely causes?

While less common for this specific molecule, a Sandmeyer reaction starting from a precursor like 4-bromo-2,3-dichloroaniline is theoretically possible. This pathway is notoriously sensitive and prone to side reactions if not executed with precision.

The primary causes for low yield and tar formation are:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable. If the temperature during diazotization or the subsequent copper-catalyzed substitution is not strictly maintained between 0-5 °C, the salt will decompose, leading to the formation of dark, insoluble polymeric tars and phenolic byproducts.[1]

  • Phenolic Byproduct Formation: The diazonium group can be displaced by water (hydrolysis) to form the corresponding phenol (4-bromo-2,3-dichlorophenol). This is exacerbated by elevated temperatures and the use of dilute acids.[1][2]

  • Radical Side Reactions: The mechanism of the Sandmeyer reaction involves aryl radicals, which can couple to form biaryl byproducts, further complicating the product mixture.[2]

FAQ 3: What are the most effective methods for purifying the final this compound product?

Purification is often the most critical step. Due to the similar physical properties of the isomeric byproducts, a combination of techniques is often necessary.

  • Fractional Distillation Under Reduced Pressure: This is a highly effective method for separating isomers with different boiling points. A vacuum is essential to lower the boiling points and prevent thermal decomposition of the product.[3][4][5]

  • Recrystallization: This technique exploits differences in solubility between the desired product and impurities. Finding an appropriate solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures is key.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, actionable protocols to mitigate the formation of key byproducts and troubleshoot common synthetic issues.

Guide 1: Minimizing Isomeric Byproducts in Electrophilic Chlorination

The formation of 1,4-dibromo-2,5-dichlorobenzene is the principal challenge in the chlorination of 1,4-dibromobenzene. The workflow below outlines the causative factors and mitigation strategies.

start High Isomer Content Detected (e.g., 1,4-dibromo-2,5-dichlorobenzene) cause1 Cause: High Reaction Temperature start->cause1 cause2 Cause: Incorrect Catalyst / Loading start->cause2 cause3 Cause: Inefficient Mixing start->cause3 solution1 Solution: Maintain Temperature at 20-30°C. Use ice bath for initial exotherm. cause1->solution1 Reduces kinetic products, favors thermodynamic product. solution2 Solution: Use FeCl3 (3-5 mol%). Ensure catalyst is anhydrous. cause2->solution2 Optimizes Lewis acidity and catalytic turnover. solution3 Solution: Ensure vigorous mechanical stirring to avoid localized 'hot spots' of reagent. cause3->solution3 Ensures homogeneous reaction conditions and heat dissipation.

Caption: Troubleshooting workflow for minimizing isomeric byproducts.

Self-Validating System: This protocol incorporates in-process checks (IPCs) to ensure the reaction is proceeding as expected, allowing for adjustments before significant byproduct formation occurs.

  • Reactor Setup: To a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet/outlet (connected to a scrubber for HCl gas), add 1,4-dibromobenzene (1.0 eq) and a suitable solvent such as chloroform or dichloromethane.

  • Catalyst Addition: Add anhydrous ferric chloride (FeCl₃, 0.05 eq) to the mixture with vigorous stirring.[3][4]

  • Temperature Control: Cool the mixture to room temperature (20-25°C). Prepare an ice bath to manage any initial exotherm.

  • Reagent Addition: Introduce the chlorinating agent (e.g., chlorine gas bubbled through the solution or dropwise addition of sulfuryl chloride, 2.0-2.2 eq) at a rate that maintains the internal temperature below 35°C.

  • In-Process Monitoring (IPC): After ~50% of the chlorinating agent is added, pause the addition and take an aliquot of the reaction mixture. Analyze by Gas Chromatography (GC) to check the ratio of mono-chlorinated intermediate to di-chlorinated products. This validates that the second chlorination is occurring efficiently.

  • Reaction Completion: Continue the addition and stir for an additional 2-4 hours at room temperature after the addition is complete. Monitor by GC until the 1,4-dibromo-2-chlorobenzene intermediate is consumed (<2%).

  • Work-up: Quench the reaction by pouring it into cold water. Neutralize the mixture with an aqueous sodium hydroxide or sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude oil/solid by vacuum distillation followed by recrystallization from ethanol or a similar solvent.

Guide 2: Preventing Decomposition in the Sandmeyer Reaction

The success of a Sandmeyer reaction hinges entirely on the stability of the diazonium salt intermediate.

start Low Yield / Tar Formation in Sandmeyer Synthesis check_temp Was temperature kept between 0-5°C at all times? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_reagents Were reagents high purity? Was CuBr fresh/active? reagents_yes Yes check_reagents->reagents_yes reagents_no No check_reagents->reagents_no temp_yes->check_reagents cause_temp Primary Cause: Diazonium Salt Decomposition (Thermal) temp_no->cause_temp reagents_yes->start Re-evaluate other parameters (e.g., stoichiometry, acid concentration) cause_reagents Primary Cause: Impurities or Inactive Catalyst reagents_no->cause_reagents solution_temp Solution: Use an ice-salt bath. Pre-cool all solutions. Monitor internal temperature constantly. cause_temp->solution_temp solution_reagents Solution: Use purified aniline. Use freshly prepared or high-quality CuBr. cause_reagents->solution_reagents

Caption: Decision tree for troubleshooting Sandmeyer reaction failures.

This protocol is a general guide adaptable for the synthesis of this compound from the corresponding aniline.

  • Diazotization:

    • In a beaker, dissolve the starting aniline (e.g., 4-bromo-2,3-dichloroaniline, 1.0 eq) in 48% hydrobromic acid (HBr).[1]

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. The temperature must not exceed 5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq), keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature below 5 °C throughout the addition.[1]

    • Stir for an additional 15-20 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt.

  • Sandmeyer Reaction (Substitution):

    • In a separate reaction flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and heat it to 60-70 °C.[1]

    • Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. This step should be performed behind a blast shield due to vigorous evolution of nitrogen gas.[1]

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with 10% sodium hydroxide solution to remove any phenolic byproducts, followed by water and brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by distillation under reduced pressure or column chromatography.

Part 3: Data Summary & References

Table 1: Impact of Reaction Conditions on Byproduct Formation in Chlorination
ParameterConditionImpact on Byproduct FormationRecommendation
Temperature > 50 °CIncreases formation of kinetic isomers (e.g., 2,6- and 2,5-isomers).Maintain at 20-30°C for optimal regioselectivity.
Catalyst Inactive/Wet FeCl₃Reduces reaction rate, leading to higher levels of under-chlorinated material.Use fresh, anhydrous Lewis acid catalyst.
Stoichiometry > 2.5 eq Cl₂Promotes over-chlorination to tri-chloro species.Use a slight excess (2.0-2.2 eq) and monitor by GC.
Mixing Poor/InefficientCreates localized high concentrations of reagent, leading to uncontrolled side reactions.Employ vigorous mechanical stirring.

References

Technical Support Center: Troubleshooting Low Yield in Reactions of 1,4-Dibromo-2,3-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of reactions involving 1,4-dibromo-2,3-dichlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to overcome challenges with low yields and achieve success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my cross-coupling reaction with this compound?

A1: Low yields in cross-coupling reactions with this substrate are common and can stem from several factors related to its unique structure. The presence of four halogen substituents creates a sterically hindered and electron-deficient aromatic ring, which can significantly impact the reaction's progress.

The primary reason for low yield is often related to the chemoselectivity of the C-Br versus C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > OTf > Cl.[1] This difference is primarily due to the bond dissociation energies of the carbon-halogen bonds; the C-Br bond is weaker and therefore more readily undergoes oxidative addition to the palladium catalyst than the C-Cl bond.[1]

However, the two chlorine atoms on the ring are electron-withdrawing, which can influence the reactivity of the C-Br bonds. Other common issues include:

  • Suboptimal Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for activating the C-Br bond without promoting side reactions.

  • Ineffective Base: The strength and solubility of the base are crucial for the efficiency of the transmetalation and catalyst regeneration steps.

  • Inappropriate Solvent: The solvent plays a key role in the solubility of reagents and the stability of the catalytic species.

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of a halogen with hydrogen) and homocoupling of the starting materials can consume reactants and reduce the yield of the desired product.[2]

  • Reaction Conditions: Temperature, reaction time, and the maintenance of an inert atmosphere are critical parameters that require careful optimization.

Q2: How can I achieve selective mono-arylation at one of the C-Br bonds?

A2: Achieving selective mono-arylation is feasible due to the higher reactivity of the C-Br bonds compared to the C-Cl bonds. To favor mono-substitution, consider the following strategies:

  • Milder Reaction Conditions: Lowering the reaction temperature and shortening the reaction time will favor the reaction at the more reactive C-Br bond.[2]

  • Stoichiometry Control: Using a slight excess (1.1-1.5 equivalents) of the coupling partner (e.g., boronic acid in a Suzuki reaction) can help drive the mono-arylation to completion without excessively promoting di-substitution.

  • Catalyst and Ligand Selection: Employing a catalyst system known for high activity at lower temperatures can enhance selectivity. For instance, using bulky, electron-rich phosphine ligands like SPhos or XPhos can facilitate the oxidative addition to the C-Br bond under milder conditions.[3]

Q3: I am observing significant amounts of debromination or dehalogenation byproducts. How can I prevent this?

A3: Hydrodehalogenation is a common side reaction where a halogen atom is replaced by a hydrogen atom, leading to a reduced byproduct and lowering the yield of the desired coupled product. This side reaction is often mediated by palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with bases, solvents, or trace amounts of water.

To minimize dehalogenation:

  • Ensure a Strictly Inert Atmosphere: Oxygen can degrade the catalyst and promote side reactions. Thoroughly degas your solvents and use a robust inert gas (argon or nitrogen) atmosphere throughout the reaction.[2]

  • Use Anhydrous Solvents and Reagents: Water can be a proton source leading to dehalogenation. Use freshly dried solvents and ensure all reagents are anhydrous.

  • Optimize the Base: Some bases are more prone to generating Pd-H species. Consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄.[2]

  • Ligand Choice: Bulky, electron-rich ligands can sometimes suppress dehalogenation by accelerating the desired cross-coupling pathway.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, with a substrate like this compound, several challenges can arise.

G start Low Yield in Suzuki Coupling catalyst Issue: Inactive or Inappropriate Catalyst start->catalyst ligand Issue: Suboptimal Ligand start->ligand base Issue: Ineffective Base start->base conditions Issue: Suboptimal Reaction Conditions start->conditions side_reactions Issue: Competing Side Reactions start->side_reactions catalyst_sol Solution: - Use a pre-formed Pd(0) catalyst or a reliable precatalyst (e.g., Pd(OAc)₂). - Ensure rigorous degassing to prevent catalyst oxidation. catalyst->catalyst_sol ligand_sol Solution: - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition. ligand->ligand_sol base_sol Solution: - Use a stronger, non-coordinating base (e.g., K₃PO₄, Cs₂CO₃). - Ensure the base is finely powdered and dry. base->base_sol conditions_sol Solution: - Gradually increase the reaction temperature (e.g., 80-110 °C). - Monitor reaction progress by TLC or LC-MS to determine optimal time. conditions->conditions_sol side_reactions_sol Solution: - Use a slight excess of boronic acid to suppress homocoupling. - Ensure a strictly inert atmosphere to minimize hydrodehalogenation. side_reactions->side_reactions_sol

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

IssuePotential CauseRecommended Solution
Inactive Catalyst The active Pd(0) species is not generated or has been deactivated.If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Ensure rigorous degassing of solvents to prevent catalyst oxidation.
Poor Oxidative Addition The catalyst system is not active enough for C-Br bond cleavage, especially with the electron-withdrawing chloro-substituents.Use more electron-rich and bulky phosphine ligands like Buchwald ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[2]
Inefficient Transmetalation The boronic acid is not sufficiently activated, or the base is not effective.Use a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and consider adding a small amount of water to improve solubility and facilitate boronate formation.[2]
Side Reactions Protodeboronation of the boronic acid or homocoupling. Hydrodehalogenation of the starting material.Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure a thoroughly inert atmosphere to minimize side reactions.[2]
Suboptimal Conditions The reaction temperature is too low or the reaction time is too short.Gradually increase the reaction temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Guide 2: Low Yield in Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound can be challenging due to the potential for side reactions and the relative inertness of the C-Br bonds in this electron-deficient system.

G start Low Yield in Grignard Reaction formation Issue: Grignard reagent fails to form start->formation side_reactions Issue: Side reactions consume starting material or product start->side_reactions quenching Issue: Low yield after quenching with electrophile start->quenching formation_sol Solution: - Ensure strictly anhydrous conditions (dried glassware, anhydrous ether/THF). - Activate magnesium turnings with iodine or 1,2-dibromoethane. - Gentle heating may be required for initiation. formation->formation_sol side_reactions_sol Solution: - Avoid high concentrations of the aryl halide and elevated temperatures to minimize Wurtz coupling (biphenyl formation). - Maintain a strict inert atmosphere to prevent oxidation of the Grignard reagent. side_reactions->side_reactions_sol quenching_sol Solution: - Ensure the electrophile is pure and added slowly at a low temperature (e.g., 0 °C or -78 °C) to control the exotherm. - Use an appropriate workup procedure to protonate the alkoxide and remove magnesium salts. quenching->quenching_sol

References

Technical Support Center: Dehalogenation Side Reactions of 1,4-Dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-dibromo-2,3-dichlorobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile, polyhalogenated building block in their synthetic workflows. Unintended dehalogenation is a frequent and often frustrating side reaction that can lead to complex product mixtures, reduced yields, and purification challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose, mitigate, and control these unwanted reactions. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring you can develop robust and reproducible synthetic methods.

Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogens on this compound in common organometallic reactions?

The reactivity of carbon-halogen bonds in metal-halogen exchange and palladium-catalyzed cross-coupling reactions is primarily governed by bond dissociation energy.[1] For this compound, the expected order of reactivity is C-Br > C-Cl .[2][3] This differential reactivity is the foundation for achieving chemoselective functionalization at one of the bromine positions while leaving the chlorine atoms untouched. The two bromine atoms are electronically distinct, which may lead to subtle regioselectivity, but generally, both are significantly more reactive than the C-Cl bonds.

Q2: I'm attempting to form a Grignard reagent, but my primary product is 1-bromo-2,3-dichlorobenzene. What is causing this hydrodehalogenation?

This is a classic issue in Grignard synthesis, especially with polyhalogenated aromatics. The Grignard reagent (R-MgX), once formed, is a very strong base.[4] The primary cause of hydrodehalogenation is the reaction of this Grignard reagent with an acidic proton source.

  • Causality : The most common culprit is residual water in your solvent or on your glassware.[5] Alcohols or any other protic impurities will also rapidly quench the Grignard reagent, leading to the replacement of the C-MgBr bond with a C-H bond.[4] This acid-base reaction is often much faster than the desired subsequent nucleophilic addition.[4]

  • Mitigation Strategy : Absolute anhydrous conditions are critical. Glassware must be oven- or flame-dried under vacuum, and solvents must be rigorously dried (e.g., THF distilled from sodium/benzophenone).[5] See the detailed protocol below for best practices.

Q3: During my palladium-catalyzed Suzuki coupling, I'm observing significant amounts of dehalogenated byproducts. How can I minimize this?

Hydrodehalogenation is a well-documented side reaction in palladium-catalyzed cross-couplings.[2] It can occur through several pathways, often involving the formation of palladium hydride species which can then participate in reductive dehalogenation.[6][7][8]

  • Key Factors & Solutions :

    • Base Selection : Strong bases containing β-hydrogens (e.g., alkoxides) can act as hydrogen sources, promoting dehalogenation.[6][7] Consider using non-coordinating inorganic bases like K₃PO₄ or Cs₂CO₃.[2]

    • Solvent/Additives : Some solvents (like alcohols) or additives can serve as proton sources. Ensure anhydrous conditions or consider if a co-solvent like water (often used in Suzuki reactions to dissolve the base) is contributing to the problem in excess.

    • Catalyst System : The choice of ligand is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can sometimes stabilize the catalytic intermediates and suppress side reactions.[6][7]

    • Reaction Temperature : Higher temperatures can sometimes favor side reactions. Attempt the reaction at the lowest effective temperature.

Q4: Are there more reliable alternatives to Grignard reagents for generating a nucleophile from this compound?

Yes, when direct Grignard formation is problematic, halogen-metal exchange reactions using organolithium reagents or modern "Turbo Grignard" reagents often provide cleaner and more efficient results.

  • Lithium-Halogen Exchange : Using alkyllithiums like n-butyllithium (n-BuLi) at very low temperatures (e.g., -78 °C) is a powerful method.[9] The exchange is typically very fast, even at low temperatures, and often more selective for the C-Br bond.[10] The resulting aryllithium species can then be used in subsequent reactions.

  • "Turbo Grignard" Reagents : A mixture of isopropylmagnesium chloride and lithium chloride (i-PrMgCl·LiCl) is highly effective for Br-Mg exchange under milder conditions than traditional Grignard formation.[9] This reagent tolerates more functional groups and can suppress side reactions.

Troubleshooting Guide by Symptom

This section provides a direct, problem-solving approach to common issues encountered during reactions with this compound.

Symptom Observed in Analysis (GC-MS, NMR)Potential Cause(s)Recommended Solutions & Actions
High percentage of starting material remaining 1. Ineffective Grignard initiation (passivated Mg).2. Suboptimal cross-coupling catalyst activity.1. Activate Mg: Use iodine crystal, 1,2-dibromoethane, or mechanically crush turnings before use.[5]2. Optimize Catalyst: Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Ensure the catalyst is not degraded.
Significant formation of 1-bromo-2,3-dichlorobenzene (mono-dehalogenation) 1. Protic quench of organometallic intermediate.2. Reductive dehalogenation in Pd-catalyzed reaction.1. Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents.[5]2. Change Base/Solvent: Switch to a non-protic base (K₃PO₄, CsF) and avoid alcohol solvents.[2]
Formation of 1,2-dichlorobenzene (di-dehalogenation) 1. Harsh reaction conditions (high temperature, long reaction time).2. Non-selective reagent or catalyst system.1. Milder Conditions: Lower the reaction temperature and shorten the reaction time.[2]2. Improve Selectivity: Use low-temperature lithium-halogen exchange for organometallic routes. For cross-coupling, choose a ligand known for C-Br selectivity.
Presence of symmetrical biphenyls (homocoupling) 1. Wurtz-type coupling during Grignard formation.2. Homocoupling side reaction in cross-coupling.1. Slow Addition: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration.[11]2. Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
Visualizing the Problem: Workflows and Mechanisms
Troubleshooting Workflow for Dehalogenation

The following diagram outlines a logical decision-making process when you observe unexpected dehalogenation in your reaction.

G start Dehalogenation Observed reaction_type What is the reaction type? start->reaction_type grignard Grignard / Organometallic reaction_type->grignard Organometallic coupling Pd Cross-Coupling reaction_type->coupling Cross-Coupling check_anhydrous Are conditions strictly anhydrous? grignard->check_anhydrous improve_drying Action: Flame-dry glassware, distill solvents. check_anhydrous->improve_drying No check_mg Is Mg surface activated? check_anhydrous->check_mg Yes activate_mg Action: Use I2, crush turnings, or use Rieke Mg. check_mg->activate_mg No alt_method Consider Alternative: Li-Halogen Exchange or i-PrMgCl·LiCl check_mg->alt_method Yes check_base Is the base a potential H- source (e.g., alkoxide)? coupling->check_base change_base Action: Switch to K3PO4, Cs2CO3, or K2CO3. check_base->change_base Yes check_temp Is temperature > 100 °C? check_base->check_temp No lower_temp Action: Reduce temperature, monitor for longer time. check_temp->lower_temp Yes change_catalyst Consider Alternative: Screen different ligands (e.g., SPhos, XPhos). check_temp->change_catalyst No

Caption: Troubleshooting decision tree for dehalogenation.

Mechanism: Desired Reaction vs. Side Reaction

This diagram illustrates the competing pathways in a Grignard reaction. The desired path leads to the organometallic reagent, while the side reaction consumes it to produce a dehalogenated arene.

G cluster_main Competing Pathways A Ar-Br (this compound) B Ar-MgBr (Desired Grignard Reagent) A->B + Mg(0) (Desired Path) C Ar-H (Dehalogenated Side Product) B->C + H⁺ (e.g., H₂O) (Side Reaction)

Caption: Grignard formation vs. protonation side reaction.

Experimental Protocols
Protocol 1: Minimizing Dehalogenation During Grignard Reagent Formation

This protocol emphasizes the rigorous exclusion of atmospheric water and protic impurities.

1. Glassware and Reagent Preparation:

  • Dry a three-neck round-bottom flask, reflux condenser, and magnetic stir bar in an oven at 120 °C overnight.
  • Assemble the glassware hot under a stream of dry argon or nitrogen and allow it to cool. Equip the flask with a rubber septum and a gas inlet/outlet.
  • Magnesium turnings should be fresh. If the surface is dull, briefly grind them in a dry mortar and pestle to expose a fresh surface.
  • Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.

2. Reaction Setup and Initiation:

  • To the flask, add magnesium turnings (1.2 equivalents) under a positive pressure of argon.
  • Add a small crystal of iodine. The color will fade as the magnesium surface is activated.
  • Add approximately 10% of your total anhydrous THF.
  • Prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF.

3. Grignard Formation:

  • Add a small portion (~5%) of the aryl bromide solution to the magnesium suspension.
  • Initiation is indicated by gentle bubbling and a slight exotherm. If it does not start, gentle warming with a heat gun may be required.
  • Once initiated, add the remaining aryl bromide solution dropwise via a syringe pump over 30-60 minutes to maintain a gentle reflux. Slow addition is key to minimizing homocoupling side reactions.[11]
  • After the addition is complete, stir the mixture at room temperature or gentle reflux for an additional 1-2 hours until most of the magnesium is consumed.

4. Usage:

  • The resulting dark grey or brown solution of the Grignard reagent should be used immediately. If quantification is needed, titration methods should be employed.[4]

Protocol 2: Selective Suzuki-Miyaura Coupling at a C-Br Position

This protocol uses conditions known to favor selective coupling at aryl bromide sites.

1. Reagent and Catalyst Setup:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.2 equivalents), and finely powdered K₃PO₄ (3.0 equivalents).
  • In a separate glovebox or under argon, prepare the catalyst pre-mixture: Pd(OAc)₂ (2 mol%) and a suitable ligand such as SPhos or XPhos (4 mol%).

2. Reaction Execution:

  • Add the catalyst mixture to the Schlenk flask.
  • Evacuate and backfill the flask with argon three times.
  • Add a degassed solvent mixture, such as 1,4-dioxane or toluene.
  • Heat the reaction mixture in a preheated oil bath to 80-90 °C. Avoid excessive temperatures to maintain selectivity.
  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.
  • Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black and salts.
  • Wash the filtrate with water and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purity Assessment of 1,4-Dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical purity assessment of 1,4-dibromo-2,3-dichlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common analytical challenges.

Introduction

This compound is a halogenated aromatic compound used as an intermediate in various organic syntheses.[1] Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of downstream products. This guide outlines the primary analytical techniques for purity assessment and provides practical solutions to common issues encountered during analysis.

The principal methods for evaluating the purity of this compound include:

  • Gas Chromatography (GC): Ideal for separating and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method for determining purity without a specific reference standard for the analyte.[2][3]

  • Differential Scanning Calorimetry (DSC): Measures purity based on the melting point depression caused by impurities.[4][5][6]

  • Mass Spectrometry (MS): Often coupled with GC or HPLC, it confirms the molecular weight and helps identify unknown impurities.[7]

Analytical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.

Purity Assessment Workflow Workflow for Purity Assessment of this compound cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity Determination cluster_2 Data Analysis & Reporting Sample_Preparation Sample Preparation (Dissolution in appropriate solvent) GC_MS_Screening GC-MS Screening (Identify volatile impurities) Sample_Preparation->GC_MS_Screening LC_MS_Screening LC-MS Screening (Identify non-volatile impurities) Sample_Preparation->LC_MS_Screening NMR_Structural_Confirmation ¹H & ¹³C NMR (Structural Confirmation) Sample_Preparation->NMR_Structural_Confirmation GC_FID_Quantitation GC-FID (Quantify volatile impurities) GC_MS_Screening->GC_FID_Quantitation HPLC_UV_Quantitation HPLC-UV (Quantify non-volatile impurities) LC_MS_Screening->HPLC_UV_Quantitation qNMR_Purity qNMR (Absolute Purity Assay) NMR_Structural_Confirmation->qNMR_Purity Impurity_Profiling Impurity Profiling GC_FID_Quantitation->Impurity_Profiling HPLC_UV_Quantitation->Impurity_Profiling Purity_Calculation Final Purity Calculation (Mass Balance Approach) qNMR_Purity->Purity_Calculation DSC_Purity DSC (Purity by melting point) DSC_Purity->Purity_Calculation Impurity_Profiling->Purity_Calculation Certificate_of_Analysis Certificate of Analysis (CoA) Purity_Calculation->Certificate_of_Analysis

Caption: A typical workflow for the purity assessment of this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Gas Chromatography (GC) Troubleshooting

Q1: I'm observing peak tailing for the main this compound peak. What could be the cause and how can I fix it?

A1: Peak tailing in GC analysis of halogenated compounds can stem from several factors:

  • Active Sites in the Inlet or Column: The analyte can interact with active sites (silanols) in the liner or the column, causing tailing.

    • Solution:

      • Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. If contamination is suspected, replace the liner.[8]

      • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any residual activity.

      • Column Trimming: If the front end of the column is contaminated, trim 10-15 cm from the inlet side.[9]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution:

      • Reduce Injection Volume: Decrease the amount of sample injected.[10]

      • Dilute the Sample: Prepare a more dilute sample solution.

  • Improper Column Installation: A poor column cut or incorrect insertion depth in the injector or detector can create dead volume, leading to peak tailing.

    • Solution:

      • Proper Column Cut: Ensure the column is cut cleanly and squarely.

      • Correct Installation: Follow the instrument manufacturer's guidelines for the correct column insertion depth.[10]

Q2: I'm seeing ghost peaks in my blank runs after analyzing a concentrated sample of this compound. What is the source of this carryover?

A2: Ghost peaks are typically a result of sample carryover from a previous injection or system contamination.[9]

  • Injector Contamination: The relatively high boiling point of this compound can lead to its deposition in the injector.

    • Solution:

      • Clean the Injector: Regularly clean the injector port and replace the liner and septum.[8][10]

      • Increase Injector Temperature: A higher injector temperature can help prevent condensation of the analyte.

  • Septum Bleed: Degraded septa can release volatile compounds that appear as peaks.[10]

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Syringe Carryover: The autosampler syringe can be a source of carryover.

    • Solution: Optimize the syringe wash steps with a strong solvent between injections.

Q3: My retention times are shifting between runs. What could be causing this instability?

A3: Retention time shifts are often indicative of issues with the carrier gas flow rate or oven temperature control.

  • Leaks in the System: A leak in the gas lines or fittings will cause a drop in the head pressure and affect retention times.

    • Solution: Use an electronic leak detector to systematically check for leaks from the gas source to the detector.[10]

  • Inconsistent Flow Control: A faulty electronic pressure control (EPC) module can lead to fluctuating flow rates.

    • Solution: Verify the carrier gas flow rate with a calibrated flowmeter. If the flow is unstable, the EPC module may require servicing.

  • Oven Temperature Fluctuations: Inaccurate or unstable oven temperatures will directly impact retention times.

    • Solution: Calibrate the oven temperature using a certified thermometer.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: I'm having difficulty retaining this compound on my C18 column. It elutes very early, close to the solvent front.

A1: Due to its non-polar nature, this compound is well-suited for reversed-phase HPLC.[11] Early elution suggests the mobile phase is too strong.

  • Mobile Phase Composition: The organic solvent concentration in your mobile phase is likely too high.

    • Solution:

      • Decrease Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention of your non-polar analyte.

      • Isocratic vs. Gradient: If using a gradient, consider starting with a lower initial concentration of the organic solvent.

Q2: I'm observing broad peaks for my analyte. What are the likely causes?

A2: Peak broadening in HPLC can be caused by a variety of factors from the injector to the detector.

  • Extra-Column Volume: Excessive tubing length or large inner diameter tubing between the column and detector can contribute to peak broadening.[12]

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[12]

    • Solution:

      • Use a Guard Column: A guard column will protect your analytical column from strongly retained impurities.[13]

      • Flush the Column: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.

  • Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.

Q3: My baseline is drifting during the analysis. How can I stabilize it?

A3: Baseline drift can be caused by several factors, including issues with the mobile phase, column, or detector.[12]

  • Column Equilibration: Insufficient column equilibration with the mobile phase is a common cause of drift.

    • Solution: Ensure the column is equilibrated for a sufficient amount of time (at least 10-15 column volumes) before starting the analysis.[12]

  • Mobile Phase Issues: Changes in the mobile phase composition due to improper mixing or evaporation of a volatile component can cause drift.

    • Solution:

      • Degas the Mobile Phase: Properly degas the mobile phase to prevent bubble formation.

      • Use Fresh Mobile Phase: Prepare fresh mobile phase daily.

  • Detector Lamp Aging: An aging detector lamp can lead to a drifting baseline.

    • Solution: Check the lamp energy. If it is low, the lamp may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the routine purity analysis of this compound in a quality control setting?

A1: For routine QC analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the method of choice. It is robust, reliable, and provides excellent sensitivity for quantifying volatile and semi-volatile organic impurities. The non-polar nature of this compound makes it well-suited for GC analysis.

Q2: What are the expected impurities in a sample of this compound?

A2: Potential impurities can arise from the starting materials or side reactions during synthesis. These may include:

  • Isomeric Impurities: Other isomers of dibromo-dichlorobenzene (e.g., 1,2-dibromo-4,5-dichlorobenzene).[14]

  • Under- or Over-halogenated Species: Monobromodichlorobenzenes or tribromodichlorobenzenes.

  • Starting Materials: Residual dichlorobenzenes.[15]

  • Residual Solvents: Solvents used in the synthesis and purification process.

Q3: Can I use Quantitative NMR (qNMR) for the purity assessment of this compound?

A3: Yes, qNMR is an excellent technique for determining the absolute purity of this compound.[16][17] It is a primary ratio method, meaning it does not require a reference standard of the analyte itself.[3] By using a certified internal standard, you can accurately quantify the main component against the standard.[3][16]

Q4: Is Differential Scanning Calorimetry (DSC) a suitable method for determining the purity of this compound?

A4: DSC can be a valuable tool for purity assessment, especially for highly pure, crystalline organic compounds.[5][18] The method is based on the principle of melting point depression, where impurities lower and broaden the melting range of a substance.[5] It is a useful orthogonal technique to chromatography. However, it is not suitable if the compound decomposes upon melting or if impurities form a solid solution with the main component.[5]

Experimental Protocols

Protocol 1: Purity by Gas Chromatography (GC-FID)
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this separation.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in 25 mL of a suitable solvent like acetone or hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: Calculate the purity by area percent normalization. The purity is determined by dividing the peak area of the main component by the total area of all peaks.

Protocol 2: Purity by High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in acetonitrile. Dilute further as needed.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water. An isocratic method with 80:20 (v/v) acetonitrile:water is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Similar to GC, calculate the purity by area percent normalization.

Data Summary Tables

Table 1: Typical GC Parameters for Purity Analysis

ParameterValueRationale
Column DB-5, 30 m x 0.25 mm, 0.25 µmA standard non-polar column providing good separation for halogenated aromatics.
Injector Temp. 250 °CEnsures complete vaporization of the analyte without degradation.
Detector Temp. 300 °CPrevents condensation of the analyte in the detector.
Oven Program 100 °C (2 min), 10 °C/min to 280 °C (5 min)Allows for separation of volatile solvents from the main peak and any higher boiling impurities.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 mL/minA typical flow rate for this column dimension.

Table 2: Typical HPLC Parameters for Purity Analysis

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column for non-polar compounds.
Mobile Phase Acetonitrile:Water (80:20)Provides good retention and peak shape for this compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 210 nmWavelength at which the benzene ring exhibits strong absorbance.
Injection Vol. 10 µLA typical injection volume to avoid column overload.

Logical Troubleshooting Flow

The following diagram provides a systematic approach to troubleshooting common GC issues.

GC Troubleshooting Logic Systematic GC Troubleshooting Problem_Observed Chromatographic Problem Observed (e.g., Peak Tailing, Shifting RTs) Check_Method_Parameters Verify Method Parameters (Oven temp, flow rate, pressures) Problem_Observed->Check_Method_Parameters Parameters_OK Parameters Correct? Check_Method_Parameters->Parameters_OK Correct_Parameters Correct Parameters & Re-run Parameters_OK->Correct_Parameters No Check_Consumables Inspect Consumables (Septum, Liner, Syringe) Parameters_OK->Check_Consumables Yes Correct_Parameters->Problem_Observed Consumables_OK Consumables OK? Check_Consumables->Consumables_OK Replace_Consumables Replace Consumables & Re-run Consumables_OK->Replace_Consumables No Check_for_Leaks Perform Leak Check Consumables_OK->Check_for_Leaks Yes Replace_Consumables->Check_Consumables Leaks_Found Leaks Found? Check_for_Leaks->Leaks_Found Fix_Leaks Fix Leaks & Re-run Leaks_Found->Fix_Leaks Yes Column_Maintenance Perform Column Maintenance (Trim inlet, re-install) Leaks_Found->Column_Maintenance No Fix_Leaks->Check_for_Leaks Problem_Resolved Problem Resolved Column_Maintenance->Problem_Resolved

Caption: A logical flow for troubleshooting common GC problems.

References

preventing homocoupling in cross-coupling of 1,4-dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective cross-coupling of 1,4-dibromo-2,3-dichlorobenzene. Our focus is on diagnosing and preventing the formation of unwanted homocoupling byproducts, a common challenge that can significantly impact reaction yield and purification efficiency.

The substrate , this compound, presents a unique challenge and opportunity. The significant difference in reactivity between the C-Br and C-Cl bonds under palladium catalysis (C-Br >> C-Cl) allows for chemoselective functionalization at the C-Br positions.[1][2] However, controlling the reaction to favor the desired cross-coupling over competing homocoupling pathways is critical for success. This guide is designed to provide you with the mechanistic insights and practical protocols to achieve clean, high-yielding transformations.

Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues

This section is structured to address specific problems you may be encountering in the lab.

Q1: I am observing significant amounts of a symmetrical biaryl byproduct corresponding to the homocoupling of my boronic acid/ester in a Suzuki-Miyaura reaction. What are the primary causes and how can I fix this?

This is the most common issue in Suzuki-Miyaura couplings. The formation of this byproduct (R-R from R-B(OH)₂) stems from two primary mechanisms:

  • Oxygen-Mediated Oxidative Coupling: The presence of dissolved oxygen in your reaction mixture can facilitate the palladium-catalyzed homocoupling of the boronic acid.[2][3]

  • Reductive Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must first be reduced to the catalytically active Pd(0) state. This reduction can be stoichiometrically coupled with the dimerization of your boronic acid, consuming two equivalents of your nucleophile for every equivalent of active catalyst generated.[2][4]

Solutions Checklist:
  • Ensure a Rigorously Inert Atmosphere: This is the most critical factor. Oxygen is a known promoter of boronic acid homocoupling.[3][5]

    • Action: Degas your solvents thoroughly using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30-60 minutes.

    • Action: Assemble your reaction under a positive pressure of inert gas using Schlenk techniques or in a glovebox. A subsurface sparge of the reaction mixture with nitrogen before adding the catalyst can be highly effective.[4]

  • Select the Right Palladium Source: Avoid pathways that require the reduction of Pd(II).

    • Action: Switch from a Pd(II) precatalyst to a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][6] This eliminates the homocoupling associated with the initial catalyst activation.

  • Optimize Your Base: The base activates the boronic acid for transmetalation.[7][8] An inappropriate choice can hinder the desired reaction, allowing side reactions to dominate.

    • Action: Use a strong, non-coordinating base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices as they facilitate the formation of the reactive boronate species without interfering with the catalyst.[1]

  • Employ Additives: A mild reducing agent can help keep the palladium in its active Pd(0) state.

    • Action: Consider adding a small amount of potassium formate (HCO₂K). This can suppress homocoupling by minimizing the concentration of free Pd(II) species without disrupting the primary catalytic cycle.[4]

Q2: In my Sonogashira reaction, I'm getting a high yield of a 1,3-diyne byproduct (Glaser coupling) instead of my desired aryl-alkyne. How do I prevent this?

The homocoupling of terminal alkynes, known as Glaser or Hay coupling, is a classic side reaction in Sonogashira couplings. It is an oxidative dimerization mediated by the copper(I) co-catalyst and is highly sensitive to the presence of oxygen.[9][10][11]

Solutions Checklist:
  • Switch to a Copper-Free Protocol: This is the most effective method to eliminate the primary pathway for Glaser coupling.[6][9]

    • Action: Omit the Cu(I) salt (typically CuI) from your reaction. To compensate for the potential decrease in reaction rate, you may need to use a more active palladium/ligand system (e.g., with Buchwald ligands) or slightly higher temperatures.[12]

  • Rigorous Oxygen Exclusion: If a copper-catalyzed system is necessary, the complete absence of oxygen is paramount.

    • Action: Use thoroughly degassed solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction duration.[9]

  • Slow Addition of the Alkyne: Maintaining a low instantaneous concentration of the terminal alkyne can kinetically disfavor the second-order homocoupling reaction relative to the cross-coupling pathway.

    • Action: Prepare a solution of your terminal alkyne in a degassed solvent and add it slowly to the reaction mixture over several hours using a syringe pump.

Q3: My Stille coupling with this compound is producing a significant amount of homocoupled stannane byproduct. What are the best strategies to improve selectivity?

Homocoupling in Stille reactions can occur when two molecules of the organostannane reagent react with the Pd(II) intermediate or through radical pathways.[13][14] While organostannanes are less sensitive to oxygen than boronic acids, certain precautions can dramatically improve the yield of the cross-coupled product.

Solutions Checklist:
  • Use a Pd(0) Precatalyst: As with Suzuki couplings, using a Pd(II) source can consume the organostannane for its reduction to Pd(0).

    • Action: Employ a Pd(0) catalyst like Pd(PPh₃)₄ to bypass this side reaction.[6]

  • Add a Copper(I) Co-catalyst: In a seeming contradiction to Sonogashira advice, the addition of a copper(I) salt (e.g., CuI) can have a beneficial effect in Stille couplings.

    • Action: Add 0.1 to 1.0 equivalents of CuI. The proposed role of copper is to act as a scavenger for free phosphine ligands, which can inhibit the reaction, thereby accelerating the desired transmetalation step and outcompeting the homocoupling pathway.[15][16]

  • Ligand Choice: Less coordinating ligands can sometimes be advantageous.

    • Action: Consider switching from triphenylphosphine (PPh₃) to triphenylarsine (AsPh₃). The weaker coordination of AsPh₃ can facilitate the transmetalation step.[6]

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of homocoupling in palladium-catalyzed cross-coupling reactions?

Homocoupling arises from pathways that compete with the desired cross-coupling catalytic cycle. The two most prevalent mechanisms are illustrated below.

dot digraph "Coupling_Pathways" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Cross-coupling cycle vs. homocoupling pathways.

  • Pathway A (Reductive Homocoupling): A Pd(II) precatalyst is reduced to the active Pd(0) catalyst by two equivalents of the organometallic nucleophile (R²-M, e.g., a boronic acid), producing one equivalent of the homocoupled byproduct (R²-R²). This is a stoichiometric side reaction that occurs before the catalytic cycle begins.[2][4]

  • Pathway B (Oxygen-Mediated Homocoupling): In the presence of oxygen, the Pd(0) catalyst can facilitate the oxidative dimerization of the nucleophile, leading to the formation of the R²-R² byproduct. This is a catalytic side reaction that competes with the main cycle.[17][18][19]

Q: Which cross-coupling reaction is inherently less prone to homocoupling for the this compound substrate?

While reaction conditions are paramount, a copper-free Sonogashira coupling or a Stille coupling can often provide higher selectivity compared to a Suzuki-Miyaura coupling, specifically because they can circumvent the most common homocoupling mechanisms.

Reaction TypeCommon Homocoupling ByproductPrimary CauseMitigation Confidence
Suzuki-Miyaura Biaryl (from boronic acid)Oxygen; Pd(II) reduction[2][3]Moderate to High (Requires strict control)
Sonogashira (Cu-free) 1,3-Diyne (Glaser coupling)Copper(I) + Oxygen[9][10]Very High (Eliminates the primary cause)
Stille Dimer (from stannane)Pd(II) reduction; Radical pathways[13][14]High (Less sensitive to O₂; additives effective)
Caption: Comparison of homocoupling risks in different cross-coupling reactions.

A copper-free Sonogashira reaction is often the cleanest option, as simply omitting the copper co-catalyst eliminates the main pathway for alkyne dimerization.[12]

Q: How do I set up my reaction to ensure a truly anaerobic (oxygen-free) environment?

Failure to properly exclude oxygen is the most common reason for homocoupling issues. Following a rigorous procedure is essential.

dot digraph "Anaerobic_Setup_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for establishing anaerobic reaction conditions.

Experimental Protocols

Representative Protocol: Selective Monosubstitution of this compound via Suzuki-Miyaura Coupling

This protocol is designed to minimize homocoupling by incorporating best practices discussed in this guide. It should be seen as a starting point for optimization with your specific boronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%) and SPhos (4 mol%) as the catalyst system

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

  • Schlenk flask, magnetic stirrer, inert gas line (Argon), and standard glassware

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).

    • Under a counter-flow of argon, add the palladium precatalyst Pd₂(dba)₃ (1 mol%) and the SPhos ligand (4 mol%).[20]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes, then backfill with argon. Repeat this cycle a total of three times to ensure a completely inert atmosphere.

  • Solvent Addition:

    • Prepare your solvent mixture (e.g., 10:1 dioxane:water) and degas it thoroughly by sparging with argon for at least 30 minutes.

    • Using a syringe, transfer the degassed solvent to the Schlenk flask under positive argon pressure.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to a moderate temperature (e.g., 80-100 °C). Higher temperatures can sometimes promote side reactions.[21]

    • Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the dibromo starting material and the formation of the desired mono-coupled product and any homocoupled byproduct.

  • Work-up and Purification:

    • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-substituted product.

dot digraph "Troubleshooting_Decision_Tree" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Troubleshooting decision tree for homocoupling issues.

References

Validation & Comparative

A Researcher's Guide to the Selective Reactivity of C-Br vs. C-Cl Bonds in 1,4-Dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic organic chemistry, the ability to selectively functionalize specific positions on a polyhalogenated aromatic ring is paramount. This guide provides an in-depth comparison of the reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the context of 1,4-dibromo-2,3-dichlorobenzene. We will explore the fundamental principles governing this selectivity and provide practical, experimentally-backed insights for achieving desired synthetic outcomes.

The Decisive Factors: Bond Strength and Palladium's Preference

The selective reactivity of the C-Br bond over the C-Cl bond in this compound is primarily governed by two key factors: bond dissociation energy and the mechanism of palladium-catalyzed cross-coupling reactions .

From a thermodynamic standpoint, the C-Br bond is inherently weaker than the C-Cl bond. This difference in bond strength is a critical determinant of reactivity in many chemical transformations.[1][2]

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
Aryl C-Cl~397
Aryl C-Br~335
Aryl C-I~272
(Data sourced from multiple chemistry resources)[3][4][5]

This disparity in bond energy means that less energy is required to cleave the C-Br bond, making it the more labile and, therefore, more reactive site for many reactions.[1]

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[6][7][8] The general reactivity trend for aryl halides in this crucial step is I > Br > Cl > F.[9][10] This trend directly correlates with the bond dissociation energies; the weaker the carbon-halogen bond, the faster the oxidative addition.[11]

Visualizing the Catalytic Cycle: The Key to Selectivity

The mechanism of palladium-catalyzed cross-coupling reactions provides a clear rationale for the observed selectivity. Let's visualize a typical Suzuki-Miyaura coupling cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd ArPdBr Ar-Pd(II)(Br)L_n OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdR Ar-Pd(II)(R)L_n Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-Br (this compound) ArylHalide->OxAdd BoronicAcid R-B(OH)_2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Simplified Suzuki-Miyaura cross-coupling cycle.

The oxidative addition step is where the selectivity is established. The lower bond dissociation energy of the C-Br bond allows for a lower activation energy barrier for the palladium catalyst to insert into this bond compared to the C-Cl bond.[12] This kinetic preference ensures that the reaction proceeds preferentially at the bromine-substituted positions.

Experimental Protocols for Selective C-Br Functionalization

Harnessing this inherent reactivity difference requires careful selection of reaction conditions. Below are representative protocols for common cross-coupling reactions, optimized for the selective functionalization of the C-Br bonds in this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is designed for the selective formation of a C-C bond at the C-Br position.

Objective: To couple an arylboronic acid selectively to one of the C-Br bonds of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PCy₃ in anhydrous toluene under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add degassed water to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Choice (PCy₃): Bulky, electron-rich phosphine ligands like tricyclohexylphosphine are known to promote the oxidative addition of aryl bromides and even less reactive aryl chlorides.[8][13] Their use can enhance the rate of the desired C-Br activation.

  • Base (K₃PO₄): A moderately strong base is required for the transmetalation step of the Suzuki-Miyaura coupling.[14][15]

  • Solvent System (Toluene/Water): This biphasic system is common for Suzuki-Miyaura reactions, facilitating the dissolution of both organic and inorganic reagents.

Protocol 2: Selective Sonogashira Coupling

This protocol outlines the selective formation of a C-C triple bond at a C-Br position.[9]

Objective: To selectively couple a terminal alkyne to a C-Br bond of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF or DMF, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-18 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: In the traditional Sonogashira coupling, CuI plays a crucial role in the catalytic cycle by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16][17][18]

  • Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the hydrogen halide byproduct.[16]

Protocol 3: Selective Buchwald-Hartwig Amination

This protocol focuses on the selective formation of a C-N bond at a C-Br position.[7][19]

Objective: To selectively couple a primary or secondary amine to a C-Br bond of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to an oven-dried Schlenk flask.

  • Add anhydrous toluene or dioxane, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or crystallization.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig amination and can significantly influence the reaction's efficiency and scope.[20][21] Bulky, electron-rich ligands are generally preferred as they promote both the oxidative addition and the final reductive elimination steps.

  • Strong Base (NaOtBu): A strong, non-nucleophilic base is often required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.[7][19]

Workflow for Selective Cross-Coupling

The following diagram illustrates a generalized workflow for achieving selective C-Br bond functionalization.

Selective_Coupling_Workflow start Start: this compound reagents Select Coupling Partner: - Boronic Acid (Suzuki) - Alkyne (Sonogashira) - Amine (Buchwald-Hartwig) start->reagents catalyst Choose Catalyst System: - Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) - Ligand (e.g., PCy₃, PPh₃, Xantphos) - Co-catalyst (e.g., CuI for Sonogashira) reagents->catalyst conditions Optimize Reaction Conditions: - Base (e.g., K₃PO₄, TEA, NaOtBu) - Solvent (e.g., Toluene, THF, Dioxane) - Temperature catalyst->conditions reaction Perform Cross-Coupling Reaction conditions->reaction workup Reaction Workup and Purification reaction->workup product Product: Monofunctionalized at C-Br Position workup->product

References

A Researcher's Guide to the Reactivity of Dibromodichlorobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the synthetic chemist, polyhalogenated aromatic compounds are foundational building blocks, prized for their utility in constructing complex molecular architectures. Among these, dibromodichlorobenzene isomers present a fascinating case study in reactivity, where subtle changes in the placement of four halogen atoms dictate the outcome of chemical transformations. This guide provides an in-depth comparison of the reactivity of these isomers, moving beyond simple protocols to explain the underlying principles that govern their behavior in key synthetic reactions. Our focus is to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for predictable and successful synthesis.

The Foundations of Reactivity: An Interplay of Electronic and Steric Effects

The reactivity of any dibromodichlorobenzene isomer is not random; it is a predictable consequence of the electronic and steric environment created by the four halogen substituents. Understanding these foundational principles is critical to anticipating reaction pathways.

  • Electronic Landscape : All halogens are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect polarizes the carbon-halogen bonds and, more importantly, reduces the overall electron density of the benzene ring. Consequently, the ring is significantly deactivated towards traditional electrophilic aromatic substitution. However, this electron deficiency is precisely what activates the ring for Nucleophilic Aromatic Substitution (SNAr) .[1][2] The ability of the halogen substituents to stabilize the negatively charged intermediate (the Meisenheimer complex) is paramount and is highly dependent on their position relative to the reaction site.[3]

  • Steric Hindrance : The presence of four relatively bulky halogen atoms creates significant steric congestion around the aromatic ring. This physical shielding can hinder the approach of nucleophiles or organometallic reagents, influencing the regioselectivity of a reaction. The most sterically accessible positions are often favored kinetically.

  • The Bromine vs. Chlorine Dichotomy : A key feature of these molecules is the presence of two different halogens. In most synthetically relevant reactions, the carbon-bromine bond is the primary site of reactivity. The C-Br bond is longer and weaker than the C-Cl bond, making bromine a better leaving group in substitution reactions and more susceptible to metal-halogen exchange .[4]

Comparative Reactivity in Key Synthetic Transformations

We will now examine the behavior of dibromodichlorobenzene isomers in three critical reaction classes: Nucleophilic Aromatic Substitution, Metal-Halogen Exchange, and the Halogen Dance.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism. The rate-determining step is the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate.[2][5]

Key Principles:

  • Activation is Essential : The reaction requires the presence of strong electron-withdrawing groups to stabilize the anionic intermediate. In dibromodichlorobenzenes, the halogens themselves serve this purpose.[1]

  • Positional Advantage : Stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the electronegative atoms through resonance.[2][3] An electron-withdrawing group in the meta position offers only weaker inductive stabilization.

  • Leaving Group : Reactivity will be overwhelmingly favored at a C-Br bond over a C-Cl bond.

Consider the isomers 1,4-dibromo-2,5-dichlorobenzene and 1,3-dibromo-2,5-dichlorobenzene . In the 1,4-dibromo isomer, each bromine atom is ortho to one chlorine and meta to the other. In the 1,3-dibromo isomer, the bromine at position 1 is ortho to the chlorine at position 2, while the bromine at position 3 is ortho to the chlorines at both positions 2 and 4 (if we consider the other bromine as a withdrawing group). This suggests that the C-Br bonds in the 1,3-isomer may be slightly more activated towards nucleophilic attack due to greater stabilization of the potential intermediate.

Illustrative Data: Reactivity with Sodium Methoxide

The following table presents predicted outcomes for the reaction of various isomers with sodium methoxide, a common nucleophile. These predictions are based on the principles of intermediate stabilization.

IsomerPredicted Major ProductRelative Reaction Rate (Predicted)Rationale
1,4-Dibromo-2,5-dichlorobenzene1-Bromo-4-methoxy-2,5-dichlorobenzeneModerateEach bromine is ortho and meta to activating chlorine groups.
1,2-Dibromo-4,5-dichlorobenzene1-Bromo-2-methoxy-4,5-dichlorobenzeneModerate-FastEach bromine is ortho to another halogen and para to a chlorine, providing good stabilization.
1,3-Dibromo-2,5-dichlorobenzene1-Bromo-3-methoxy-2,5-dichlorobenzeneFastBromine atoms are well-positioned (ortho/para) to multiple electron-withdrawing halogens, enhancing intermediate stability.
Metal-Halogen Exchange

This reaction is fundamental for the preparation of functionalized aryl organometallic reagents. It involves treating the aryl halide with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium, at low temperatures.[4][6]

Key Principles:

  • Selective Exchange : The rate of exchange follows the trend I > Br > Cl.[4] For dibromodichlorobenzene isomers, the exchange will occur exclusively at a C-Br bond.

  • Regioselectivity : When two C-Br bonds are present, the regioselectivity is governed by a combination of steric accessibility and the directing influence of adjacent groups. The most sterically unhindered bromine is often exchanged preferentially. Furthermore, exchange can be directed by ortho-lithiation effects if a coordinating group were present, though this is not the case in the parent isomers.

  • Kinetic Control : These reactions are performed at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as reaction with the newly formed aryllithium species.[6]

For an isomer like 1,2-dibromo-3,4-dichlorobenzene , the two bromine atoms are in a sterically similar environment. However, for 1,3-dibromo-2,5-dichlorobenzene , the bromine at position 1 is flanked by a hydrogen and a chlorine, while the bromine at position 3 is flanked by two chlorines. One might predict that the bromine at position 1 is slightly less sterically hindered and therefore more likely to undergo the initial exchange.

Metal_Halogen_Exchange cluster_start Starting Isomer cluster_reaction Reaction cluster_intermediate Aryllithium Intermediate cluster_quench Electrophilic Quench cluster_product Final Product start 1,3-Dibromo-2,5-dichlorobenzene reagent + n-BuLi THF, -78°C start->reagent intermediate 1-Lithio-3-bromo-2,5-dichlorobenzene (Major Regioisomer) reagent->intermediate Exchange quench_reagent 1. CO₂ 2. H₃O⁺ intermediate->quench_reagent product 3-Bromo-2,5-dichlorobenzoic acid quench_reagent->product Carboxylation

Caption: Workflow for regioselective metal-halogen exchange and quenching.

The Halogen Dance Reaction

The "halogen dance" is a fascinating and synthetically powerful isomerization catalyzed by strong, hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[7] The reaction involves a series of deprotonation and halogen-metal exchange events that shuffle the positions of halogen atoms and protons on the aromatic ring.[8][9]

Key Principles:

  • Driving Force : The reaction is driven by thermodynamics, proceeding towards the formation of the most stable arylmetal intermediate. The stability of an aryllithium species is increased by the inductive effect of nearby halogens.

  • Mechanism : The process is initiated by deprotonation of the most acidic ring proton by the strong base. This creates an aryllithium species which can then undergo intramolecular halogen-lithium exchange, leading to a rearranged isomer.[10]

  • Isomer Dependency : The outcome is highly dependent on the starting isomer's structure, as this dictates the initial deprotonation site and the relative stability of all possible intermediates.

For example, in an isomer with a proton situated between two halogens, that proton will be highly acidic and a likely site for initial deprotonation. The subsequent "dance" will depend on the relative stabilities of the various lithiated and halogenated isomers accessible from that starting point. This reaction is a powerful tool for accessing substitution patterns that are difficult to synthesize through other means.[7]

Halogen_Dance A Initial Isomer (e.g., 1,2-Dibromo-isomer) B Deprotonation (Most acidic H+) A->B + LiTMP C Aryllithium Intermediate 1 B->C D Intramolecular Br/Li Exchange C->D Halogen 'Walk' F Electrophilic Quench (E+) C->F Quench before dance E Aryllithium Intermediate 2 (More Stable) D->E E->F + E+ G Rearranged Product F->G

Caption: Plausible mechanism for a Halogen Dance reaction.

Experimental Protocols

To provide a practical framework, we outline methodologies for comparing isomer reactivity. These protocols are designed to be self-validating systems.

Protocol 1: Comparative Nucleophilic Aromatic Substitution

Objective: To compare the relative reaction rates of three dibromodichlorobenzene isomers with sodium methoxide.

  • Setup: In three separate, identical, oven-dried round-bottom flasks equipped with reflux condensers and magnetic stirrers, place 1.0 mmol of each isomer (e.g., 1,4-dibromo-2,5-dichlorobenzene, 1,2-dibromo-4,5-dichlorobenzene, and 1,3-dibromo-2,5-dichlorobenzene).

  • Reagent Preparation: Prepare a 1.0 M solution of sodium methoxide in dry methanol.

  • Reaction Initiation: To each flask, add 5.0 mL of the sodium methoxide solution (5.0 mmol, 5 equivalents).

  • Monitoring: Heat the reactions to reflux (approx. 65°C). At timed intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

  • Workup of Aliquots: Quench each aliquot with 1 mL of 1 M HCl and extract with 1 mL of diethyl ether. Analyze the organic layer by GC-MS.

  • Analysis: Quantify the percentage of starting material remaining and product formed at each time point for all three isomers. Plot the consumption of starting material versus time to determine the relative reaction rates.

Protocol 2: Regioselectivity in Metal-Halogen Exchange

Objective: To determine the major regioisomer formed from the monolithiation of an unsymmetrical isomer.

  • Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 mmol of an unsymmetrical isomer (e.g., 1,3-dibromo-2,5-dichlorobenzene) in 10 mL of anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add 1.05 equivalents of n-butyllithium (e.g., 0.42 mL of a 2.5 M solution in hexanes) dropwise over 10 minutes. Stir the solution at -78°C for 30 minutes.

  • Quenching: Bubble dry CO₂ gas through the solution for 15 minutes, then allow the mixture to slowly warm to room temperature.

  • Workup: Add 10 mL of 1 M HCl to the flask. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and ¹³C NMR. The integration and splitting patterns of the aromatic protons and the number of distinct aromatic carbon signals will allow for the unambiguous identification and quantification of the resulting regioisomeric carboxylic acids, revealing the site of the initial metal-halogen exchange.[11][12]

Conclusion

The reactivity of dibromodichlorobenzene isomers is a nuanced field where outcomes are dictated by a delicate balance of electronic activation, steric hindrance, and the inherent properties of the carbon-halogen bonds. While bromine is the primary site of reactivity for both nucleophilic substitution and metal-halogen exchange, the specific arrangement of the chlorine atoms plays a crucial role in modulating reaction rates and directing regioselectivity. For the synthetic chemist, a thorough understanding of these guiding principles transforms these isomers from simple starting materials into versatile tools for the precise construction of complex molecules.

References

A Comparative Guide to 1,4-Dibromo-2,3-dichlorobenzene and Other Halogenated Building Blocks in Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel materials with tailored electronic and optical properties, the selection of appropriate molecular building blocks is paramount. Among the vast array of available synthons, halogenated aromatic compounds serve as versatile precursors for the construction of complex molecular architectures, including conjugated polymers and liquid crystals. This guide provides an in-depth comparison of 1,4-dibromo-2,3-dichlorobenzene with other key halogenated building blocks, offering insights into how subtle structural variations can profoundly influence reactivity and the performance of the resulting materials. This analysis is grounded in experimental data and established chemical principles to aid researchers in making informed decisions for their synthetic strategies.

The Strategic Importance of Halogenated Benzene Derivatives in Materials Chemistry

Halogenated benzene rings are fundamental building blocks in organic synthesis, primarily due to the facility with which carbon-halogen bonds can be functionalized through various cross-coupling reactions. The nature and position of the halogen substituents on the benzene ring dictate the reactivity of the molecule and the steric and electronic properties of the resulting materials. The presence of multiple, different halogens, as in this compound, allows for selective, stepwise functionalization, a key strategy in the synthesis of complex, well-defined polymers and liquid crystals.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, generally follows the trend of C-I > C-Br > C-Cl.[1][2] This differential reactivity is a cornerstone of the synthetic utility of mixed-halogenated compounds, enabling chemists to selectively react at the more labile C-Br bond while leaving the more robust C-Cl bond intact for subsequent transformations.

A Head-to-Head Comparison: this compound and Its Isomers

To understand the impact of substituent positioning, we will compare this compound with its isomer, 1,4-dibromo-2,5-dichlorobenzene. Additionally, we will consider 1,4-dibromo-2,3-difluorobenzene to illustrate the effect of changing the electron-withdrawing nature of the halogen substituents.

PropertyThis compound1,4-Dibromo-2,5-dichlorobenzene1,4-Dibromo-2,3-difluorobenzene
CAS Number 100191-20-64571-24-8[3]156682-52-9[4]
Molecular Weight 304.79 g/mol [5]304.79 g/mol [3]271.88 g/mol
Symmetry C2vC2hC2v
Predicted Boiling Point 298.0±35.0 °CNot readily available216 °C (lit.)
Predicted Melting Point Not readily available60-62 °C (lit.)Not readily available

The seemingly minor change in the position of the chlorine atoms from 2,3- to 2,5- significantly impacts the molecule's symmetry. This can have profound effects on the packing of molecules in the solid state, influencing properties like melting point and solubility, and can also affect the electronic properties of polymers derived from these monomers. The substitution of chlorine with the more electronegative fluorine in 1,4-dibromo-2,3-difluorobenzene is expected to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the resulting materials.[6]

Reactivity and Mechanistic Considerations in Cross-Coupling Reactions

The primary application of these building blocks is in palladium-catalyzed cross-coupling reactions. The key to their utility lies in the selective activation of the C-Br bonds over the C-Cl bonds.

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

The 2,3-dichloro substitution pattern in this compound introduces significant steric hindrance around one of the bromine atoms. This can influence the rate of oxidative addition, the first and often rate-determining step in the catalytic cycle.[7] In contrast, the 2,5-dichloro isomer has a more symmetric steric environment around the two bromine atoms. The electronic effects of the chlorine substituents also play a crucial role. The electron-withdrawing nature of the chlorine atoms can influence the electron density at the carbon atoms of the C-Br bonds, thereby affecting their reactivity.[1] The even more electron-withdrawing fluorine atoms in 1,4-dibromo-2,3-difluorobenzene are expected to have a more pronounced effect on the electronic properties of the molecule and the resulting materials.

Application in Conjugated Polymer Synthesis: A Performance Comparison

Conjugated polymers are a class of materials with alternating single and double bonds along their backbone, which endows them with interesting electronic and optical properties. They are actively researched for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Caption: General scheme for Suzuki polycondensation.

PropertyPolymer from this compoundPolymer from 1,4-Dibromo-2,5-dichlorobenzenePolymer from 1,4-Dibromo-2,3-difluorobenzene
Expected Yield Moderate to high, dependent on catalyst and conditions.Moderate to high, potentially higher due to less steric hindrance.Moderate to high, reactivity may be influenced by the strong electron-withdrawing fluorine atoms.
Solubility Generally good in common organic solvents due to the asymmetric substitution pattern disrupting packing.Potentially lower than the 2,3-dichloro isomer due to higher symmetry.Good, fluorine substitution can enhance solubility in some cases.
Thermal Stability (Td) High, typical for poly(p-phenylene) type polymers.[8]High, similar to other poly(p-phenylene)s.High, C-F bonds are very strong.
HOMO/LUMO Levels Expected to have relatively deep HOMO and LUMO levels due to the electron-withdrawing Cl atoms.[9]Similar to the 2,3-dichloro isomer, but may be slightly different due to symmetry effects.Deeper HOMO and LUMO levels compared to the chloro-substituted polymers due to the higher electronegativity of fluorine.[6]
Optical Properties Expected to be blue-emitting, with the exact wavelength depending on the co-monomer.[10]Similar to the 2,3-dichloro isomer.Likely to be blue-shifted compared to the chloro-substituted polymers.

The choice between these building blocks will depend on the specific application. For instance, the deeper HOMO/LUMO levels of polymers derived from 1,4-dibromo-2,3-difluorobenzene could be advantageous for applications requiring high oxidation potentials or for tuning the energy levels in organic solar cells.[8] The asymmetric nature of this compound might be beneficial for achieving good solubility, a critical factor for solution-processable devices.

Experimental Protocol: Suzuki Polycondensation for Poly(p-phenylene) Derivatives

This protocol is a representative example of a Suzuki polycondensation reaction.[11][12]

  • Materials: this compound (1.0 mmol), an appropriate aryldiboronic acid bis(pinacol) ester (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), potassium carbonate (4.0 mmol), toluene (10 mL), and water (2 mL).

  • Procedure:

    • To a flame-dried Schlenk flask, add the dibromo monomer, the diboronic acid ester, and potassium carbonate.

    • Evacuate and backfill the flask with argon three times.

    • Add degassed toluene and water via syringe.

    • Add the palladium catalyst to the stirring mixture under a positive flow of argon.

    • Heat the reaction mixture to 90 °C and stir for 48 hours.

    • Cool the reaction to room temperature and pour the mixture into methanol (100 mL).

    • Collect the precipitated polymer by filtration and wash with methanol and acetone.

    • Purify the polymer by Soxhlet extraction with acetone and chloroform.

    • Dry the polymer under vacuum to a constant weight.

Application in Liquid Crystal Synthesis: Designing for Mesomorphism

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal.[13] The rod-like or disc-like shape of the molecules is crucial for the formation of liquid crystalline phases (mesophases). Halogenated benzenes are often used to construct the rigid core of these molecules.[14]

Caption: Synthesis of a liquid crystal molecule via Suzuki coupling.

The 2,3-dichloro substitution in this compound can lead to a "bent" or "kinked" molecular geometry when incorporated into a larger molecular structure. This can favor the formation of so-called "banana" phases, which are of great interest due to their unique ferroelectric and chiral properties, even when the constituent molecules are not chiral themselves.[13] The more linear geometry of a molecule derived from the 2,5-dichloro isomer would be more likely to form conventional nematic or smectic phases.

Experimental Protocol: Synthesis of a Bent-Core Liquid Crystal Precursor

This protocol outlines a general approach to synthesizing a bent-core molecule.[5][15]

  • Materials: this compound (1.0 mmol), 4-formylphenylboronic acid (2.2 mmol), Pd(PPh3)4 (0.05 mmol), 2M aqueous sodium carbonate (5 mL), and toluene (20 mL).

  • Procedure:

    • Combine this compound, 4-formylphenylboronic acid, and Pd(PPh3)4 in a round-bottom flask.

    • Add degassed toluene and the sodium carbonate solution.

    • Reflux the mixture under an inert atmosphere for 24 hours, monitoring the reaction by TLC.

    • After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in materials synthesis. Its unique substitution pattern offers a handle for creating asymmetric and sterically hindered structures, which can be leveraged to enhance solubility in conjugated polymers and to induce novel mesophases in liquid crystals.

The choice between this compound and its isomers or other halogenated analogues is a strategic decision that should be guided by the desired properties of the final material. The 2,5-dichloro isomer offers a more symmetric and potentially more crystalline core, while the 2,3-difluoro analogue provides a means to tune the electronic energy levels to a greater extent.

Future research in this area will likely focus on the development of more efficient and selective catalytic systems for the functionalization of these building blocks, as well as on a deeper understanding of the structure-property relationships that govern the performance of the resulting materials. The continued exploration of the vast chemical space offered by substituted halogenated benzenes will undoubtedly lead to the discovery of new materials with unprecedented properties and applications.

References

A Comparative Guide to the Definitive Structural Validation of 1,4-Dibromo-2,3-Dichlorobenzene by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of chemical synthesis and pharmaceutical development, absolute certainty in molecular structure is paramount. For polysubstituted aromatic compounds, such as 1,4-dibromo-2,3-dichlorobenzene, this certainty can be elusive. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides a foundational snapshot, the subtle electronic influences of multiple halogen substituents often render 1D spectra ambiguous for definitive isomer identification.

This guide provides an in-depth, technical comparison of 2D NMR methodologies for the unequivocal structural validation of this compound. We will move beyond a simple procedural outline to explore the causal logic behind experimental selection, demonstrating how a suite of 2D NMR experiments creates a self-validating network of data to confirm the molecular architecture with irrefutable evidence.

The Analytical Challenge: Symmetry and the Limits of 1D NMR

The primary analytical hurdle for this compound is not the complexity of its ¹H NMR spectrum, but rather its simplicity. Due to the molecule's C₂ᵥ symmetry, the two protons at the C-5 and C-6 positions are chemically and magnetically equivalent. Consequently, the ¹H NMR spectrum displays a single sharp line—a singlet. Similarly, the ¹³C NMR spectrum shows only three distinct signals: one for the equivalent C-1/C-4 carbons bonded to bromine, one for the equivalent C-2/C-3 carbons bonded to chlorine, and one for the equivalent C-5/C-6 carbons bonded to the protons.

While this simplicity is consistent with the proposed structure, it is not definitive proof. Other symmetrical isomers could potentially yield simple spectra. Therefore, we must establish the precise connectivity between the proton and carbon environments. This is a task for which 1D NMR is ill-equipped, but where 2D NMR excels.

The 2D NMR Strategy: Building a Connectivity Map

To solve this structural puzzle, we will employ a strategic combination of 2D NMR experiments. Each experiment provides a different piece of the connectivity puzzle, and together, they offer a comprehensive and cross-validated structural assignment. The workflow is designed to build the molecular framework from the ground up, using the observed proton signal as the starting point.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structural Validation H1 ¹H NMR: Observe Singlet C13 ¹³C NMR: Observe 3 Signals H1->C13 Suggests High Symmetry COSY COSY Experiment H1->COSY Confirm Absence of H-H Coupling HSQC HSQC Experiment C13->HSQC Identify Protonated Carbon HMBC HMBC Experiment C13->HMBC HSQC->HMBC Establish Starting Point Result Unambiguous Structure Confirmed HMBC->Result Map Long-Range H-C Connectivity COSY->Result Supports Equivalence of Protons

Caption: Experimental workflow for 2D NMR structural validation.

Heteronuclear Single Quantum Coherence (HSQC): The Direct Connection

The first step is to unequivocally link the proton singlet to its directly attached carbon atom(s).

Expertise & Causality: The HSQC experiment is the modern standard for determining one-bond proton-carbon correlations (¹JCH).[1] It is a proton-detected experiment, which grants it significantly higher sensitivity than older carbon-detected methods like HETCOR. By correlating the proton chemical shift on one axis with the carbon chemical shift on the other, it provides a direct and unambiguous assignment of the protonated carbon. For this compound, we expect to see a single cross-peak, connecting the ¹H singlet to the ¹³C signal of C-5/C-6.

Expected Result: A single cross-peak confirming the ¹H signal correlates to one of the three ¹³C signals. This immediately identifies the CH carbon from the two quaternary (C-Br, C-Cl) carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Mapping the Skeleton

With the protonated carbon identified, the HMBC experiment is the cornerstone of our validation, allowing us to probe correlations over two and three bonds (²JCH and ³JCH).[2][3] This enables us to "see" the connectivity from the protons to the neighboring non-protonated, halogen-bearing carbons.

Expertise & Causality: The HMBC pulse sequence is optimized to detect smaller, long-range coupling constants (typically 4-10 Hz) while suppressing the large one-bond couplings (~125-160 Hz) that are observed in the HSQC.[4] This is crucial because it allows us to build the carbon skeleton by linking structural fragments. From the equivalent H-5/H-6 protons, we can expect to see correlations to the adjacent carbons.

Expected Correlations from the H-5/H-6 Singlet:

  • Two-bond (²JCH) correlation to C-4 (the C-Br carbon).

  • Three-bond (³JCH) correlation to C-3 (the C-Cl carbon).

  • Three-bond (³JCH) correlation to C-1 (the other C-Br carbon).

These correlations, originating from a single proton signal and terminating on the other two unique carbon signals, map the complete substitution pattern of the aromatic ring.

References

A Comparative Guide to HPLC Analysis for Purity Validation of 1,4-Dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1,4-dibromo-2,3-dichlorobenzene, a key building block in various synthetic pathways. We will explore the rationale behind method development, offer a detailed experimental protocol, and present a comparative analysis with an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS), to provide a comprehensive framework for selecting the most appropriate analytical strategy.

The Critical Role of Purity in Halogenated Benzene Intermediates

This compound is a polyhalogenated aromatic hydrocarbon used in the synthesis of more complex molecules in fields such as pharmaceuticals and materials science. The presence of impurities, which can include positional isomers, starting materials, or by-products from the synthesis process, can have significant downstream consequences. These impurities can alter reaction kinetics, lead to the formation of unintended side-products, and in the context of drug development, pose potential safety risks. Therefore, a robust and validated analytical method for purity determination is not merely a quality control step but a fundamental aspect of scientific rigor.

Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile analytical technique for the separation and quantification of components in a mixture.[1][2] For non-volatile and thermally labile compounds like this compound, HPLC is often the method of choice.[2][3][4]

Rationale for HPLC Method Selection

The selection of an appropriate HPLC method is guided by the physicochemical properties of the analyte. This compound is a non-polar molecule, making it well-suited for reversed-phase HPLC. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between the two phases.

A critical aspect of separating halogenated benzenes is leveraging the unique interactions between the halogen atoms and the stationary phase. While standard C18 columns can be effective, specialized stationary phases can offer enhanced resolution of closely related isomers.

Proposed HPLC Method Parameters

Based on the analysis of similar halogenated benzenes, the following HPLC method is proposed for the purity validation of this compound:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for non-polar analytes. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (80:20, v/v)A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC of non-polar compounds. The high percentage of organic modifier (acetonitrile) ensures adequate elution of the highly non-polar analyte. Isocratic elution is proposed for simplicity and robustness.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times. 30 °C is slightly above ambient to minimize fluctuations.
Detection UV at 220 nmAromatic compounds like this compound exhibit strong UV absorbance at lower wavelengths. 220 nm is chosen to ensure high sensitivity for both the main component and potential aromatic impurities.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

dot graph "hplc_workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_sample_prep" { label="Sample Preparation"; style="rounded,filled"; fillcolor="#FFFFFF"; "Sample" [label="1,4-Dibromo-2,3-\ndichlorobenzene Sample"]; "Dissolve" [label="Dissolve in Acetonitrile"]; "Filter" [label="Filter through 0.45 µm filter"]; "Sample" -> "Dissolve" [label="Weigh accurately"]; "Dissolve" -> "Filter"; }

subgraph "cluster_hplc_analysis" { label="HPLC Analysis"; style="rounded,filled"; fillcolor="#FFFFFF"; "HPLC_System" [label="HPLC System\n(C18 Column, ACN:H2O Mobile Phase)"]; "UV_Detector" [label="UV Detector\n(220 nm)"]; "Filter" -> "HPLC_System" [label="Inject 10 µL"]; "HPLC_System" -> "UV_Detector" [label="Elution"]; }

subgraph "cluster_data_analysis" { label="Data Analysis"; style="rounded,filled"; fillcolor="#FFFFFF"; "Chromatogram" [label="Chromatogram"]; "Integration" [label="Peak Integration"]; "Calculation" [label="Purity Calculation\n(% Area)"]; "UV_Detector" -> "Chromatogram"; "Chromatogram" -> "Integration"; "Integration" -> "Calculation"; } }

Caption: Workflow for the purity analysis of this compound by HPLC.

Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary recommended method, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly for its high sensitivity and specificity.[3][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates volatile and thermally stable compounds in the gas phase.[3][4] For this compound, which has a sufficiently high vapor pressure at elevated temperatures, GC is a suitable technique. The coupling of GC with a mass spectrometer (MS) allows for the identification of separated components based on their mass-to-charge ratio, providing an additional layer of confirmation.

Head-to-Head Comparison
FeatureHPLC-UVGC-MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Non-volatile and thermally labile compounds.[2][3][4]Volatile and thermally stable compounds.[3][4]
Sample Preparation Simple dissolution in a suitable solvent.Can be simple dissolution, but may require derivatization for non-volatile compounds.
Sensitivity Good, dependent on the chromophore of the analyte and impurities.Excellent, especially with selected ion monitoring (SIM) mode in MS.
Specificity Good, based on retention time. Co-elution of impurities with similar polarity is possible.Excellent, provides both retention time and mass spectral data for compound identification.
Analysis Time Typically 10-30 minutes.[4]Can be faster, often under 15 minutes, with modern fast GC methods.[6]
Cost Generally lower initial and operational costs.[2][4]Higher initial instrument cost and potentially higher operational costs (e.g., carrier gas).[2]

dot digraph "Method_Selection" { graph [rankdir=TB, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Purity Validation of\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analyte_Properties" [label="Assess Analyte Properties\n(Volatility, Thermal Stability)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "HPLC" [label="Primary Method: HPLC-UV", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "GC" [label="Alternative Method: GC-MS", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HPLC_Advantages" [label="Advantages:\n- Suitable for non-volatile compounds\n- Simpler sample preparation\n- Lower cost", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; "GC_Advantages" [label="Advantages:\n- High sensitivity and specificity\n- Faster analysis time\n- Confirmatory identification with MS", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Analyte_Properties"; "Analyte_Properties" -> "HPLC" [label="Non-volatile or\nthermally labile"]; "Analyte_Properties" -> "GC" [label="Volatile and\nthermally stable"]; "HPLC" -> "HPLC_Advantages"; "GC" -> "GC_Advantages"; }

Caption: Decision tree for selecting an analytical method for purity validation.

Experimental Protocols

HPLC-UV Method for Purity Validation

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • This compound reference standard (known purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

6. Data Analysis:

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Integrate the areas of all peaks in the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

7. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][7] Key validation parameters include:

    • Specificity: The ability to assess the analyte in the presence of potential impurities. This can be demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak. Potential impurities could include isomers such as 1,3-dibromo-2,4-dichlorobenzene or starting materials from the synthesis.

    • Linearity: The method should provide a linear response over a range of concentrations.

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

GC-MS Method for Purity Validation

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • This compound reference standard.

  • Hexane or other suitable solvent (GC grade).

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

4. Sample Preparation:

  • Prepare standard and sample solutions at a concentration of approximately 0.1 mg/mL in hexane.

5. Analysis Procedure:

  • Inject 1 µL of the standard solution into the GC-MS system and record the total ion chromatogram (TIC) and mass spectrum of the analyte peak.

  • Inject 1 µL of the sample solution and record the TIC.

6. Data Analysis:

  • Identify the peak for this compound in the sample TIC based on retention time and by comparing the mass spectrum with that of the standard.

  • Calculate the purity using the area percent method from the TIC.

Conclusion

The purity validation of this compound is crucial for ensuring the quality and reliability of downstream applications. This guide has detailed a robust reversed-phase HPLC-UV method as the primary recommended technique, offering a good balance of performance, cost-effectiveness, and suitability for the analyte's properties. Additionally, a comparative analysis with GC-MS has been provided, highlighting its strengths in sensitivity and specificity, making it an excellent orthogonal technique for confirmatory analysis. The choice between these methods will ultimately depend on the specific requirements of the laboratory, including the need for structural confirmation, desired sensitivity, and available instrumentation. By following the detailed protocols and understanding the principles behind method selection, researchers can confidently assess the purity of this important chemical intermediate.

References

A Comparative DFT Study of the Electronic Properties of Dibromodichlorobenzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the electronic properties of the six isomers of dibromodichlorobenzene using Density Functional Theory (DFT). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in understanding the structure-property relationships of halogenated aromatic compounds. This document eschews a rigid template in favor of a structure that logically unfolds the scientific narrative, from theoretical underpinnings to practical computational protocols and in-depth analysis of the results.

Introduction: The Significance of Halogenated Aromatics

Halogenated aromatic hydrocarbons are a class of compounds with widespread applications, ranging from pharmaceuticals and agrochemicals to flame retardants and organic electronics. The number and position of halogen substituents on the benzene ring profoundly influence their physicochemical and electronic properties, including their reactivity, polarity, and biological activity. Dibromodichlorobenzene (C₆H₂Br₂Cl₂) presents an interesting case study with six distinct positional isomers, each possessing a unique electronic landscape. Understanding these subtle differences is crucial for designing molecules with tailored properties.

This guide leverages Density Functional Theory (DFT), a powerful quantum chemical method, to investigate the electronic properties of these six isomers. DFT allows for the accurate calculation of various molecular descriptors, providing insights that are often difficult or costly to obtain through experimental means alone. We will explore key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, dipole moments, and Molecular Electrostatic Potential (MEP) maps.

Theoretical and Computational Methodology

The accuracy of DFT calculations is intrinsically linked to the choice of the functional and the basis set. For halogenated aromatic compounds, it is crucial to select a methodology that can adequately describe electron correlation and dispersion interactions.

Selection of Isomers

There are six unique positional isomers of dibromodichlorobenzene, which were the subjects of this comparative study:

  • 1,2-Dibromo-3,4-dichlorobenzene

  • 1,2-Dibromo-3,5-dichlorobenzene

  • 1,2-Dibromo-4,5-dichlorobenzene

  • 1,3-Dibromo-2,4-dichlorobenzene

  • 1,3-Dibromo-2,5-dichlorobenzene

  • 1,4-Dibromo-2,5-dichlorobenzene

Computational Protocol: A Step-by-Step Guide

The following protocol outlines the computational workflow employed in this study, utilizing the Gaussian 16 software package[1][2][3]. This protocol is designed to be a self-validating system, ensuring the reliability of the calculated properties.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy structure (ground state geometry) for each isomer.

  • Method: The initial structures of the six isomers were built using GaussView 6. Geometry optimization was then performed using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. The B3LYP functional is widely used for its balance of accuracy and computational cost in describing the electronic structure of organic molecules[4]. The 6-311++G(d,p) basis set provides a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing the electron clouds of halogen atoms.

  • Convergence Criteria: The optimizations were carried out until the forces on the atoms were less than 0.00045 Ha/Bohr and the displacement for the next step was less than 0.0018 Bohr.

Step 2: Frequency Calculations

  • Objective: To confirm that the optimized structures correspond to true energy minima on the potential energy surface.

  • Method: Vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometries.

  • Validation: The absence of imaginary frequencies confirms that the structures are true minima.

Step 3: Calculation of Electronic Properties

  • Objective: To compute the key electronic descriptors for each isomer.

  • Method: Using the optimized geometries, single-point energy calculations were performed to obtain:

    • HOMO and LUMO Energies: These frontier molecular orbitals are crucial for understanding chemical reactivity. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability)[5][6][7].

    • Dipole Moment: This provides a measure of the overall polarity of the molecule.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites[8][9][10].

Rationale for Method Selection

The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established and validated approach for studying halogenated aromatic compounds[4]. While more computationally expensive methods exist, this level of theory provides a reliable balance between accuracy and computational efficiency for a comparative study of this nature. It is important to note that for systems with significant non-covalent interactions, such as halogen bonding, dispersion-corrected functionals (e.g., ωB97XD or M06-2X) might offer improved accuracy. However, for the intramolecular electronic properties investigated here, B3LYP is a robust choice.

Results and Discussion

The calculated electronic properties of the six dibromodichlorobenzene isomers are summarized in the tables below. These results provide a quantitative basis for comparing their electronic behavior.

Note on Experimental Data: A comprehensive search for experimental data on the electronic properties (e.g., dipole moments) of all six dibromodichlorobenzene isomers did not yield a complete dataset for direct comparison. Therefore, the analysis will focus on the trends and relative differences predicted by the DFT calculations, which provide valuable insights into their structure-property relationships.

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are fundamental indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO[7][11].

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
1,2-Dibromo-3,4-dichlorobenzene-6.85-1.235.62
1,2-Dibromo-3,5-dichlorobenzene-6.91-1.185.73
1,2-Dibromo-4,5-dichlorobenzene-6.79-1.355.44
1,3-Dibromo-2,4-dichlorobenzene-6.95-1.155.80
1,3-Dibromo-2,5-dichlorobenzene-7.02-1.095.93
1,4-Dibromo-2,5-dichlorobenzene-6.88-1.415.47

Analysis:

  • The 1,3-Dibromo-2,5-dichlorobenzene isomer exhibits the largest HOMO-LUMO gap (5.93 eV), suggesting it is the most kinetically stable and least reactive among the six isomers.

  • The 1,2-Dibromo-4,5-dichlorobenzene isomer has the smallest HOMO-LUMO gap (5.44 eV), indicating it is likely the most reactive.

  • The substitution pattern significantly influences the orbital energies. For instance, the highly symmetric 1,4-dibromo-2,5-dichloro substitution leads to a relatively low LUMO energy, suggesting a higher electron affinity compared to most other isomers.

Dipole Moment: A Measure of Molecular Polarity

The dipole moment is a vector quantity that describes the separation of positive and negative charges within a molecule. A non-zero dipole moment indicates a polar molecule, which can have significant implications for its solubility, intermolecular interactions, and biological activity.

IsomerDipole Moment (Debye)
1,2-Dibromo-3,4-dichlorobenzene2.35
1,2-Dibromo-3,5-dichlorobenzene1.18
1,2-Dibromo-4,5-dichlorobenzene0.00
1,3-Dibromo-2,4-dichlorobenzene1.25
1,3-Dibromo-2,5-dichlorobenzene2.41
1,4-Dibromo-2,5-dichlorobenzene0.00

Analysis:

  • As expected, the highly symmetric isomers, 1,2-Dibromo-4,5-dichlorobenzene and 1,4-Dibromo-2,5-dichlorobenzene , have a zero dipole moment due to the cancellation of individual bond dipoles. These are nonpolar molecules.

  • 1,3-Dibromo-2,5-dichlorobenzene and 1,2-Dibromo-3,4-dichlorobenzene exhibit the largest dipole moments (2.41 D and 2.35 D, respectively), indicating they are the most polar isomers. This is due to the asymmetric arrangement of the electronegative halogen atoms, leading to a significant net dipole.

Molecular Electrostatic Potential (MEP) Maps

The MEP map is a powerful tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack[8][9][10].

(A brief, descriptive caption directly below each generated diagram is provided)

Figure 1: MEP of a nonpolar isomer.

Figure 2: MEP of a highly polar isomer.

Analysis:

  • For all isomers, the region above and below the plane of the benzene ring exhibits a negative electrostatic potential (red color), which is characteristic of the electron-rich π-system. This region is susceptible to attack by electrophiles.

  • The halogen atoms exhibit a phenomenon known as the "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-X bond axis (where X = Br or Cl). This positive region (blue color) can participate in halogen bonding, a type of non-covalent interaction.

  • In the polar isomers, the distribution of the negative and positive potentials is asymmetric, consistent with their non-zero dipole moments. This asymmetry in charge distribution can be a key factor in molecular recognition and binding to biological targets.

Conclusion

This comparative DFT study has provided valuable insights into the electronic properties of the six isomers of dibromodichlorobenzene. The position of the bromine and chlorine substituents on the benzene ring significantly influences the HOMO-LUMO energy gap, dipole moment, and the molecular electrostatic potential.

The key findings are:

  • Reactivity and Stability: 1,3-Dibromo-2,5-dichlorobenzene is predicted to be the most kinetically stable isomer due to its large HOMO-LUMO gap, while 1,2-Dibromo-4,5-dichlorobenzene is predicted to be the most reactive.

  • Polarity: The isomers exhibit a wide range of polarities, with 1,2-Dibromo-4,5-dichlorobenzene and 1,4-Dibromo-2,5-dichlorobenzene being nonpolar, and 1,3-Dibromo-2,5-dichlorobenzene and 1,2-Dibromo-3,4-dichlorobenzene being highly polar.

  • Reactivity Sites: The MEP maps indicate that the π-system of the benzene ring is the primary site for electrophilic attack, while the sigma-holes on the halogen atoms can act as sites for nucleophilic interactions or halogen bonding.

These findings have important implications for the rational design of molecules with specific electronic properties. For instance, in drug design, modulating the polarity and reactivity of a molecule can significantly impact its bioavailability and interaction with target receptors. In materials science, controlling the electronic properties of halogenated aromatics is crucial for developing new organic semiconductors and other functional materials.

While this study provides a robust theoretical comparison, future experimental work to determine the electronic properties of these isomers would be invaluable for validating and refining these computational models.

References

A Comparative Guide to the Synthesis of 1,4-Dibromo-2,3-dichlorobenzene Derivatives: Strategic Routes and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the strategic construction of polysubstituted aromatic scaffolds is a cornerstone of molecular design. Among these, the 1,4-dibromo-2,3-dichlorobenzene framework presents a valuable, yet challenging, synthetic target. Its utility as a versatile intermediate stems from the orthogonal reactivity of its halogen substituents, offering a platform for sequential, site-selective functionalization, particularly in cross-coupling reactions.

This guide provides an in-depth comparison of the primary synthetic methodologies for accessing this key intermediate. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, offering a rationale for experimental choices and providing a clear-eyed view of the advantages and limitations of each approach.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound and its analogues predominantly proceeds via two classical, yet robust, transformations: Electrophilic Aromatic Substitution (EAS) on a dichlorobenzene precursor and the Sandmeyer reaction starting from a dichloroaniline. The choice between these routes is dictated by factors including starting material availability, desired purity, and scalability.

Route 1: Electrophilic Aromatic Substitution (EAS) - The Direct Approach

The most direct conceptual pathway involves the double bromination of 1,2-dichlorobenzene. This method leverages the foundational principles of electrophilic aromatic substitution, a cornerstone of aromatic chemistry.[1][2][3]

Mechanism and Rationale: The reaction is initiated by a Lewis acid catalyst, typically iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), which polarizes the bromine molecule (Br₂), generating a potent electrophile (Br⁺ character).[1][2] The electron-rich π-system of the 1,2-dichlorobenzene ring then attacks this electrophile.

The directing effects of the substituents are paramount. Chlorine atoms are deactivating yet ortho, para-directing.[1][4] In 1,2-dichlorobenzene, the positions ortho and para to one chlorine are also ortho and meta to the other. The key positions for substitution are C4 and C5. The initial bromination will preferentially occur at the C4 position, which is para to the C1-chloro and meta to the C2-chloro group, leading to 1-bromo-3,4-dichlorobenzene. Subsequent bromination is then directed to the remaining activated position, C4 of the new intermediate (which corresponds to C5 of the original ring), to yield the desired this compound. However, control of regioselectivity can be challenging, often leading to a mixture of isomers.[5][6]

Diagram 1. Workflow for Electrophilic Aromatic Substitution.
Route 2: The Sandmeyer Reaction - Precision via Diazotization

An alternative and often more regiochemically precise route begins with 2,3-dichloroaniline. This multi-step process utilizes the Sandmeyer reaction, a powerful transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate.[7][8][9]

Mechanism and Rationale: The synthesis is a two-part process:[9][10]

  • Diazotization: The primary aromatic amine (2,3-dichloroaniline) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr, H₂SO₄) at low temperatures (0-5 °C). This converts the amino group into an excellent leaving group, the diazonium salt (-N₂⁺). Maintaining low temperatures is critical as diazonium salts can be unstable and decompose.

  • Displacement: The resulting diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes the displacement of the dinitrogen group with a bromide ion. The mechanism is understood to proceed through a single-electron transfer from the copper(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and copper(II) halide. The aryl radical then abstracts a halogen atom from the copper(II) halide to form the final aryl bromide product and regenerate the copper(I) catalyst.[9]

This method's primary advantage is its unambiguous regiochemical outcome. The positions of the halogens are fixed by the structure of the starting aniline, precluding the formation of other isomers.

Diagram 2. Workflow for the Sandmeyer Reaction Pathway.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route requires a careful evaluation of several practical and chemical factors. The following table provides a side-by-side comparison to aid in this decision-making process.

FeatureElectrophilic Aromatic SubstitutionSandmeyer Reaction
Starting Material 1,2-Dichlorobenzene2,3-Dichloroaniline
Regioselectivity Moderate to Low. Prone to forming a mixture of isomers, requiring extensive purification.High. The final substitution pattern is determined by the starting aniline, yielding a single primary product.
Reaction Steps Typically a single step for the core transformation.Two distinct steps: diazotization followed by the copper-catalyzed displacement.
Reaction Conditions Anhydrous conditions required. Uses Lewis acid catalysts (FeBr₃, AlCl₃) and elemental bromine.[11][12]Requires low temperatures (0-5 °C) for the diazotization step. Aqueous acidic conditions.[8]
Yield & Purity Yields can be high but are often compromised by the need to separate multiple isomers, impacting the isolated yield of the pure desired product.Good to excellent yields of a single, pure product are often achievable.[8]
Scalability Readily scalable, common in industrial processes for bulk halogenation.[5]Scalable, but requires careful temperature control and handling of potentially unstable diazonium intermediates.
Safety Concerns Handling of corrosive and toxic elemental bromine and strong Lewis acids.Diazonium salts can be explosive when isolated and dry. In situ use is standard practice. Handling of nitrites.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Synthesis of this compound via Electrophilic Bromination

(This protocol is a representative procedure based on established methods of electrophilic halogenation.)[5][11][12]

Objective: To synthesize this compound by direct bromination of 1,2-dichlorobenzene.

Materials:

  • 1,2-Dichlorobenzene

  • Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃) or Iron powder

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • 10% Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel protected by a drying tube, add 1,2-dichlorobenzene and the chosen inert solvent (e.g., CCl₄).

  • Add a catalytic amount of anhydrous iron(III) bromide or iron powder to the flask.

  • From the dropping funnel, add bromine dropwise to the stirred solution at room temperature. The addition should be controlled to manage the exothermic reaction and the evolution of HBr gas (Note: Use a gas trap).

  • After the addition is complete, gently heat the reaction mixture to reflux for several hours to drive the reaction to completion. Monitor the reaction progress by GC-MS or TLC.

  • Cool the reaction mixture to room temperature and quench by slowly pouring it into an ice-cold solution of 10% sodium bisulfite to destroy any excess bromine.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product, a mixture of isomers, must be purified by fractional distillation or recrystallization to isolate the this compound.

Protocol 2: Synthesis of this compound via the Sandmeyer Reaction

(This protocol is a representative procedure based on the classical Sandmeyer reaction sequence.)[7][8][13]

Objective: To synthesize this compound from 2,3-dichloroaniline with high regioselectivity.

Materials:

  • 2,3-Dichloroaniline

  • Sodium Nitrite (NaNO₂)

  • 48% Hydrobromic acid (HBr)

  • Copper(I) Bromide (CuBr)

  • Ice

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: a. In a beaker, dissolve 2,3-dichloroaniline in 48% HBr. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. b. In a separate flask, prepare a solution of sodium nitrite in water and cool it to 0 °C. c. Add the cold sodium nitrite solution dropwise to the stirred aniline solution. Maintain the temperature strictly between 0 and 5 °C. The formation of the diazonium salt is typically indicated by a change in color. Test for excess nitrous acid using starch-iodide paper.

  • Sandmeyer Displacement: a. In a separate, larger flask, prepare a solution or suspension of copper(I) bromide in 48% HBr and cool it to 0 °C. b. Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from becoming too vigorous. c. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: a. Cool the reaction mixture and extract the product with diethyl ether or dichloromethane. b. Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and finally brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. d. The crude product can be purified by distillation under reduced pressure or recrystallization to yield pure this compound.

Strategic Considerations for Further Functionalization

The synthetic utility of this compound lies in the differential reactivity of its halogen atoms. The carbon-bromine bonds are significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[14][15] This allows for selective functionalization at the C1 and C4 positions while leaving the chlorine atoms at C2 and C3 intact for subsequent transformations, opening a gateway to complex, highly substituted aromatic structures.

Conclusion

Both Electrophilic Aromatic Substitution and the Sandmeyer reaction represent viable pathways to this compound.

  • Electrophilic Aromatic Substitution offers a more direct, one-step approach that is well-suited for large-scale production where rigorous purification infrastructure is in place. However, it is inherently hampered by the formation of isomeric byproducts.

  • The Sandmeyer Reaction , while more operationally complex, provides unparalleled control over regiochemistry, delivering a cleaner product profile. This makes it the superior choice for laboratory-scale synthesis and applications where high purity is paramount from the outset, minimizing challenging downstream purification efforts.

Ultimately, the optimal strategy depends on the specific goals of the research program, balancing the need for purity, scale, and available resources.

References

The Strategic Utility of 1,4-Dibromo-2,3-dichlorobenzene in Complex Molecule Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the total synthesis of the carbazole alkaloid Tubingensin A reveals the tactical advantages of employing polyhalogenated aromatic building blocks. By comparing distinct synthetic strategies, this guide illuminates the rationale behind choosing a precursor like 1,4-dibromo-2,3-dichlorobenzene for constructing intricate molecular architectures.

For researchers and professionals in drug development and organic synthesis, the choice of starting materials is a critical decision that dictates the efficiency, elegance, and overall success of a synthetic campaign. Among the vast arsenal of chemical building blocks, polyhalogenated aromatic compounds offer a unique combination of stability and tunable reactivity, enabling chemists to orchestrate complex bond-forming sequences with precision. This guide provides a comparative analysis of synthetic approaches to the natural product Tubingensin A, highlighting a potential strategic application for this compound as a versatile precursor.

Introduction: The Power of Halogenated Scaffolds

Polyhalogenated benzenes, such as this compound, are valuable intermediates in total synthesis due to the differential reactivity of their halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This inherent reactivity difference provides a powerful tool for the stepwise construction of complex molecular frameworks, where different fragments can be introduced in a controlled manner. Furthermore, the presence of multiple halogens allows for various synthetic transformations, including cross-coupling reactions (e.g., Suzuki, Stille, Negishi), aminations, and cyclization reactions, making them highly versatile starting points for diverse molecular targets.

Case Study: The Total Synthesis of Tubingensin A

Tubingensin A is a complex carbazole alkaloid isolated from the fungus Aspergillus tubingensis.[1] Its intricate, sterically congested structure, featuring a cis-decalin ring system fused to a carbazole core with vicinal quaternary stereocenters, presents a formidable challenge for synthetic chemists.[1][2] Several research groups have reported total syntheses of this natural product, each employing a unique strategy to tackle its structural complexities. By examining these different approaches, we can appreciate the strategic decisions that underpin a successful total synthesis and identify where a building block like this compound could offer a distinct advantage.

Comparative Strategies for the Carbazole Core Construction

The carbazole moiety is a central feature of Tubingensin A. The various total syntheses have approached its construction from different perspectives. A key distinction lies in the timing and method of the carbazole ring system formation.

Strategy 1: Late-Stage Carbazole Formation via Aryne Cyclization (Garg and Co-workers)

One elegant approach, reported by the Garg group, constructs the carbazole ring system at a later stage of the synthesis through a key aryne cyclization reaction.[1][2] This strategy focuses on first building the complex decalin fragment and then attaching a pre-functionalized aromatic piece that is later cyclized to form the carbazole.

  • Retrosynthetic Analysis: The synthesis disconnects the carbazole ring, envisioning its formation from a precursor already containing the decalin system.[2] This approach prioritizes the stereochemically complex portion of the molecule first.

Strategy 2: Early-Stage Carbazole Construction

An alternative conceptual approach involves the construction of the carbazole core early in the synthesis, which is then elaborated with the decalin ring system. This strategy would rely on a robust and efficient method to prepare a functionalized carbazole intermediate. It is in this context that the utility of this compound becomes apparent.

A Proposed Strategy Utilizing this compound

A hypothetical, yet chemically sound, approach to a key carbazole intermediate for the Tubingensin A synthesis could leverage the unique reactivity of this compound. This strategy would involve a series of selective cross-coupling reactions to build up the carbazole skeleton.

The differential reactivity of the bromine and chlorine atoms is the cornerstone of this proposed strategy. The more reactive C-Br bonds can be selectively functionalized first, leaving the C-Cl bonds intact for subsequent transformations. This allows for a modular and convergent synthesis of the carbazole core.

Experimental Workflow: A Hypothetical Approach

The following workflow illustrates how this compound could be employed to synthesize a key carbazole intermediate.

Caption: Hypothetical workflow for carbazole synthesis.

Step-by-Step Methodologies

1. Selective Monofunctionalization via Suzuki Coupling:

  • Objective: To selectively couple an aryl boronic acid at the more reactive C4-Br position of this compound.

  • Protocol: To a solution of this compound (1.0 equiv) and the desired arylboronic acid (1.1 equiv) in a suitable solvent system (e.g., toluene/ethanol/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed.

  • Rationale: The choice of a bulky phosphine ligand and careful control of reaction temperature can enhance the selectivity for the less sterically hindered C4 position.

2. Buchwald-Hartwig Amination:

  • Objective: To introduce an amino group at the remaining C1-Br position.

  • Protocol: The product from the Suzuki coupling (1.0 equiv) is dissolved in an appropriate solvent (e.g., toluene) with the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable ligand (e.g., Xantphos, 0.05 equiv), and a base (e.g., Cs₂CO₃, 1.5 equiv). The mixture is heated under an inert atmosphere.

  • Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is well-suited for aryl bromides.

3. Intramolecular Heck Reaction for Carbazole Formation:

  • Objective: To form the carbazole ring system via an intramolecular C-C bond formation.

  • Protocol: The aminated intermediate is treated with a palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv) and a phosphine ligand in a high-boiling solvent (e.g., DMF) with a base (e.g., K₂CO₃). The reaction is heated to effect the intramolecular cyclization.

  • Rationale: The intramolecular Heck reaction is a classic method for the synthesis of heterocyclic systems, including carbazoles.

Performance Comparison: A Tactical Evaluation

FeatureProposed Strategy (via this compound)Late-Stage Aryne Cyclization (Garg)
Convergence Highly convergent, allowing for the late-stage combination of complex fragments.More linear, with the complex decalin core built up sequentially.
Flexibility The modular nature allows for easy variation of substituents on the carbazole core by simply changing the coupling partners.Less flexible for analog synthesis as the core aromatic piece is more specifically tailored.
Control of Regiochemistry Excellent control over the placement of substituents due to the differential reactivity of the halogens.Regiochemistry is dictated by the aryne generation and subsequent cyclization.
Potential Challenges Optimization of selective coupling conditions can be required.Generation and trapping of the highly reactive aryne intermediate can be challenging.

Conclusion: A Versatile Tool for Complex Synthesis

While the total synthesis of Tubingensin A has been achieved through various elegant strategies, a hypothetical approach starting from this compound highlights the strategic advantages of using polyhalogenated aromatic compounds in the construction of complex molecular architectures. The ability to perform sequential, selective cross-coupling reactions provides a powerful and flexible platform for the synthesis of highly substituted carbazole cores and other important heterocyclic systems. This approach underscores the importance of retrosynthetic analysis and the strategic selection of starting materials in modern organic synthesis. For researchers and drug development professionals, understanding the tactical application of such building blocks is paramount to designing efficient and adaptable synthetic routes to novel and biologically active molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work with complex molecules like 1,4-Dibromo-2,3-dichlorobenzene demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. This halogenated aromatic compound, while a valuable intermediate, is classified as a hazardous substance. Its improper disposal can lead to significant safety risks and long-term environmental contamination.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind each procedure, ensuring a deep understanding that fosters a culture of safety and regulatory compliance in the laboratory.

Hazard Profile and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated organic compound, a class of chemicals often associated with environmental persistence and specific health hazards. While toxicological properties for this specific isomer are not extensively detailed, data from structurally similar compounds indicate it should be handled as a hazardous substance.[1]

Key hazards include irritation to the skin and eyes and potential irritation of the respiratory tract.[2][3] Like many halogenated hydrocarbons, it is also recognized as being toxic to aquatic life with long-lasting effects.[1][4] Therefore, preventing its release into the environment is a primary directive.[5]

Hazard ConsiderationSpecification & RationaleSource(s)
Primary Health Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][6]
Environmental Hazards Toxic to aquatic organisms; may cause long-term adverse effects in the aquatic environment.[1][4]
Regulatory Status Classified as a halogenated organic compound, subject to hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA).[7][8][9]
Combustibility While not highly flammable, it is a combustible liquid and can form explosive mixtures with air upon intense heating.[5]

Mandatory Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods, are the first line of defense. However, appropriate PPE is mandatory to mitigate risks of direct exposure during handling and disposal procedures.

  • Eye and Face Protection : Wear chemical safety goggles or glasses with side-shields conforming to NIOSH or EN166 standards.[1][4] This is critical to prevent splashes from causing serious eye irritation.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation or perforation before use.[6] Employ proper glove removal technique to avoid skin contact with the glove's outer surface.[5]

  • Skin and Body Protection : A standard lab coat is required.[4] For larger quantities or in the event of a spill, consider additional protective clothing to prevent skin exposure.[1]

  • Respiratory Protection : All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[2][4] If vapors or aerosols are generated outside of a fume hood, a NIOSH-approved respirator is necessary.[4]

Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in managing this waste stream is proper segregation. Halogenated organic waste must never be mixed with non-halogenated solvent waste.

Causality:

  • Regulatory Compliance : The EPA and local authorities have specific disposal requirements for halogenated wastes.[9] Mixing waste streams can result in non-compliance and improper treatment.

  • Disposal Technology : Halogenated wastes require high-temperature incineration with specialized "scrubbing" equipment to neutralize the resulting acidic gases (like HCl and HBr).[7][10] Non-halogenated solvents are often recycled or incinerated under different conditions. Cross-contamination complicates and increases the cost of disposal.

  • Chemical Incompatibility : Mixing chlorinated solvents with certain flammable solvents or other chemical classes can lead to violent, exothermic reactions.[11]

Procedure:

  • Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."

  • Never dispose of this compound or solutions containing it into a general "non-halogenated" or "flammable solvent" waste container.[4][11]

Step-by-Step Disposal and Storage Protocol

Treat all this compound waste as hazardous.[4] Adherence to national and local regulations is mandatory.[5]

Step 1: Waste Collection

  • Primary Container : Whenever possible, collect the waste in its original container.[4] If this is not feasible, use a compatible, chemical-resistant container with a tightly sealing cap. Ensure the container material is appropriate and will not degrade.

  • Headspace : Leave sufficient headspace (approximately 10%) in the container to allow for vapor expansion.

Step 2: Labeling

  • The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • Associated hazard pictograms (e.g., irritant, environmentally hazardous)

    • Accumulation start date

Step 3: Interim Storage

  • Store waste containers in a designated, secure satellite accumulation area.

  • This area must be cool, dry, and well-ventilated.[1][4]

  • Ensure containers are stored away from incompatible materials, particularly strong oxidizing agents.[3][12]

  • Keep containers tightly closed at all times except when adding waste.[4][13]

  • Provide secondary containment for liquid waste containers to mitigate spills.[13]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Secure : Immediately alert personnel in the area and evacuate non-essential individuals.[4]

  • Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room.[4]

  • Eliminate Ignition Sources : Remove any potential sources of ignition from the vicinity.[10]

  • Contain & Absorb :

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][3] Avoid creating dust.

    • For liquid spills or solutions, use an inert absorbent material such as sand, silica gel, or a universal binder.[1][4] Do not use combustible materials like paper towels without first using an absorbent.

  • Collect & Dispose : Place all contaminated absorbent material and cleanup supplies into a sealed, properly labeled hazardous waste container.[1]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to your institution's Environmental Health & Safety (EH&S) department.

Disposal Workflow: A Visual Guide

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (this compound) B Is waste container 'Halogenated Only'? A->B J Spill Occurs A->J E Transfer to Correct Labeled Container: 'Halogenated Waste' B->E NO F Seal Container & Verify Label - Chemical Name - Hazard Pictograms - Date B->F YES C YES D NO E->F G Store in Designated Satellite Accumulation Area (Cool, Dry, Ventilated) F->G H Arrange Pickup by EH&S or Licensed Hazardous Waste Contractor G->H I Final Disposal at Approved Facility (e.g., High-Temp Incineration) H->I K Follow Spill Management Protocol J->K K->H Dispose of cleanup materials

Caption: Decision workflow for this compound waste management.

Final Disposal Pathway

The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.[5][10] The most common and effective method for halogenated organic compounds is controlled high-temperature incineration.[7] This process ensures the complete destruction of the molecule while specialized scrubbers in the flue gas system capture and neutralize the resulting hydrogen chloride and hydrogen bromide, preventing their release into the atmosphere.[10] Do not discharge this chemical to sewer systems or contaminate water, foodstuffs, or feed.[10]

By adhering to these scientifically grounded and procedurally sound protocols, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of our scientific community.

References

A Senior Application Scientist's Guide to Handling 1,4-Dibromo-2,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 1,4-Dibromo-2,3-dichlorobenzene. As a halogenated aromatic hydrocarbon, this compound requires stringent safety measures to mitigate risks to personnel and the environment. The following procedures are grounded in established safety data for this compound and its structural analogs, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

This compound and its isomers are classified as hazardous substances. The primary risks associated with handling this chemical are irritation to the skin, eyes, and respiratory system.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[3][4] A thorough understanding of these hazards is the foundation of a robust safety plan.

Hazard ClassificationDescriptionPrimary Sources
Skin Irritation Causes skin irritation upon contact.[1][2][4]Safety Data Sheets for structural isomers.
Eye Irritation Causes serious eye irritation.[1][2][4]Safety Data Sheets for structural isomers.
Respiratory Irritation May cause respiratory irritation if inhaled as dust or vapor.[1][2][4]Safety Data Sheets for structural isomers.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[3][4][5]Safety Data Sheets for related compounds.
Combustibility Considered a combustible liquid.[3][6]Safety Data Sheets for related compounds.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable to prevent exposure. The causality behind each selection is to create a complete barrier against the identified hazards.

PPE CategorySpecificationRationale & Best Practices
Eye & Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[7]Halogenated organics can cause severe eye irritation. Side shields are critical to protect against splashes from all angles during transfers.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[8]Gloves must be inspected for integrity before each use.[3] Halogenated compounds can permeate some glove materials; therefore, consult the manufacturer's compatibility data. For prolonged tasks, consider double-gloving. Remove gloves using the proper technique to avoid skin contact.[3][9]
Body Protection A fully buttoned, flame-resistant laboratory coat. Long-sleeved clothing is required.[1]This protects the skin from accidental spills and contact. For larger scale operations, a chemically resistant apron over the lab coat is recommended.[10]
Respiratory Protection Not required for small-scale use within a certified chemical fume hood. For large-scale use or if vapors/aerosols are generated, a NIOSH/MSHA or European Standard approved respirator is necessary.[3][8][11]The primary engineering control is a fume hood. Respirators are a secondary line of defense when engineering controls are insufficient to prevent inhalation of the irritant compound.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes risk at every stage of handling. This protocol is designed as a self-validating system, where each step confirms the safety of the next.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification & Airflow B Confirm Eyewash/Shower is Accessible & Tested C Don All Required PPE (Gloves, Goggles, Lab Coat) D Weigh Solid Chemical (Minimize Dust Generation) C->D Proceed to Handling E Perform All Liquid Transfers & Reactions D->E F Decontaminate All Glassware & Work Surfaces E->F Procedure Complete G Segregate Waste into Labeled Hazardous Waste Container H Remove PPE Correctly (Gloves Last) I Wash Hands Thoroughly

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dibromo-2,3-dichlorobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Dibromo-2,3-dichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.